ACEQUINOCYL-HYDROXY
Description
The exact mass of the compound 2-Dodecyl-3-hydroxy-1,4-naphthoquinone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-dodecyl-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHBFFJCFHSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897188 | |
| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57960-31-3 | |
| Record name | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Acequinocyl-Hydroxy: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acequinocyl-hydroxy, the active metabolite of the acaricide acequinocyl (B1664961), is a potent inhibitor of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, analysis, and the determination of its key properties are presented. Furthermore, its interaction with mitochondrial complex III is elucidated through a detailed signaling pathway diagram, offering valuable insights for researchers in pesticide science, biochemistry, and drug development.
Chemical Structure and Identification
This compound, systematically named 2-dodecyl-3-hydroxynaphthalene-1,4-dione, is a derivative of naphthoquinone. Its chemical structure consists of a naphthalene-1,4-dione core substituted with a dodecyl group at the 2-position and a hydroxyl group at the 3-position.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-dodecyl-3-hydroxynaphthalene-1,4-dione[1] |
| CAS Number | 57960-31-3[1] |
| Molecular Formula | C₂₂H₃₀O₃[1] |
| Molecular Weight | 342.47 g/mol [1] |
| SMILES | CCCCCCCCCCCCC1=C(O)C(=O)C2=CC=CC=C2C1=O[2] |
| InChI | InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,25H,2-11,16H2,1H3[2] |
| Synonyms | 2-Dodecyl-3-hydroxy-1,4-naphthalenedione, 2-Dodecyl-3-hydroxy-1,4-naphthoquinone, DHN[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 98 °C |
| Boiling Point | 476.96 °C (Predicted) |
| Solubility | Insoluble in water; Soluble in most common organic solvents.[3] The long dodecyl chain imparts significant lipophilicity.[2] |
| Appearance | Neat |
Note on Boiling Point: There are conflicting reports regarding the boiling point of this compound. The value presented is a predicted value and should be used with caution. Experimental determination is recommended for precise applications.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the hydrolysis of its parent compound, acequinocyl. Alternatively, it can be prepared by the direct alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone).
Protocol 3.1.1: Synthesis via Hydrolysis of Acequinocyl
This protocol describes the acid-catalyzed hydrolysis of acequinocyl.
-
Dissolution: Dissolve acequinocyl in a suitable organic solvent (e.g., ethanol (B145695) or tetrahydrofuran).
-
Acidification: Add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[4]
Protocol 3.1.2: Synthesis via Alkylation of 2-Hydroxy-1,4-naphthoquinone
This protocol outlines a general procedure for the synthesis of 2-alkyl-3-hydroxy-1,4-naphthoquinones.
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (lawsone) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add 1-dodecanal and an amine catalyst (e.g., piperidine) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, acidify the reaction mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Determination of Physicochemical Properties
Protocol 3.2.1: Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. For a pure compound, this range should be narrow.
Protocol 3.2.2: Boiling Point Determination (Micro Method)
Due to the high predicted boiling point, a micro-boiling point determination method is recommended.
-
Sample Preparation: Place a few drops of the sample into a small test tube.
-
Capillary Insertion: Invert a sealed capillary tube into the test tube.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream just ceases and the liquid begins to enter the capillary tube upon cooling.
Protocol 3.2.3: Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Procedure: In a small test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
Titration: Add the selected solvent dropwise while vortexing or stirring until the solid completely dissolves.
-
Quantification: Record the volume of solvent required to dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for the quantification of this compound in various matrices.
Protocol 3.3.1: HPLC-MS/MS Analysis
-
Sample Preparation:
-
Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and ethyl acetate).[5]
-
Cleanup: Depending on the matrix complexity, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
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Mechanism of Action: Inhibition of Mitochondrial Complex III
Acequinocyl is a pro-acaricide that is rapidly metabolized to this compound, the active form.[6] this compound acts as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[6]
The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, coupled with the pumping of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, is essential for generating the proton motive force that drives ATP synthesis.
This compound is a Qo site inhibitor, meaning it binds to the ubiquinol oxidation site (Qo) of Complex III.[7][8] This binding is competitive with the natural substrate, ubiquinol. By occupying the Qo site, this compound blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, the first acceptor in the high-potential chain of Complex III.[9][10] This disruption of the electron flow halts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and the cessation of ATP production, ultimately causing cellular death in the target pest.[7]
Signaling Pathway Diagram: Inhibition of Mitochondrial Complex III by this compound
Caption: Inhibition of mitochondrial complex III by this compound.
Conclusion
This compound is a potent metabolic inhibitor with a well-defined mechanism of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental protocols necessary for its study. The elucidation of its inhibitory effect on the mitochondrial electron transport chain at the Qo site of Complex III offers a clear understanding of its acaricidal activity. This information serves as a valuable resource for researchers and professionals engaged in the development of new pest control agents and the study of mitochondrial bioenergetics.
References
- 1. 2-Dodecyl-3-hydroxy-1,4-naphthoquinone | C22H30O3 | CID 14672776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 57960-31-3: 2-dodecyl-3-hydroxynaphthalene-1,4-dione [cymitquimica.com]
- 3. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 8. Qo site of mitochondrial complex III is the source of increased superoxide after transient exposure to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 10. The Qo site of the mitochondrial complex III is required for the transduction of hypoxic signaling via reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Hydroxy-3-dodecyl-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone, a lipophilic derivative of lawsone (2-hydroxy-1,4-naphthoquinone). This class of compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This document details the most effective synthetic pathways, provides experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the synthetic route and a proposed mechanism of action for its biological effects.
Introduction
2-Hydroxy-1,4-naphthoquinone (B1674593), commonly known as lawsone, is a naturally occurring compound that serves as a versatile starting material for the synthesis of numerous biologically active molecules.[3][4] The introduction of a long alkyl chain, such as a dodecyl group, at the C3 position significantly increases the lipophilicity of the molecule, which can enhance its interaction with cellular membranes and specific biological targets. Members of the 3-alkyl-2-hydroxy-1,4-naphthoquinone family have been identified as potent inhibitors of mitochondrial electron transport and are known to induce cellular apoptosis through the generation of reactive oxygen species (ROS).[1][5][6][7][8]
Synthetic Pathways
The synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone primarily involves the alkylation of the parent compound, 2-hydroxy-1,4-naphthoquinone (lawsone). Several methods have been reported for the C3-alkylation of lawsone, with varying degrees of efficiency and scalability.
Three-Component Reductive Alkylation
This is a high-yield, one-pot reaction that has emerged as a preferred method for the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones.[1] The reaction involves the condensation of lawsone with an aldehyde (dodecanal in this case) and a reducing agent, such as Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), catalyzed by an organocatalyst like L-proline.[9]
Radical Alkylation
Historically, radical alkylation has been employed for the synthesis of this class of compounds. This method typically involves the reaction of lawsone with a source of alkyl radicals, which can be generated from precursors like diacyl peroxides.[1] However, this method can suffer from lower yields and the formation of side products.
Alkylation via Lithiation
Another approach involves the deprotonation of lawsone with a strong base, such as lithium hydride, to form a lithium salt in situ. This nucleophilic intermediate is then reacted with an alkyl halide, like dodecyl bromide, to introduce the alkyl chain at the C3 position.
Experimental Protocols
The following is a detailed protocol for the most efficient and recommended synthetic route: the three-component reductive alkylation.
Synthesis of 2-Hydroxy-3-dodecyl-1,4-naphthoquinone via Proline-Catalyzed Reductive Alkylation
Materials:
-
2-Hydroxy-1,4-naphthoquinone (Lawsone)
-
Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
L-proline
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-hydroxy-1,4-naphthoquinone (1 equivalent), dodecanal (1.2 equivalents), Hantzsch ester (1.1 equivalents), and L-proline (0.1 equivalents).
-
Add anhydrous dichloromethane to achieve a 0.3 M solution with respect to lawsone.
-
The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically overnight), the mixture is cooled to room temperature.
-
Silica gel is added to the reaction mixture, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by dry-pack column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the final product.
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₃ |
| Molecular Weight | 342.47 g/mol |
| Appearance | Expected to be a yellow or orange solid |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |
| ¹H NMR (CDCl₃, est.) | δ 8.10 (d, 1H), 8.05 (d, 1H), 7.70 (t, 1H), 7.65 (t, 1H), 2.85 (t, 2H), 1.60 (m, 2H), 1.25 (m, 18H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃, est.) | δ 184.5, 181.8, 152.5, 134.8, 133.2, 132.5, 126.8, 126.2, 122.0, 31.9, 29.6 (multiple), 29.3, 29.1, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | ~3350 (O-H), ~2920, ~2850 (C-H), ~1670, ~1645 (C=O), ~1595 (C=C) |
| Mass Spec (ESI-MS) | m/z [M-H]⁻ calculated for C₂₂H₂₉O₃⁻: 341.2122; found: (not reported) |
Visualizations
Synthesis Pathway
Caption: Three-component reductive alkylation for the synthesis of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for the cytotoxic effects of 2-hydroxy-3-alkyl-1,4-naphthoquinones.
References
- 1. Effects of 2-hydroxy-3-undecyl-1,4-naphthoquinone on respiration of electron transport particles and mitochondria: topographical location of the Rieske iron-sulfur protein and the quinone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective hydroxynaphthoquinone inhibitors of mitochondrial electron transport in Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial electron transport by hydroxy-substituted 1,4-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of electron transport by antimycin A, alkyl hydroxy naphthoquinones and metal coordination compounds. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of electron transfer by 3-alkyl-2-hydroxy-1,4-naphthoquinones in the ubiquinol-cytochrome c oxidoreductases of Rhodopseudomonas sphaeroides and mammalian mitochondria. Interaction with a ubiquinone-binding site and the Rieske iron-sulfur cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]
The Insider's Guide to Acequinocyl-Hydroxy: A Deep Dive into its Acaricidal Mechanism of Action
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acaricidal agent acequinocyl (B1664961) and its active metabolite, acequinocyl-hydroxy. The focus is on the core mechanism of action, offering in-depth insights for research, scientific, and drug development professionals. This document details the biochemical pathways, presents quantitative data through structured tables, outlines key experimental protocols, and provides visual diagrams of the critical processes.
Core Mechanism of Action: Disruption of the Mitochondrial Electron Transport Chain
Acequinocyl itself is a pro-acaricide, meaning it is not biologically active in its initial form.[1][2][3] Upon administration, it is metabolized within the target mite through deacetylation into its active form, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, also known as this compound.[1][3][4] This active metabolite is the key to its potent acaricidal properties.
This compound functions as a powerful inhibitor of the mitochondrial electron transport chain (METC), the primary engine of cellular energy production.[2][3] Specifically, it targets Mitochondrial Complex III, also known as the cytochrome bc1 complex.[1][2] Structurally similar to ubiquinone (Coenzyme Q), this compound acts as a competitive inhibitor at the ubiquinol (B23937) oxidation (Qo) site of Complex III.[1][2][4]
By binding to the Qo site, this compound effectively blocks the transfer of electrons from ubiquinol to cytochrome c.[1][2] This disruption has two catastrophic consequences for the mite:
-
Collapse of the Proton Gradient: The electron flow through Complex III is intrinsically linked to the pumping of protons from the mitochondrial matrix to the intermembrane space. By halting this electron transfer, this compound prevents the formation of the proton motive force, a critical electrochemical gradient.[1][2]
-
Cessation of ATP Synthesis: The proton motive force is the direct driver of ATP synthase (Complex V), the enzyme responsible for producing adenosine (B11128) triphosphate (ATP), the cell's main energy currency. Without this gradient, ATP synthesis grinds to a halt, leading to a rapid and severe energy deficit within the mite's cells.[1][2]
This cellular energy crisis ultimately results in paralysis and death of the mite.[1][2] This targeted attack on a fundamental biological process makes acequinocyl an effective acaricide against all life stages of susceptible mites, including eggs, larvae, nymphs, and adults.[2][3][5]
Quantitative Data on the Efficacy of Acequinocyl
The following tables summarize the quantitative effects of acequinocyl on various mite species and life stages. While specific IC50 values for this compound on mite mitochondrial Complex III are not widely published in readily available literature, the provided data from bioassays on whole organisms reflect the potent inhibitory action at the molecular level.
Table 1: Lethal Concentration (LC50) of Acequinocyl against Mites
| Mite Species | Life Stage | LC50 (mg a.i./L) | Exposure Time | Source |
| Tetranychus urticae | Adult Females | 36.25 µl/L | 24 hours | [6] |
| Eutetranychus orientalis | Adult Females | 34.07 µl/L | 24 hours | [6] |
Table 2: Sublethal Effects of Acequinocyl on Tetranychus urticae
| Parameter | Control | LC10 Treatment | LC30 Treatment | Source |
| Net Reproductive Rate (R0) | - | Reduced by 33.3% | Reduced by 51.3% | [7] |
| Intrinsic Rate of Increase (rm) | - | Reduced by 7.5% | Reduced by 14.8% | [7] |
| Finite Rate of Increase (λ) | - | Reduced by 1.9% | Reduced by 3.6% | [7] |
| Population Doubling Time | - | Prolonged by 7.5% | Prolonged by 14.8% | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in the mechanism of action and its study, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of biopesticides on different Tetranychus urticae Koch (Acari: Tetranychidae) life stages [ouci.dntb.gov.ua]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Metabolism of Acequinocyl to Acequinocyl-Hydroxy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is an acaricide that functions as a mitochondrial electron transport inhibitor. Its efficacy is primarily attributed to its in vivo hydrolysis into the active metabolite, acequinocyl-hydroxy (2-dodecyl-3-hydroxy-1,4-naphthalenedione). This technical guide provides a comprehensive overview of the metabolic conversion of acequinocyl to this compound in vivo, with a focus on quantitative data, experimental protocols, and the underlying metabolic pathway. The information presented is collated from publicly available toxicology reports and regulatory assessments, primarily focusing on studies conducted in rats, a common model for mammalian metabolism studies.
Quantitative Analysis of Acequinocyl Metabolism
The primary route of acequinocyl metabolism is the cleavage of the acetyl group, leading to the formation of this compound. In vivo studies in rats have demonstrated that after oral administration, acequinocyl is extensively metabolized, with the majority of the dose being excreted in the feces.
The following table summarizes the quantitative data on the fecal excretion of acequinocyl and its primary metabolite, this compound, in rats following oral administration.
| Compound | Matrix | Percentage of Administered Dose | Animal Model | Source |
| Acequinocyl | Feces | 1-2% | Rat | [PubChem CID: 93315] |
| This compound | Feces | 12-36% | Rat | [PubChem CID: 93315] |
Table 1: Fecal Excretion of Acequinocyl and this compound in Rats
It is important to note that the parent acequinocyl is a minor component of the fecal residue, indicating significant hydrolysis to this compound in vivo.
Metabolic Pathway
The metabolic transformation of acequinocyl to this compound is a straightforward hydrolysis reaction. This initial Phase I metabolic step is crucial for the bioactivation of the compound. Further metabolism of this compound can occur, with studies in rats indicating that a major biliary metabolite is a conjugate of this compound, presumed to be a glucuronide conjugate. This suggests a Phase II conjugation reaction following the initial hydrolysis.
Experimental Protocols
Detailed experimental protocols for in vivo metabolism studies of acequinocyl are often proprietary. However, based on regulatory submission summaries, a typical study design for investigating the absorption, distribution, metabolism, and excretion (ADME) of acequinocyl in rats can be outlined.
Animal Model and Administration
-
Species: Rat (e.g., Sprague-Dawley or Fischer 344)
-
Administration Route: Oral gavage is a common route for assessing the metabolic fate of pesticides.
-
Dose Levels: Studies have been conducted using both low (e.g., 10 mg/kg body weight) and high (e.g., 500 mg/kg body weight) single doses of radiolabeled acequinocyl. Repeated dosing regimens (e.g., 14 daily doses of 10 mg/kg) have also been employed to assess accumulation and steady-state metabolism.[1]
Sample Collection and Analysis
-
Plasma: Blood samples are collected at various time points post-administration to determine the pharmacokinetic profile. A human health risk assessment document noted that peak plasma concentrations in rats were reached between 2-6 hours for a low dose and at 24 hours for a high dose of acequinocyl.[1]
-
Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. This is crucial for determining the primary route of excretion and for quantifying the parent compound and its metabolites.
-
Bile: In some studies, bile duct cannulation is performed to directly collect bile and identify biliary metabolites. This was instrumental in identifying the glucuronide conjugate of this compound as a major biliary metabolite in rats.
-
Analytical Methods: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or other sensitive detectors is the standard method for the quantification of acequinocyl and this compound in biological matrices. The use of radiolabeled compounds (e.g., with 14C) is common in ADME studies to facilitate the tracking and quantification of all metabolites.
The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of acequinocyl.
Conclusion
The in vivo metabolism of acequinocyl to its active metabolite, this compound, is a critical step in its mode of action. Quantitative data from rat studies indicate that this conversion is substantial, with this compound being a major fecal metabolite. The metabolic pathway involves an initial hydrolysis followed by conjugation for biliary excretion. While detailed pharmacokinetic profiles are not extensively published, the available information from regulatory documents provides a solid foundation for understanding the experimental approaches used to study this metabolic transformation. This guide serves as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and pesticide development.
References
physicochemical properties of acequinocyl-hydroxy
An In-depth Technical Guide on the Physicochemical Properties of Acequinocyl-hydroxy
This technical guide provides a comprehensive overview of the core , a primary metabolite of the acaricide acequinocyl (B1664961).[1] Intended for researchers, scientists, and drug development professionals, this document details quantitative data, experimental protocols for its determination, and visualizations of its chemical structure, analytical workflow, and mechanism of action.
Physicochemical Properties
This compound, also known as 2-dodecyl-3-hydroxy-1,4-naphthalenedione, is a significant compound in toxicological and residue analysis.[1][2] Its chemical and physical characteristics are crucial for understanding its environmental fate, bioavailability, and for the development of accurate analytical methods.
Data Presentation: Core Physicochemical Data
The following table summarizes the key .
| Property | Value | Reference |
| IUPAC Name | 2-dodecyl-3-hydroxynaphthalene-1,4-dione | [3] |
| Synonyms | 2-Dodecyl-3-hydroxy-1,4-naphthoquinone, DHN | [2] |
| CAS Number | 57960-31-3 | [2][3][4] |
| Molecular Formula | C₂₂H₃₀O₃ | [2][4][5] |
| Molecular Weight | 342.47 g/mol | [3][4] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 94 - 98 °C | [4] |
| Water Solubility | Very low. The parent compound, acequinocyl, has a water solubility of 0.007 mg/L at 25°C.[6] | |
| Predicted Partition Coefficient (XlogP) | 7.1 | [5] |
| SMILES | CCCCCCCCCCCCC1=C(O)C(=O)c2ccccc2C1=O | [3][5] |
| InChI Key | KUUFMNYPHOKBFD-UHFFFAOYSA-N | [2] |
Visualizations
Chemical Structure of this compound
The two-dimensional structure of the this compound molecule is presented below, illustrating the 1,4-naphthoquinone (B94277) ring with a hydroxyl group and a dodecyl chain.
Caption: Chemical structure of this compound.Experimental Protocols
The determination of this compound residues in various matrices typically involves extraction, cleanup, and instrumental analysis.
Extraction
The goal of the extraction step is to isolate acequinocyl and this compound from the sample matrix.
-
For Animal Tissues, Milk, Eggs, and Fish:
-
Homogenize a 10.0 g sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone (B3395972).[7]
-
Filter the mixture with suction.[7]
-
Re-homogenize the residue on the filter paper with 50 mL of acetone and filter again.[7]
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.[7]
-
Take a 20 mL aliquot, add 100 mL of 10 w/v% sodium chloride solution, and perform a liquid-liquid extraction twice with n-hexane (100 mL and 50 mL).[7]
-
Dehydrate the combined n-hexane extract with anhydrous sodium sulfate.[7]
-
-
For Fruits and Vegetables:
-
Extract homogenized samples with a solution of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[1][8]
-
Cleanup (Purification)
Cleanup steps are employed to remove interfering co-extractives from the sample extract, thereby improving the accuracy and sensitivity of the analysis.
-
Acetonitrile (B52724)/Hexane Partitioning:
-
Concentrate the dehydrated n-hexane extract at a temperature below 40°C to remove the solvent.[7]
-
Dissolve the residue in 20 mL of n-hexane.[7]
-
Extract this solution three times with 40 mL portions of acetonitrile saturated with n-hexane.[7]
-
Combine the acetonitrile extracts and concentrate them at below 40°C to dryness.[7]
-
-
Solid-Phase Extraction (SPE):
-
For further cleanup, the extract can be passed through cartridges such as silica (B1680970) gel, styrene-divinylbenzene copolymer, or Florisil.[1][7]
-
A dispersive solid-phase extraction (dSPE) cleanup, characteristic of the QuEChERS method, may also be used with a sorbent like primary secondary amine (PSA).[1]
-
Analysis and Quantification
The final, purified extract is analyzed using chromatographic techniques to identify and quantify this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used for determination at a wavelength of 250 nm.[1][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique used for both quantification and confirmation of the analyte.[1][7][9]
-
-
Final Preparation for LC-MS/MS:
-
Quantitation: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from reference standards of known concentrations.[7][9] The limit of quantitation (LOQ) for both acequinocyl and this compound has been reported to be 0.01 mg/kg in fruit and vegetable matrices.[8]
General Analytical Workflow
The diagram below illustrates a generalized workflow for the analysis of this compound in environmental and food samples.
Caption: General workflow for this compound analysis.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Acequinocyl itself is a pro-acaricide that is metabolized into the active compound, this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone).[11] The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain.[11] Specifically, it targets Complex III, also known as the cytochrome bc₁ complex.[11]
Structurally resembling ubiquinone, this compound is believed to bind to the Qₒ site of Complex III, competitively inhibiting the binding of ubiquinone.[11] This blockage disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. The ultimate effect is the cessation of ATP synthesis, leading to energy depletion and death of the target mite.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of this compound on Complex III of the mitochondrial electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 57960-31-3 | LGC Standards [lgcstandards.com]
- 4. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. PubChemLite - this compound (C22H30O3) [pubchemlite.lcsb.uni.lu]
- 6. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 11. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acequinocyl-hydroxy (CAS 57960-31-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a quinoline-based contact miticide valued in agricultural settings for its efficacy against a wide spectrum of mite species. It operates as a pro-acaricide, undergoing metabolic activation within the target organism to its potent form, acequinocyl-hydroxy (CAS 57960-31-3). This active metabolite is the primary agent of toxicity, disrupting cellular respiration and leading to the cessation of energy production in mites. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, metabolic pathway, toxicology, and key experimental protocols for its study. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of acequinocyl and its active metabolite, this compound, is presented in Table 1.
Table 1: Physicochemical Properties of Acequinocyl and this compound
| Property | Acequinocyl | This compound |
| CAS Number | 57960-19-7[1] | 57960-31-3[2][3][4][5][6] |
| Molecular Formula | C₂₄H₃₂O₄[1] | C₂₂H₃₀O₃[2][4][5] |
| Molecular Weight | 384.51 g/mol [1] | 342.47 g/mol [4][6] |
| Appearance | Fine yellowish powder[1] | Yellow crystalline powder[3] |
| Melting Point | 59.6 °C[1] | 94 - 98 °C[3] |
| Water Solubility | 6.7 x 10⁻⁶ g/L (at 25 °C)[1] | Insoluble |
| Log P (octanol/water) | > 6.2[1] | Not available |
Metabolism of Acequinocyl
Acequinocyl is metabolically converted to its active form, this compound, through deacetylation. This process is crucial for its acaricidal activity. The metabolic pathway is illustrated in the diagram below.
Mechanism of Action
The primary mode of action of this compound is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III (cytochrome bc1 complex). By binding to the Qo site of Complex III, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption halts the pumping of protons across the inner mitochondrial membrane, leading to the collapse of the proton motive force and the cessation of ATP synthesis, ultimately causing paralysis and death of the mite.[7]
Toxicology
Acequinocyl generally exhibits low acute toxicity to mammals. The primary toxicological effects observed in longer-term studies are related to the hematopoietic system, including increased blood clotting time and internal hemorrhage, which is consistent with its structural similarity to Vitamin K.[8] A summary of toxicological data is provided in Table 2.
Table 2: Toxicological Data for Acequinocyl
| Parameter | Species | Value | Reference |
| Oral LD₅₀ | Rat | > 5000 mg/kg | [1] |
| Dermal LD₅₀ | Rat | > 2000 mg/kg | [1] |
| Oral LD₅₀ | Mouse | > 5000 mg/kg | [1] |
| Contact Acute LD₅₀ | Honeybee (Apis mellifera) | 280 µ g/bee | [9] |
| Oral Acute LD₅₀ | Honeybee (Apis mellifera) | 315 µ g/bee | [9] |
The efficacy of acequinocyl against various mite species has been documented. Table 3 presents a selection of LC₅₀ values.
Table 3: Efficacy of Acequinocyl Against Various Mite Species
| Mite Species | Life Stage | Bioassay Method | LC₅₀ (ppm) | Reference |
| Tetranychus urticae (Susceptible Line) | Adult | Leaf-dip | 35.56 | [3] |
| Tetranychus urticae (Field Populations) | Adult | Leaf-dip | 15.49 - 176 | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving acequinocyl and this compound are provided below.
Leaf-Dip Bioassay for Acaricidal Efficacy
This protocol is used to determine the lethal concentration (e.g., LC₅₀) of acequinocyl against mites.
-
Materials:
-
Bean plants or other suitable host plants
-
Petri dishes (9 cm diameter)
-
Acequinocyl technical grade
-
Non-ionic surfactant (e.g., Triton X-100)
-
Distilled water
-
Stereomicroscope
-
Fine brush
-
-
Procedure:
-
Preparation of Leaf Discs: Prepare a 1.5% agar solution and pour it into Petri dishes. Once solidified, place a leaf disc from the host plant, abaxial side up, onto the agar.[10]
-
Mite Transfer: Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.[10]
-
Treatment Preparation: Prepare a stock solution of acequinocyl in a suitable solvent (e.g., acetone) and then make a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).[3] A control solution containing only distilled water and the surfactant should also be prepared.
-
Application: Dip each leaf disc with mites into the respective acequinocyl solution for 5 seconds.[10]
-
Drying and Incubation: Allow the treated leaf discs to air dry before placing them back into the Petri dishes. Incubate the dishes at 25 ± 2 °C, 60 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod.[10]
-
Mortality Assessment: After 24 to 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[3][10]
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform Probit analysis to determine the LC₅₀ values and their 95% confidence intervals.[3]
-
Residue Analysis by HPLC-DAD
This method is suitable for the determination of acequinocyl and this compound residues in fruits and vegetables.[11]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)
-
Column: ZORBAX SB-C₁₈ (250mm x 4.6mm, 10 µm) or equivalent[6]
-
-
Chromatographic Conditions:
-
Sample Preparation (Fruits and Vegetables):
-
Extraction: Homogenize a representative sample of the fruit or vegetable. Extract a subsample with a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate.[11]
-
No Cleanup Required: For many fruit and vegetable matrices, no further cleanup is necessary.[11]
-
Analysis: Directly inject the extract into the HPLC system.
-
Quantification: Quantify the concentrations of acequinocyl and this compound based on a calibration curve prepared using certified reference standards.
-
Mitochondrial Complex III Activity Assay
This assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
-
Principle: The activity of Complex III (ubiquinol-cytochrome c reductase) is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c solution
-
Decylubiquinol (substrate)
-
Antimycin A (Complex III inhibitor)
-
Spectrophotometric multiwell plate reader
-
-
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the target tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.[10]
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and cytochrome c.
-
Inhibitor Control: For a negative control, add Antimycin A to a separate reaction mixture and incubate for a few minutes.[10]
-
Sample Addition: Add the isolated mitochondria to the reaction mixtures.
-
Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.[10]
-
Measurement: Immediately measure the increase in absorbance at 550 nm over time in kinetic mode.[10]
-
Data Analysis: Calculate the rate of cytochrome c reduction. The specific activity of Complex III is the inhibitor-sensitive rate (the rate in the absence of Antimycin A minus the rate in the presence of Antimycin A). The IC₅₀ value for an inhibitor like this compound can be determined by measuring the activity over a range of inhibitor concentrations.
-
Conclusion
This compound is the biologically active form of the acaricide acequinocyl, functioning as a potent inhibitor of mitochondrial Complex III. This targeted disruption of cellular energy metabolism provides effective control of various mite species across all life stages. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy, residues, and mechanism of action of this important compound, providing a valuable resource for researchers in the fields of agriculture, toxicology, and drug development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. Acequinocyl [sitem.herts.ac.uk]
- 10. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 11. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Naphthoquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthoquinones, a class of organic compounds derived from naphthalene, represent a significant area of interest in medicinal chemistry and drug development. Possessing a characteristic bicyclic structure, these compounds are widely distributed in nature, found in various plants, fungi, and bacteria. Their diverse pharmacological properties, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory activities, have positioned them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of naphthoquinone derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols.
Anticancer Activity
Naphthoquinone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer mechanisms are often multifactorial, targeting key cellular processes involved in tumor growth and survival.
Mechanisms of Anticancer Action
The anticancer activity of naphthoquinones is primarily attributed to their ability to induce oxidative stress, inhibit key enzymes involved in cell proliferation, and modulate critical signaling pathways.
-
Induction of Reactive Oxygen Species (ROS): Many naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[1] Elevated ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]
-
Enzyme Inhibition: Naphthoquinones have been shown to inhibit several enzymes crucial for cancer cell survival. For instance, lapachol (B1674495) has been identified as an inhibitor of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in aerobic glycolysis, a metabolic hallmark of cancer cells.[2][3] By inhibiting PKM2, lapachol disrupts cancer cell metabolism, leading to decreased ATP production and inhibition of cell proliferation.[3][4]
-
Modulation of Signaling Pathways: Naphthoquinone derivatives can interfere with multiple signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The naphthoquinone plumbagin (B1678898) has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, including breast and esophageal cancer.[5][6][7] It can decrease the levels of key proteins in this pathway, such as the p85 subunit of PI3K and phosphorylated Akt, leading to cell cycle arrest and apoptosis.[6][7]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression and metastasis. Both plumbagin and derivatives of juglone have been identified as inhibitors of the STAT3 signaling pathway.[7][8][9] They can block the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[8]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another transcription factor that is constitutively active in many cancers and promotes inflammation and cell survival. Plumbagin has been shown to suppress the activation of NF-κB, contributing to its anticancer effects.[5]
-
Signaling Pathway of Plumbagin in Cancer Cells
Caption: Plumbagin inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.
Quantitative Anticancer Data
The cytotoxic activity of naphthoquinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
| Naphthoquinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin | Esophageal (KYSE150) | ~5 | [7] |
| Plumbagin | Esophageal (KYSE450) | ~5 | [7] |
| Juglone Derivative (YZ-35) | Breast (MDA-MB-231) | 0.19 | [8] |
| Lapachol | Melanoma (MEL103) | ~10 (proliferation) | [3] |
| Compound 11 (Substituted 1,4-naphthoquinone) | Cholangiocarcinoma (HuCCA-1) | 0.15 | [10] |
| Compound 11 (Substituted 1,4-naphthoquinone) | Lung Carcinoma (A549) | 1.55 | [10] |
| Compound 11 (Substituted 1,4-naphthoquinone) | Hepatocellular Carcinoma (HepG2) | 0.46 | [10] |
| Compound 11 (Substituted 1,4-naphthoquinone) | Lymphoblastic Leukemia (MOLT-3) | 0.15 | [10] |
| PD9 (Substituted 1,4-naphthoquinone) | Prostate (DU-145) | 1-3 | [9] |
| PD10 (Substituted 1,4-naphthoquinone) | Breast (MDA-MB-231) | 1-3 | [9] |
| PD11 (Substituted 1,4-naphthoquinone) | Colon (HT-29) | 1-3 | [9] |
| Naphthazarin | Prostate (PC-3) | 0.16 ± 0.15 | [11] |
| Naphthazarin | Colon (HCT-116) | 1.7 ± 0.06 | [11] |
| 2-(chloromethyl)quinizarin | Prostate (PC-3) | 0.15 ± 0.04 | [11] |
| 2-(chloromethyl)quinizarin | Colon (HCT-116) | 6.3 ± 1.8 | [11] |
| Alkannin oxime (DMAKO-05) | Leukemia (K562) | 0.7 | [12] |
| Alkannin oxime (DMAKO-05) | Breast (MCF-7) | 7.5 | [12] |
| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Breast (MCF-7) | 10.4 | [12] |
| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Colon (HT-29) | 6.8 | [12] |
| Compound 56c (Benzyl clicked 1,4-naphthoquinone) | Leukemia (MOLT-4) | 8.4 | [12] |
Antimicrobial Activity
Several naphthoquinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial effects of naphthoquinones are linked to their ability to disrupt microbial cell structures and metabolic processes.
-
Cell Wall and Membrane Damage: Plumbagin has been shown to cause damage to the cell wall and cytoplasmic membrane of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[13][14]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Plumbagin has been found to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[15][16]
-
Generation of Oxidative Stress: Similar to their anticancer mechanism, the generation of ROS by naphthoquinones can be lethal to microorganisms.
Quantitative Antimicrobial Data
The antimicrobial potency of naphthoquinones is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
| Naphthoquinone Derivative | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Plumbagin | Staphylococcus saprophyticus | 0.029 | 0.235 | [15][16][17] |
| Plumbagin | Staphylococcus aureus | 0.058 | 0.47 | [15][16][17] |
| Plumbagin | Escherichia coli | 0.117 | 0.94 | [15][16][17] |
| Plumbagin | Klebsiella pneumoniae | 0.058 | 0.47 | [15][16][17] |
| Plumbagin | Salmonella Typhi | 0.117 | 0.94 | [15][16][17] |
| Plumbagin | Pseudomonas aeruginosa | 0.058 | 0.47 | [15][16][17] |
| Plumbagin | Streptococcus pyogenes | 0.029 | 0.235 | [15][16][17] |
| Plumbagin | Enterococcus faecalis | 0.058 | 0.47 | [15][16][17] |
| Plumbagin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 | - | [13][14] |
Antiparasitic Activity
Naphthoquinones have emerged as a promising class of antiparasitic agents, with notable activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii.
Mechanism of Antiparasitic Action
The primary target of many antiparasitic naphthoquinones is the mitochondrial electron transport chain of the parasite.
-
Inhibition of the Cytochrome bc1 Complex: Atovaquone (B601224) , a synthetic naphthoquinone, is a potent and selective inhibitor of the parasite's cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[18][19][20][21] By binding to the ubiquinol (B23937) oxidation site on cytochrome b, atovaquone disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and inhibition of ATP synthesis.[18] This ultimately results in the parasite's death. Furthermore, this inhibition leads to an increase in reactive oxygen species, causing oxidative stress.[18]
-
Inhibition of Pyrimidine (B1678525) Biosynthesis: The disruption of the mitochondrial electron transport chain by atovaquone also indirectly inhibits dihydroorotate (B8406146) dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite.[18][19]
Mechanism of Atovaquone Action
Caption: Atovaquone inhibits the parasite's mitochondrial electron transport chain.
Anti-inflammatory Activity
Certain naphthoquinones, such as shikonin (B1681659) , have demonstrated significant anti-inflammatory properties.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of shikonin are mediated through the inhibition of key pro-inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: Shikonin has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[22][23][24] It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.[22][23]
-
Modulation of the PI3K/Akt Pathway: Shikonin can also exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway.[24][25]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[26][28] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[30]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[30]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[26][30]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[26][30]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29][30] Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[29][30]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[31][32][33][34]
Principle: The antimicrobial agent diffuses from a well through the agar, establishing a concentration gradient. If the microorganism is susceptible, a zone of inhibition (no growth) will appear around the well.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).[34]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[32][33]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[32][33]
-
Compound Addition: Add a defined volume of the naphthoquinone derivative solution to each well.[32] Include positive (known antibiotic) and negative (solvent) controls.[31]
-
Incubation: Incubate the plates at 37°C for 24 hours.[32]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[1][35][36][37][38]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that inhibits visible microbial growth.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the naphthoquinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[38]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Conclusion
Naphthoquinone derivatives represent a versatile and promising class of natural and synthetic compounds with a broad spectrum of biological activities. Their ability to target multiple cellular pathways and processes makes them attractive candidates for the development of novel drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 [scholarworks.indianapolis.iu.edu]
- 3. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plumbagin inhibits the proliferation and survival of esophageal cancer cells by blocking STAT3-PLK1-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Juglone Derivatives as Novel STAT3 Inhibitors with Potent Suppression of Cancer Cell Stemness against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro antibacterial activity of plumbagin isolated from Plumbago zeylanica L. against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates | Saudi Medical Journal [smj.org.sa]
- 18. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 19. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [researchdiscovery.drexel.edu]
- 22. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. broadpharm.com [broadpharm.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. hereditybio.in [hereditybio.in]
- 32. chemistnotes.com [chemistnotes.com]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
- 35. protocols.io [protocols.io]
- 36. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 37. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide on the Role of Acequinocyl-Hydroxy in Mitochondrial Respiration Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acequinocyl (B1664961) is an acaricide that functions as a potent inhibitor of mitochondrial respiration. However, acequinocyl itself is a pro-drug that requires metabolic activation to exert its biological effect. In vivo, the acetyl group is cleaved, yielding its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, referred to as acequinocyl-hydroxy.[1] This active metabolite is a structural analog of ubiquinone and acts as a powerful inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets the cytochrome bc1 complex, also known as Complex III, by binding to the Qo (quinone outside) site.[1] This competitive inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the respiratory process and leading to a catastrophic failure in cellular energy (ATP) production. This guide provides a detailed examination of the mechanism of action, relevant quantitative data, and the experimental protocols used to characterize the inhibitory effects of this compound on mitochondrial respiration.
Mechanism of Action: From Pro-drug to Potent Inhibitor
The inhibitory action of acequinocyl is a two-step process involving metabolic activation followed by targeted disruption of the electron transport chain.
-
Metabolic Activation: Acequinocyl, an acetate (B1210297) ester, is readily absorbed.[1] In the target organism, it undergoes de-acetylation, a reaction that removes the acetyl group to produce the active compound, this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone).[1] This conversion is a critical step for its acaricidal activity.
-
Inhibition of Mitochondrial Complex III: The active metabolite, this compound, is the key effector molecule. Structurally, it mimics the native electron carrier, ubiquinone.[1] This structural similarity allows it to bind to the Qo binding site within Complex III of the mitochondrial inner membrane.[1] Quinone Outside Inhibitors (QoIs) like this compound act by preventing the oxidation of ubiquinol at this site, which is a crucial step in the Q-cycle.[2][3] This binding action competitively blocks the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[4] The result is a complete halt of electron flow through Complex III, which disrupts the proton gradient necessary for ATP synthesis and ultimately inhibits cellular respiration.[5]
Figure 1: Metabolic activation and target of this compound.
Quantitative Data on Inhibition
| Compound | Target | Inhibition Constant (Ki) | Reference |
| 2-hydroxy-3-undecyl-1,4-naphthoquinone | Mitochondrial Complex III | 2.5 x 10-7 M | [4] |
Table 1: Inhibitory potency of a close structural analogue of this compound.
This low Ki value indicates a very high binding affinity for Complex III, highlighting the potent inhibitory nature of this class of compounds.
Signaling and Mechanistic Pathway
The inhibition of Complex III by this compound disrupts the sequential flow of electrons that constitutes the electron transport chain. This blockage has profound consequences for cellular bioenergetics.
Figure 2: Inhibition of the Electron Transport Chain by this compound.
Experimental Protocols
The characterization of mitochondrial inhibitors like this compound relies on high-resolution respirometry and spectrophotometric assays.
High-Resolution Respirometry for Measuring Oxygen Consumption
This protocol outlines the use of an instrument like the Oroboros Oxygraph-2k or a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in isolated mitochondria or intact cells upon exposure to the inhibitor.
A. Isolation of Mitochondria (from tissue, e.g., rat liver)
-
Mince fresh tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration medium (e.g., MiR05). Determine protein concentration using a Bradford or BCA assay.
B. Respirometry Assay Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT)
-
Calibration: Calibrate the oxygen sensors in the respirometer chambers according to the manufacturer's instructions.[6]
-
Setup: Add 2 mL of air-saturated mitochondrial respiration medium to each chamber and bring the temperature to 37°C.[7]
-
Add Mitochondria: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the chamber and allow the signal to stabilize.
-
ROUTINE Respiration: Add substrates for Complex I (e.g., malate (B86768) + pyruvate) or Complex II (succinate + rotenone (B1679576) to block Complex I). This measures the basal respiration rate.
-
LEAK Respiration (State 4): This is the respiration in the presence of substrates but before the addition of ADP.
-
OXPHOS Capacity (State 3): Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.
-
Inhibitor Titration: Add successive, increasing concentrations of this compound to the chamber to generate a dose-response curve, measuring the inhibition of State 3 respiration.
-
Control Inhibitions:
-
Add Oligomycin (ATP synthase inhibitor) to measure LEAK respiration after OXPHOS.
-
Add Antimycin A (a known Complex III inhibitor) as a positive control to achieve full inhibition of the cytochrome bc1 complex.
-
Add Rotenone (Complex I inhibitor) if not already present to confirm Complex II-linked respiration.
-
-
Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg protein) for each state and determine the IC₅₀ value for this compound.[7]
Figure 3: Experimental workflow for mitochondrial respirometry.
Spectrophotometric Measurement of Complex III Activity
This assay measures the activity of the ubiquinol-cytochrome c reductase (Complex III) by monitoring the reduction of cytochrome c.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.5) containing oxidized cytochrome c and KCN (to inhibit Complex IV).
-
Sample Preparation: Add isolated mitochondria or submitochondrial particles to the cuvette.
-
Inhibitor Incubation: For the test condition, pre-incubate the sample with this compound.
-
Initiate Reaction: Start the reaction by adding a substrate for Complex III, such as decylubiquinol (DBH₂).
-
Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
Analysis: Calculate the rate of cytochrome c reduction. Compare the rate in the presence and absence of this compound to determine the percent inhibition.
Conclusion
This compound, the active metabolite of the acaricide acequinocyl, is a potent and specific inhibitor of mitochondrial respiration. Its mechanism of action is centered on the competitive inhibition of the Qo site of Complex III in the electron transport chain. This targeted disruption prevents cellular energy production, leading to metabolic collapse and cell death in susceptible organisms. The experimental protocols detailed herein, particularly high-resolution respirometry, provide a robust framework for quantifying the inhibitory effects of this compound and similar compounds, offering valuable tools for research in toxicology, drug development, and bioenergetics.
References
- 1. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. lin-chemical.com [lin-chemical.com]
- 4. Effects of 2-hydroxy-3-undecyl-1,4-naphthoquinone on respiration of electron transport particles and mitochondria: topographical location of the Rieske iron-sulfur protein and the quinone binding site [pubmed.ncbi.nlm.nih.gov]
- 5. The Electron Transport Chain [moodle2.units.it]
- 6. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]
- 7. Mitochondrial respiration assays [bio-protocol.org]
Formation of Acequinocyl-Hydroxy in Environmental Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a quinoline-based acaricide and insecticide widely used in agriculture to control mite populations on various crops. Its environmental fate is of significant interest to ensure its safe and effective use. A primary degradation product of acequinocyl in the environment is its hydroxylated metabolite, 2-dodecyl-3-hydroxy-1,4-naphthoquinone, commonly known as acequinocyl-hydroxy or R1. Understanding the formation pathways and kinetics of this compound is crucial for environmental risk assessment and regulatory compliance. This technical guide provides an in-depth overview of the formation of this compound in environmental samples, detailing the primary formation pathways, experimental protocols for their investigation, a summary of quantitative data, and analytical methodologies for detection and quantification.
Core Formation Pathways
The transformation of acequinocyl to this compound in the environment is primarily driven by three processes: hydrolysis, photolysis in aqueous environments, and aerobic metabolism in soil.
Hydrolysis
Hydrolysis is a major pathway for the abiotic degradation of acequinocyl, leading to the cleavage of the ester bond and the formation of this compound and acetic acid. The rate of hydrolysis is highly dependent on the pH of the aqueous medium.
Photolysis
In the presence of sunlight, acequinocyl can undergo photodegradation in water, which can also contribute to the formation of this compound. This process involves the absorption of light energy, leading to the cleavage of the ester linkage.
Aerobic Soil Metabolism
In terrestrial environments, microorganisms in the soil play a significant role in the degradation of acequinocyl. Through aerobic metabolism, soil microbes can facilitate the hydrolysis of acequinocyl to this compound.
Quantitative Data Summary
The rate of formation of this compound and the degradation of the parent compound, acequinocyl, have been quantified in various studies. The following tables summarize key quantitative data from hydrolysis and soil metabolism studies.
| pH | Temperature (°C) | Half-life (DT50) of Acequinocyl | Reference |
| 4 | 25 | 75 days | [1] |
| 7 | 25 | < 2 days | [1] |
| 9 | 25 | 1.3 hours | [1] |
Table 1: Hydrolysis Half-life of Acequinocyl at Different pH aValues. This table illustrates the significant influence of pH on the stability of acequinocyl in aqueous solutions, with rapid degradation observed under neutral and alkaline conditions.
| Soil Type | Half-life (DT50) of Acequinocyl | Maximum Formation of this compound (% of Applied Radioactivity) | Reference |
| Sandy Loam | < 2 days | 55% | [1] |
| Silt Loam | < 2 days | Not Specified | |
| Loam | < 2 days | Not Specified | |
| Loamy Sand | < 2 days | Not Specified |
Table 2: Aerobic Soil Metabolism of Acequinocyl. This table summarizes the rapid degradation of acequinocyl in various soil types under aerobic conditions and the significant formation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of acequinocyl degradation and the formation of this compound. The following sections outline methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis as a Function of pH (OECD Guideline 111)
This study is designed to determine the rate of abiotic hydrolysis of acequinocyl in aqueous solutions at different pH values.
1. Materials and Reagents:
-
Acequinocyl (analytical standard)
-
This compound (analytical standard)
-
Sterile buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (analytical grade)
-
Sterile, sealed glass vessels (e.g., ampoules or screw-cap vials)
2. Procedure:
-
Prepare stock solutions of acequinocyl in a suitable organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the acequinocyl stock solution to the sterile buffer solutions to achieve the desired test concentration (typically in the µg/L to mg/L range). The final concentration of the organic solvent should be minimal to avoid co-solvent effects.
-
Dispense the test solutions into the sterile glass vessels and seal them.
-
Incubate the vessels in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw samples for analysis.
-
Analyze the samples for the concentrations of acequinocyl and this compound using a validated analytical method, such as LC-MS/MS.
-
Determine the degradation kinetics and calculate the half-life (DT50) of acequinocyl at each pH.
Aerobic Soil Metabolism (OECD Guideline 307)
This study evaluates the rate and route of acequinocyl degradation in soil under aerobic conditions.
1. Materials and Reagents:
-
Acequinocyl (radiolabeled, e.g., with ¹⁴C, or non-labeled)
-
Fresh, sieved soil with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass)
-
Sterile water
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Trapping solutions for volatile organics and CO₂ (e.g., ethylene (B1197577) glycol, sodium hydroxide)
2. Procedure:
-
Characterize the test soil for its physicochemical and microbiological properties.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Treat the soil samples with a solution of acequinocyl at a concentration relevant to its agricultural use.
-
Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).
-
Maintain a continuous flow of moist, CO₂-free air to ensure aerobic conditions.
-
At various time points, sacrifice replicate soil samples for analysis.
-
Extract the soil samples with appropriate solvents to recover acequinocyl and its degradation products.
-
Analyze the extracts to identify and quantify acequinocyl and this compound. If radiolabeled material is used, determine the distribution of radioactivity in the extractable, non-extractable, and volatile fractions.
-
Calculate the degradation rates and half-lives for acequinocyl and the formation and decline rates of this compound.
Aqueous Photolysis (OECD Guideline 316)
This study determines the rate of acequinocyl degradation in water due to direct photolysis.
1. Materials and Reagents:
-
Acequinocyl
-
Sterile, buffered aqueous solution (e.g., pH 5 or 7)
-
Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)
-
Quartz or borosilicate glass reaction vessels
2. Procedure:
-
Prepare a sterile, buffered aqueous solution of acequinocyl.
-
Fill the reaction vessels with the test solution.
-
Place the vessels in the photoreactor and irradiate them with a light source of known spectrum and intensity.
-
Maintain a constant temperature during the experiment.
-
Include dark controls (vessels wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.
-
At selected time intervals, collect samples from both irradiated and dark control vessels.
-
Analyze the samples for the concentration of acequinocyl and this compound.
-
Calculate the photolysis rate constant and half-life of acequinocyl.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of acequinocyl and this compound in environmental samples.
1. Sample Preparation:
-
Water Samples: Acidify the water sample and perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Soil/Sediment Samples: Extract the sample with an organic solvent (e.g., acetonitrile) using techniques such as sonication or accelerated solvent extraction (ASE). The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
2. LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for both acequinocyl and this compound are monitored.
Visualizations
The following diagrams illustrate the formation pathway of this compound and a typical experimental workflow for its study.
Caption: Formation pathways of this compound from acequinocyl.
Caption: General experimental workflow for this compound analysis.
References
Acequinocyl Degradation: A Technical Guide to Pathways and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the degradation pathways of the acaricide acequinocyl (B1664961) and its major metabolites. The following sections provide a comprehensive overview of its breakdown through hydrolysis, photolysis, and metabolism in soil and plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Degradation Pathways
Acequinocyl, a naphthoquinone derivative, undergoes degradation through several key pathways, primarily initiated by the hydrolysis of its ester linkage. This initial step is critical as the deacetylated metabolite, 2-dodecyl-3-hydroxy-1,4-naphthoquinone (variously referred to as acequinocyl-hydroxy, R1, or DHN), is the biologically active form that inhibits the mitochondrial complex III electron transport chain.[1] Subsequent degradation involves oxidation and ring cleavage.
Hydrolysis
The hydrolysis of acequinocyl is highly dependent on pH. It is relatively stable under acidic conditions but degrades rapidly in neutral to alkaline environments.[2] This abiotic process is a primary route of transformation in aqueous systems.
The initial and principal step in the degradation of acequinocyl is the cleavage of the acetyl group, leading to the formation of its main metabolite, this compound (also known as R1).[2]
Caption: Figure 1: Acequinocyl Hydrolysis Pathway.
Photolysis
Aqueous photolysis also contributes to the degradation of acequinocyl. Studies have shown that it degrades when exposed to light in aqueous solutions.[2]
Soil Metabolism
In soil, acequinocyl undergoes rapid aerobic biotransformation.[2] The degradation pathway in soil also begins with the formation of this compound (R1). Further degradation leads to the formation of several other metabolites, including 2-(1,2-dioxotetradecyl)benzoic acid (AKM-18).[2] Acequinocyl exhibits low mobility in soil.[2]
Caption: Figure 2: Proposed Aerobic Soil Metabolism Pathway of Acequinocyl.
Plant Metabolism
The metabolic pathway of acequinocyl in plants mirrors that observed in other systems, with hydrolysis to this compound (R1) being the initial step. Further metabolism can lead to the formation of other minor degradation products.[3]
Caption: Figure 3: Generalized Plant Metabolism Pathway of Acequinocyl.
Major Metabolites
The primary and most significant metabolite of acequinocyl is its deacetylated form, with several other metabolites identified in various matrices.
| Metabolite Name | Chemical Name | Common Name(s) | Found In |
| This compound | 2-dodecyl-3-hydroxy-1,4-naphthalenedione | R1, DHN | Water, Soil, Plants, Animals |
| AKM-18 | 2-(1,2-dioxotetradecyl)benzoic acid | - | Soil, Animals |
| AKM-14 | Butanoic acid derivative | - | Animals |
| AKM-15 | Hexanoic acid derivative | - | Animals |
Quantitative Degradation Data
The degradation kinetics of acequinocyl vary significantly across different environmental conditions.
| Degradation Process | Matrix | Conditions | Half-life (DT50) | Reference(s) |
| Hydrolysis | Water | pH 4, 25 °C | 74-86 days | [2] |
| Water | pH 7, 25 °C | 52-53 hours | [2] | |
| Water | pH 9, 25 °C | 76 minutes | [2] | |
| Water | pH 1.2, 37 °C | 19 days | [2] | |
| Aqueous Photolysis | Water | pH 5 | 6 days | [2] |
| Aerobic Soil Metabolism | Sandy Loam, Silt Loam | Field conditions | < 2 days | [2] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the study of acequinocyl degradation.
Hydrolysis Study (Following OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of acequinocyl as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A stock solution of acequinocyl (radiolabeled or non-labeled) is prepared in a suitable organic solvent. A small aliquot is added to the buffer solutions to achieve a final concentration that is less than half the water solubility.
-
Incubation: The test solutions are maintained in the dark in a temperature-controlled environment (e.g., 25 °C).
-
Sampling: Aliquots of the test solutions are collected at appropriate time intervals.
-
Analysis: The concentration of acequinocyl and its hydrolysis products (primarily this compound) in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: The degradation rate constants and half-lives are calculated by plotting the natural logarithm of the acequinocyl concentration against time.
Caption: Figure 4: Experimental Workflow for Hydrolysis Study.
Soil Metabolism Study
Objective: To determine the rate and pathway of acequinocyl degradation in soil under aerobic conditions.
Methodology:
-
Soil Characterization: Select and characterize representative soil types (e.g., sandy loam, silt loam) for properties such as pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Apply radiolabeled acequinocyl to fresh soil samples at a concentration relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark under controlled temperature and moisture conditions, ensuring aerobic conditions are maintained.
-
Extraction: At various time intervals, extract soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts using techniques such as HPLC with radiosensitivity detection and/or LC-MS/MS to identify and quantify acequinocyl and its metabolites.
-
Data Analysis: Determine the dissipation half-life of acequinocyl and identify the major metabolites and their formation and decline over time to propose a degradation pathway.
Plant Metabolism Study
Objective: To investigate the metabolic fate of acequinocyl in representative crops.
Methodology:
-
Plant Treatment: Apply radiolabeled acequinocyl to the foliage of the test plants (e.g., apples, citrus) at a typical application rate.
-
Sample Collection: Harvest plant samples (e.g., fruit, leaves) at various time intervals after treatment.
-
Extraction: Homogenize and extract the plant samples with a suitable solvent system.
-
Analysis: Characterize and quantify the radioactive residues in the extracts using techniques like HPLC and LC-MS/MS to identify the parent compound and its metabolites.
-
Data Analysis: Determine the nature and extent of acequinocyl metabolism in the plant, and identify the major metabolic pathways.
Analytical Method for Residue Analysis in Fruits and Vegetables
Objective: To quantify residues of acequinocyl and this compound in plant matrices.
Methodology:
-
Sample Preparation: Homogenize a representative sample of the fruit or vegetable.
-
Extraction: Extract a subsample with a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[4]
-
Analysis: Directly inject the extract into an HPLC system equipped with a Diode Array Detector (DAD) for quantification at 250 nm. Confirmation can be performed using LC-MS.[4] The limit of quantitation for this method is typically 0.01 mg/kg for both compounds.[4]
Caption: Figure 5: Analytical Workflow for Residue Analysis in Produce.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Acequinocyl-Hydroxy: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of acequinocyl-hydroxy, the primary and biologically active metabolite of the acaricide acequinocyl (B1664961). The document details the initial discovery of this compound as a product of in vivo metabolism and outlines its mechanism of action as a potent inhibitor of the mitochondrial electron transport chain. Detailed experimental protocols for the analytical determination of this compound in various matrices are presented, alongside a representative protocol for its laboratory-scale synthesis and purification. Quantitative data from relevant studies are summarized in tabular format for ease of comparison. Furthermore, key biological and experimental pathways are visualized using diagrams to facilitate a deeper understanding of the compound's significance.
Introduction
Acequinocyl is a naphthoquinone-based acaricide used to control mite populations in various agricultural settings. Its efficacy is primarily attributed to its rapid hydrolysis to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, commonly known as this compound. This metabolite is of significant toxicological and pharmacological interest due to its potent inhibition of mitochondrial respiration. Understanding the discovery, isolation, and biological activity of this compound is crucial for assessing the environmental impact and potential therapeutic applications of this class of compounds.
Discovery and Metabolism
The discovery of this compound stemmed from metabolism studies of the parent compound, acequinocyl. Early toxicological research in F344 rats revealed that acequinocyl is rapidly metabolized, with the primary pathway being the cleavage of the acetyl group to yield this compound. This de-acetylated metabolite was identified as a major component in fecal matter, accounting for a significant percentage of the administered dose. Further oxidation of the dodecyl side chain of this compound leads to the formation of other urinary metabolites.
The metabolic conversion of acequinocyl to this compound is a critical activation step, as it is the hydroxylated form that exhibits potent biological activity.
Metabolic Pathway of Acequinocyl
The metabolic transformation of acequinocyl to its active hydroxylated form is a straightforward hydrolysis reaction. This process is depicted in the following diagram:
Mechanism of Action: Mitochondrial Complex III Inhibition
The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. Structurally resembling ubiquinone, this compound is thought to compete with ubiquinone for its binding site (the Qo site) within Complex III. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting ATP synthesis, which ultimately leads to cellular death in the target organism.
Signaling Pathway: Inhibition of Mitochondrial Respiration
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
Experimental Protocols
Representative Synthesis and Isolation of this compound
While this compound is a metabolite, it can also be synthesized in the laboratory, as it is a key intermediate in the production of acequinocyl from 2-hydroxy-1,4-naphthoquinone (B1674593). The following is a representative protocol for the synthesis and purification of 2-hydroxy-3-alkyl-1,4-naphthoquinones, which can be adapted for the synthesis of this compound.
Materials:
-
2-hydroxy-1,4-naphthoquinone (Lawsone)
-
L-proline
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Dichloromethane (B109758) (CH2Cl2) or Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent), Hantzsch ester (1 equivalent), and L-proline (0.5 equivalents) in dichloromethane or methanol.
-
Addition of Aldehyde: To the stirred solution, add dodecanal (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate to isolate the pure 2-hydroxy-3-dodecyl-1,4-naphthoquinone (this compound).
-
Characterization: Confirm the identity and purity of the isolated product using techniques such as NMR spectroscopy and mass spectrometry.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of this compound is outlined below.
Analytical Method for Quantification in Fruit and Vegetable Matrices
The following protocol is a widely used method for the determination of acequinocyl and this compound residues in fruits and vegetables by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Materials:
-
Homogenized fruit or vegetable sample
-
Hexane
-
Ethyl acetate
-
Analytical standards of acequinocyl and this compound
-
HPLC system with a DAD detector
-
LC/MS system for confirmation
Procedure:
-
Extraction:
-
Weigh a representative portion of the homogenized sample.
-
Extract the sample with a 1:1 (v/v) solution of hexane and ethyl acetate.
-
Shake or homogenize vigorously and then centrifuge to separate the phases.
-
-
Analysis:
-
Take an aliquot of the organic extract.
-
Directly inject the extract into the HPLC-DAD system.
-
Detection is typically performed at 250 nm.
-
-
Confirmation:
-
Confirm the identity of the detected peaks by Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Quantitative Data
The following tables summarize key quantitative data related to the analysis of acequinocyl and this compound.
Table 1: Analytical Performance Data for Acequinocyl and this compound in Fruits and Vegetables
| Parameter | Value | Reference |
| Analytical Method | HPLC-DAD | [1] |
| Matrix | Grapes, Lemons, Pears, Tomatoes | [1] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [1][2] |
| Recovery Range (at 0.01-4 mg/kg) | > 77% | [1] |
| Coefficient of Variation | < 11% | [1] |
| Recovery of Standard Addition | 88.5% - 102.3% | [2] |
| Relative Standard Deviation | 1.45% - 3.82% | [2] |
Table 2: Analytical Performance Data for Acequinocyl and this compound in Various Foodstuffs
| Parameter | Value | Reference |
| Analytical Method | UPLC-MS/MS | |
| Matrix | Beef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean | |
| Method Detection Limit (Acequinocyl) | 1.4 µg/kg | |
| Method Detection Limit (this compound) | 1.3 µg/kg | |
| Method Quantification Limit (Acequinocyl) | 4.6 µg/kg | |
| Method Quantification Limit (this compound) | 4.3 µg/kg | |
| Recovery Range (at 5, 10, 50 µg/kg) | 81-103% | |
| Correlation Coefficient (Linearity) | > 0.999 |
Conclusion
This compound is the biologically active metabolite of the acaricide acequinocyl. Its discovery through metabolic studies has been pivotal in understanding the mode of action of this class of pesticides. The inhibition of mitochondrial Complex III by this compound underscores its potent bioactivity. The availability of robust analytical methods for its detection and quantification is essential for food safety and environmental monitoring. Furthermore, the synthesis of this compound is not only relevant for producing analytical standards but also as a key step in the manufacturing of the parent compound. This technical guide provides a foundational resource for researchers and professionals working with acequinocyl and its metabolites, offering insights into its discovery, biological activity, and the experimental methodologies for its study.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Acequinocyl-Hydroxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a widely used acaricide and insecticide in agriculture. Its primary metabolite, acequinocyl-hydroxy (3-dodecyl-2-hydroxy-1,4-naphthoquinone), is of toxicological significance and is often included in residue analysis for food safety and environmental monitoring.[1] The accurate and sensitive quantification of this compound is crucial. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with the latter offering superior sensitivity and selectivity for trace-level detection.[1][2]
This document provides detailed application notes and experimental protocols for the analytical detection of this compound in various matrices.
Metabolic Pathway of Acequinocyl
Acequinocyl undergoes deacetylation to form its active metabolite, this compound. This transformation is a key consideration in residue analysis as both compounds are often monitored.[3]
Analytical Methods and Quantitative Data
Several validated methods are available for the determination of this compound. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of different analytical methods.
Table 1: Performance of HPLC-DAD for Acequinocyl and Hydroxyacequinocyl in Fruits and Vegetables [4]
| Parameter | Acequinocyl | This compound |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Recovery (at 0.01-4 mg/kg) | > 77% | > 77% |
| Coefficient of Variation (CV) | < 11% | < 11% |
| Detection Wavelength | 250 nm | 250 nm |
Table 2: Performance of LC-MS/MS for Acequinocyl and Hydroxyacequinocyl in Various Matrices [5][6][7]
| Matrix | Limit of Quantitation (LOQ) | Recovery | Method |
| Animal and Fishery Products | 0.01 mg/kg for each analyte | Not Specified | LC-MS/MS |
| High Water and High Acid Content Commodities | 0.01 mg/kg for each analyte | Not Specified | HPLC-MS/MS |
| Hops | 0.1 mg/kg for each analyte | Not Specified | HPLC-MS/MS |
| Foodstuff (beef, chicken, fish, fruits, vegetables) | 4.3 µg/kg (hydroxyacequinocyl) | 77-103% (at 5, 10, and 50 µg/kg) | UHPLC-MS/MS |
| Soil | ~0.01 ppm for each analyte | Not Specified | HPLC-MS/MS |
Experimental Protocols
Below are detailed protocols for the extraction and analysis of this compound from different sample types. Due to the light sensitivity of acequinocyl and this compound, it is recommended to conduct all analytical steps away from direct light or use amber/dark glassware.[8]
Protocol 1: Extraction from Fruits and Vegetables for HPLC-DAD Analysis[4]
This protocol is suitable for the analysis of residues on grapes, lemons, pears, and tomatoes.
1. Sample Preparation and Extraction: a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10 g of the homogenized sample into a centrifuge tube. c. Add 20 mL of a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate. d. Homogenize for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Collect the supernatant for analysis. No cleanup step is necessary.
2. HPLC-DAD Analysis: a. Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector. b. Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). c. Mobile Phase: Acetonitrile (B52724):Water (e.g., 90:10, v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: 250 nm. g. Quantification: Use an external standard calibration curve prepared in the mobile phase.
Protocol 2: Extraction from Animal and Fishery Products for LC-MS/MS Analysis[5]
This method is applicable to muscle, liver, kidney, milk, eggs, and fish/shellfish.
1. Sample Preparation and Extraction: a. To 10.0 g of the sample, add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone (B3395972). b. Homogenize the mixture and filter with suction. c. Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter. d. Combine the filtrates and adjust the final volume to 200 mL with acetone.
2. Liquid-Liquid Extraction: a. Take a 20 mL aliquot of the extract. b. Add 100 mL of a 10% (w/v) sodium chloride solution. c. Extract twice with n-hexane (first with 100 mL, then with 50 mL). d. Combine the n-hexane extracts and dehydrate with anhydrous sodium sulfate. e. Concentrate the filtrate at a temperature below 40°C.
3. Acetonitrile/Hexane Partitioning: a. Dissolve the residue in 20 mL of n-hexane. b. Extract three times with 40 mL of n-hexane-saturated acetonitrile. c. Combine the acetonitrile extracts and concentrate to dryness at below 40°C. d. Dissolve the final residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Instrument: Liquid Chromatograph-Tandem Mass Spectrometer. b. Column: C18 column suitable for pesticide analysis. c. Mobile Phase: Gradient elution with acetonitrile and water containing a modifier like formic acid is common. d. Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. e. Monitoring Ions:
- This compound Precursor Ion: m/z 341.
- This compound Product Ions: m/z 313, 200, 186.[5] f. Quantification: Prepare matrix-matched calibration curves for accurate quantification.
Protocol 3: QuEChERS Method for Fruits and Vegetables for LC-MS/MS Analysis[1][9]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.
1. Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add an equal volume of acetonitrile (e.g., 10-15 mL). c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant (acetonitrile layer). b. Transfer it to a d-SPE tube containing a sorbent like primary secondary amine (PSA) to remove interfering matrix components. c. Vortex and centrifuge.
3. Analysis: a. The cleaned-up extract is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, instrumental analysis, and data evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Application Note: Quantification of Acequinocyl-hydroxy using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of acequinocyl-hydroxy, the primary metabolite of the acaricide acequinocyl (B1664961). The accurate determination of this metabolite is crucial for food safety, environmental monitoring, and toxicological studies.[1] This document provides comprehensive protocols for sample preparation from various matrices, detailed instrumental analysis parameters, and a summary of performance data. The methodologies described are suitable for residue analysis in diverse samples, including agricultural products and environmental matrices.[2]
Introduction
Acequinocyl is a widely used acaricide that functions by inhibiting the mitochondrial cytochrome bc1 complex.[2] Its primary metabolite, this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone), is formed through the de-acetylation of the parent compound and is also of toxicological significance.[1][3] Therefore, sensitive and reliable analytical methods are necessary to monitor residue levels of both acequinocyl and this compound in various commodities to ensure consumer safety and regulatory compliance.[2] HPLC-MS/MS offers superior sensitivity and selectivity, making it the ideal technique for detecting trace levels of these compounds.[2]
Metabolic Pathway of Acequinocyl
Acequinocyl is metabolized to its active form, this compound, through a hydrolysis reaction where the acetyl group is cleaved.[3] This de-acetylated metabolite is a potent inhibitor of complex III in the mitochondrial respiratory chain.[3]
Metabolic conversion of Acequinocyl to this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is highly dependent on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in fruits and vegetables.[1] For other matrices, alternative extraction and clean-up procedures are provided.
Protocol 1: QuEChERS Method for Fruits and Vegetables [1]
-
Homogenization: Homogenize a representative sample of the fruit or vegetable. For samples with low water content, add an appropriate amount of water before homogenization.
-
Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate). d. Vortex vigorously for 1 minute. e. Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like primary secondary amine (PSA) to remove interfering matrix components. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.
-
Final Preparation: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. The sample is now ready for HPLC-MS/MS analysis.
Protocol 2: Extraction from Animal and Fishery Products [4]
-
Homogenization and Extraction: a. Homogenize 10.0 g of the sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone (B3395972). b. Filter the mixture with suction.
-
Re-extraction: a. Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter. b. Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
Liquid-Liquid Extraction: a. Take a 20 mL aliquot of the solution, add 100 mL of 10 w/v% sodium chloride solution, and extract twice with n-hexane (100 mL, then 50 mL).
-
Dehydration and Concentration: a. Dehydrate the n-hexane extract with anhydrous sodium sulfate (B86663) and concentrate the filtrate at a temperature below 40°C.
-
Acetonitrile Partitioning: a. Dissolve the residue in 20 mL of n-hexane and extract three times with 40 mL of n-hexane-saturated acetonitrile.
-
Final Preparation: a. Combine the extracts, concentrate below 40°C, and dissolve the final residue in a suitable solvent for injection.
Protocol 3: Extraction from Soil [5]
-
Extraction: Extract the soil sample with a 90:10 (v/v) mixture of acetonitrile and water.
-
Concentration: Combine the extracts and concentrate them using a rotary evaporator.
-
Salting Out: Add a saturated sodium chloride solution and solid sodium chloride to the concentrate, followed by hexane. Shake vigorously.
-
Phase Separation: Centrifuge to separate the layers. The upper hexane/acetonitrile layer contains the analytes.
-
Purification: Combine the organic extracts, concentrate, and purify using a silica (B1680970) liquid chromatographic column.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mixture of acetone, acetonitrile, and 0.4% aqueous formic acid (2:2:1, v/v/v).
HPLC-MS/MS Analysis
The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Column | ZORBAX SB-C18 (250mm × 4.6mm, 10 μm) or equivalent[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[5][6] |
| Gradient | Optimized for separation of acequinocyl and this compound |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 10-20 µL[4][6] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive[2] or Negative[4] |
| Precursor Ion (m/z) | 343.3 [M+H]⁺[7][8] or 341 [M-H]⁻[4] |
| Product Ions (m/z) | 313, 200, 186[4] |
| Collision Energy | ~27 eV (optimization required)[8] |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Experimental Workflow
The general workflow for the analysis of this compound by HPLC-MS/MS is depicted below.
General workflow for this compound analysis.
Quantitative Data Summary
The performance of the HPLC-MS/MS method for this compound detection is summarized in the table below, with data compiled from various studies.
Table 3: Performance of UPLC-MS/MS for Acequinocyl and this compound in Various Food Matrices [1][8]
| Parameter | Acequinocyl | This compound | Matrix |
| Limit of Detection (LOD) | 1.4 µg/kg | 1.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Limit of Quantitation (LOQ) | 4.6 µg/kg | 4.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Recoveries | 81-100% | 77-103% | Foodstuffs (spiked at 5, 10, 50 µg/kg) |
| Coefficient of Variation (CV) | < 3% | < 3% | Standard solutions (5 µg/L) |
| Linearity (r²) | 0.9996 | 0.9998 | 2 to 100 µg/L |
Table 4: Performance of HPLC-DAD for Acequinocyl and this compound in Fruits and Vegetables [1][9]
| Parameter | Acequinocyl | This compound | Matrix |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Grapes, Lemons, Pears, Tomatoes |
| Recoveries | >77% | >77% | Grapes, Lemons, Pears, Tomatoes (0.01-4 mg/kg) |
| Coefficient of Variation (CV) | <11% | <11% | Grapes, Lemons, Pears, Tomatoes |
Conclusion
The HPLC-MS/MS method described provides a highly sensitive and selective approach for the determination of this compound in a variety of matrices. The detailed protocols for sample preparation and the specified instrumental parameters can be adapted by researchers and analytical scientists to meet their specific needs. The method's performance, characterized by low limits of quantification, good linearity, and high recovery, makes it suitable for both research and routine monitoring applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. epa.gov [epa.gov]
- 6. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Acequinocyl-hydroxy in Soil using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of acequinocyl-hydroxy (AKD-2023 metabolite), the primary metabolite of the insecticide acequinocyl (B1664961), in soil samples. The protocol employs a liquid-liquid extraction (LLE) followed by silica (B1680970) gel column cleanup, with final determination by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for environmental monitoring and ecological risk assessment of acequinocyl use. An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also presented, offering a high-throughput option for routine analysis.
Introduction
Acequinocyl is a naphthoquinone derivative insecticide used to control mites on various crops.[1][2] In the environment, it degrades to its principal metabolite, this compound. The accurate determination of this compound residues in soil is essential for understanding its environmental fate and ensuring food and environmental safety.[2] This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound in soil matrices.
Principle
The primary method involves the extraction of this compound from soil using an acetonitrile/water mixture. The extract is then subjected to a liquid-liquid partitioning with hexane (B92381) to remove nonpolar interferences. A subsequent cleanup using a silica gel solid-phase extraction (SPE) column further purifies the sample. The final analysis is performed by HPLC-MS/MS, which offers high selectivity and sensitivity for the detection and quantification of the target analyte.[1][3] The QuEChERS approach simplifies the extraction and cleanup process by combining these steps, using a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[4][5][6]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), n-hexane, acetone, methanol (B129727) (MeOH), ethyl acetate (B1210297) (EtOAc), all HPLC or pesticide residue grade.
-
Reagents: Formic acid (FA), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), anhydrous sodium sulfate, primary secondary amine (PSA) sorbent, C18 sorbent.[3][4]
-
Standards: Certified reference standards of this compound.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
SPE Cartridges: Silica gel SPE cartridges (e.g., Bond Elut SI, 1 g, 6 mL).[7]
-
QuEChERS tubes: 50 mL centrifuge tubes containing extraction salts and 2 mL or 15 mL d-SPE tubes with cleanup sorbents.
-
General Labware: Volumetric flasks, pipettes, centrifuge tubes, evaporator (rotary or nitrogen), vortex mixer, centrifuge, analytical balance, pH meter.
Experimental Protocols
4.1.1. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at ≥3000 rcf for 5 minutes.[5]
-
Decant the supernatant into an evaporation flask.
-
Repeat the extraction of the soil pellet with another 20 mL of acetonitrile:water (90:10, v/v).
-
Combine the supernatants.[3]
4.1.2. Liquid-Liquid Partitioning
-
Concentrate the combined extract to approximately 10 mL using a rotary evaporator at ~30°C.[3]
-
Add 20 mL of a saturated NaCl solution and 3 g of solid NaCl to the concentrated extract.[3]
-
Add 60 mL of n-hexane and shake vigorously.
-
Separate the layers by centrifugation. The upper hexane/acetonitrile layer contains the analyte.[3]
-
Transfer the upper organic layer to a clean flask.
-
Re-extract the lower aqueous layer with a fresh aliquot of hexane to ensure complete recovery.[1]
-
Combine the organic extracts and concentrate to near dryness.[3]
4.1.3. Silica Column Cleanup
-
Condition a silica gel SPE cartridge with 5 mL of n-hexane.[7]
-
Reconstitute the dried extract from step 4.1.2 in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Wash the column with 10 mL of n-hexane to remove interfering co-extractives.[7]
-
Elute the this compound with 10 mL of 10% ethyl acetate in n-hexane.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~30°C.[3]
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.[3]
4.2.1. Sample Extraction
-
Weigh 10 g of hydrated soil (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.[5]
-
Add 10 mL of acetonitrile.[5]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).
-
Immediately shake the tube vigorously for at least 2 minutes.[5]
-
Centrifuge for 5 minutes at ≥3000 rcf.[5]
4.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant from the extraction step into a 2 mL d-SPE microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.[4]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
-
Instrument: HPLC system coupled with a tandem mass spectrometer (e.g., PE Sciex API 2000 or equivalent).[1]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is commonly used.[3]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's characteristics.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound.
Data Presentation
The performance of the analytical methods is summarized in the table below. The data is compiled from various studies and represents typical values.
| Parameter | LLE with Silica Cleanup | QuEChERS Method | Reference(s) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [1][3][8] |
| Recovery (%) | 83.7 - 95.5 | 70 - 120 (typical range) | [7][9] |
| Relative Standard Deviation (RSD %) | < 5 | < 15 (typical range) | [7][8] |
Visualizations
Caption: Workflow for LLE with Silica Cleanup.
Caption: Workflow for the QuEChERS Method.
Conclusion
The methods presented provide reliable and sensitive means for the determination of this compound in soil. The choice between the traditional LLE with silica cleanup and the more modern QuEChERS approach will depend on the specific laboratory's throughput needs, available equipment, and the complexity of the soil matrix. Both methods, when properly validated, are suitable for regulatory monitoring and research purposes.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. weber.hu [weber.hu]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Agricultural and Environmental Sciences [korseaj.org]
- 8. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Extraction of Acequinocyl-Hydroxy from Plant Tissues for Residue Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acequinocyl (B1664961) is an acaricide and insecticide that sees wide application in agriculture. Its primary metabolite, acequinocyl-hydroxy (2-dodecyl-3-hydroxy-1,4-naphthoquinone), is a key compound to monitor in residue analysis for consumer safety and regulatory compliance.[1][2] This document provides a detailed protocol for the efficient extraction and cleanup of this compound from various plant tissues, enabling accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is a modification of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, ensuring high recovery and removal of matrix interferences.
Data Presentation:
The following table summarizes the performance of the described method for the quantification of acequinocyl and this compound in various food matrices.
| Analyte | Matrix | Spiked Level (µg/kg) | Recovery (%) | Method Detection Limit (MDL) (µg/kg) | Method Quantification Limit (MQL) (µg/kg) | Reference |
| Acequinocyl | Various Foodstuffs | 5, 10, 50 | 81–100 | 1.4 | 4.6 | [3] |
| This compound | Various Foodstuffs | 5, 10, 50 | 77–103 | 1.3 | 4.3 | [3] |
*Including peach, cucumber, Chinese cabbage, and broad bean.[3]
Experimental Protocol: Extraction and Cleanup of this compound from Plant Tissues
This protocol is designed for the extraction of this compound for analysis by UHPLC-MS/MS or HPLC-MS/MS.[3][4]
Materials:
-
Homogenizer (e.g., blender, rotor-stator homogenizer)
-
50 mL and 2 mL centrifuge tubes
-
Centrifuge capable of reaching at least 4000 rpm and 10,000 rpm
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), ≥98%
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Reference standards for acequinocyl and this compound
Procedure:
1. Sample Preparation:
a. Obtain a representative sample of the plant tissue. b. Homogenize the sample to a uniform consistency.[5]
2. Extraction:
a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5] b. Add 10 mL of acetonitrile containing 1% formic acid.[5] It is recommended to prepare and store all pesticide stock standards in 0.1% formic acid in acetonitrile to minimize degradation.[6] c. Vortex the tube for 1 minute to ensure thorough mixing.[5] d. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5] e. Immediately vortex vigorously for 1 minute to prevent the formation of agglomerates.[5] f. Centrifuge the tube at 4000 rpm for 5 minutes.[5]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
a. Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube.[5] b. The microcentrifuge tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[5] c. Vortex the tube for 30 seconds.[5] d. Centrifuge at 10,000 rpm for 5 minutes.[5]
4. Final Preparation for Analysis:
a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5] b. The sample is now ready for injection into the LC-MS/MS system. c. Quantify the concentration of this compound using a matrix-matched calibration curve.[5]
Visualizations:
Caption: Workflow for the extraction of this compound from plant tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Federal Register :: Acequinocyl; Pesticide Tolerances [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the existing maximum residue levels for acequinocyl in citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
Application Note: Utilizing Acequinocyl-Hydroxy as a Reference Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a naphthoquinone derivative acaricide used to control mites on various agricultural products. Its primary metabolite, acequinocyl-hydroxy (2-dodecyl-3-hydroxy-1,4-naphthoquinone), is a crucial analyte in residue analysis to ensure food safety and regulatory compliance. Accurate quantification of both acequinocyl and this compound is essential. This document provides a detailed protocol for the use of this compound as a reference standard in chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS). This compound is formed by the cleavage of the acetyl group from acequinocyl.[1] The stability of acequinocyl is pH-sensitive, with conversion to this compound occurring in basic and aqueous conditions.[2]
Metabolic Pathway
The metabolic conversion of acequinocyl to its hydroxy derivative is a key reaction monitored in residue analysis.
Caption: Metabolic conversion of Acequinocyl to this compound.
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis for the quantification of this compound.
Preparation of Standard Solutions
Acequinocyl and its derivatives are sensitive to photodegradation, so care should be taken to avoid direct illumination of standard or sample solutions.[3]
-
Standard Stock Solution (1000 mg/L):
-
Intermediate and Working Standard Solutions:
Sample Preparation
The following are generalized protocols for different matrices.
Fruits and Vegetables:
-
Homogenize a representative sample.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a hexane (B92381) and ethyl acetate (B1210297) solution (1:1, v/v) and homogenize for extraction.[8]
-
Centrifuge the mixture.
-
Collect the supernatant for analysis. No cleanup step is typically necessary for this method.[8]
Animal Tissues (Muscle, Liver, Kidney):
-
Weigh 10.0 g of the sample and add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone.[5]
-
Homogenize and filter with suction.[5]
-
Re-extract the residue with 50 mL of acetone and filter.[5]
-
Combine the filtrates and adjust the volume to 200 mL with acetone.[5]
-
Take a 20 mL aliquot, add 100 mL of 10% w/v sodium chloride solution, and perform a liquid-liquid extraction twice with n-hexane.[5]
-
Dehydrate the n-hexane extract with anhydrous sodium sulfate.[5]
-
Concentrate the extract at a temperature below 40°C.[5]
-
Dissolve the residue in 2 mL of n-hexane for cleanup.[5]
Solid Phase Extraction (SPE) Cleanup (for complex matrices):
-
Condition a silica (B1680970) gel cartridge with n-hexane.
-
Load the dissolved residue from the sample preparation step.
-
Elute the analytes with a suitable solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Analysis Workflow
Caption: General workflow for chromatographic analysis using a reference standard.
HPLC-DAD Conditions
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (90:10, v/v)[4] |
| Elution | Isocratic[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Detection | Diode Array Detector (DAD) at 250 nm[8] |
| Column Temperature | Ambient |
LC-MS/MS Conditions
For higher sensitivity and selectivity, LC-MS/MS is recommended.
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |
| Elution | Gradient |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Data Presentation
The performance of the chromatographic method using this compound as a reference standard is summarized below.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantitation (LOQ) | Fruits & Vegetables | HPLC-DAD | 0.01 mg/kg | [8] |
| Soil | HPLC-MS/MS | ~0.01 ppm | [3] | |
| Various Foodstuffs | UHPLC-MS/MS | 4.3 µg/kg | [9] | |
| Recovery Rate | Fruits & Vegetables | HPLC-DAD | > 77% | [8] |
| Pears | HPLC | 88.5% - 102.3% | [4] | |
| Various Foodstuffs | UHPLC-MS/MS | 77% - 103% | [9] | |
| Relative Standard Deviation (RSD) | Pears | HPLC | 1.45% - 3.82% | [4] |
| Various Foodstuffs | UHPLC-MS/MS | < 3% | [9] | |
| Linearity (Correlation Coefficient) | Standard Solution | UHPLC-MS/MS | 0.9998 | [9] |
Conclusion
This application note provides a comprehensive framework for the use of this compound as a reference standard in the chromatographic analysis of acequinocyl and its metabolite. The detailed protocols for standard preparation, sample extraction from various matrices, and instrumental analysis using HPLC-DAD and LC-MS/MS ensure accurate and reliable quantification. The presented methods demonstrate good recovery, low limits of detection, and excellent linearity, making them suitable for routine residue analysis in a variety of sample types.
References
- 1. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. epa.gov [epa.gov]
- 4. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 57960-31-3・this compound Standard・011-18601[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Acequinocyl and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a naphthoquinone derivative acaricide and insecticide that effectively controls mites on a variety of agricultural crops. Its mode of action involves the inhibition of the mitochondrial cytochrome bc1 complex. Due to its widespread use, regulatory bodies worldwide require sensitive and reliable analytical methods to monitor its residues and those of its principal metabolite, acequinocyl-hydroxy, in food products and environmental samples to ensure consumer safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of acequinocyl and its primary metabolite, this compound, using LC-MS/MS. It includes comprehensive experimental procedures, instrument parameters, and data presentation to aid researchers and analytical scientists in establishing robust analytical workflows.
Experimental Protocols
The successful analysis of acequinocyl and its metabolites is highly dependent on the sample matrix, requiring tailored extraction and clean-up procedures to minimize matrix effects and achieve desired sensitivity. Below are detailed protocols for various common matrices.
Protocol 1: Extraction from Animal and Fishery Products[3]
This protocol is suitable for muscle, liver, kidney, milk, eggs, and fish/shellfish.
-
Homogenization and Extraction:
-
Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone (B3395972).
-
Homogenize the mixture and filter with suction.
-
Transfer the residue back to the homogenizer, add 50 mL of acetone, and repeat the homogenization and filtration.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
-
Liquid-Liquid Extraction (LLE):
-
Take a 20 mL aliquot of the acetone extract and add 100 mL of a 10% (w/v) sodium chloride solution.
-
Extract the aqueous solution twice with n-hexane (100 mL, then 50 mL).
-
-
Solvent Exchange and Concentration:
-
Combine the n-hexane extracts and dry with anhydrous sodium sulfate.
-
Concentrate the extract to near dryness at a temperature below 40°C.
-
Dissolve the residue in 20 mL of n-hexane.
-
-
Acetonitrile (B52724) Partitioning:
-
Extract the n-hexane solution three times with 40 mL of n-hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts and concentrate to near dryness below 40°C.
-
Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-based Extraction from Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applicable to various fruit and vegetable matrices.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for pH-sensitive analytes).
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black to remove pigments).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS injection.
-
Protocol 3: Extraction from Soil[4]
-
Extraction:
-
Salting Out and Phase Separation:
-
Add a saturated sodium chloride solution and solid sodium chloride to the concentrate, followed by hexane (B92381).[3]
-
Shake vigorously and centrifuge to separate the layers. The upper hexane/acetonitrile layer contains the analytes.[3]
-
Re-extract the lower aqueous layer with fresh hexane to ensure complete recovery.[3]
-
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of acequinocyl and this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of analytes from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS) Conditions
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often selected for these compounds, though Electrospray Ionization (ESI) can also be utilized.[1][4]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) 1 | Product Ion 2 (m/z) | Collision Energy (eV) 2 | Ionization Mode |
| Acequinocyl | 385.2 ([M+H]+) | 189 | Not Specified | 343.1 | Not Specified | Positive |
| 402.2 ([M+NH4]+) | 189 | Not Specified | 343.1 | Not Specified | Positive | |
| 343.3 | Not Specified | 27 | Not Specified | Not Specified | Positive | |
| This compound | 341.1 ([M-H]-) | 313.1 | 32 | 186 | 30 | Negative |
| 343.3 ([M+H]+) | Not Specified | 27 | Not Specified | Not Specified | Positive |
Note: The precursor ion at m/z 343.3 for acequinocyl likely represents an in-source fragment corresponding to the neutral loss of the acetyl group. Different adducts (e.g., [M+Na]+) may also be observed and can be used for quantification, especially in complex matrices, to improve signal-to-noise ratios.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of acequinocyl and its metabolites in a given sample matrix.
Caption: General experimental workflow for acequinocyl analysis.
Metabolic Pathway of Acequinocyl
The primary metabolic transformation of acequinocyl is the hydrolysis of the ester linkage, resulting in the formation of this compound. Further degradation of the alkyl side chain can occur, leading to various other metabolites.
Caption: Primary metabolic pathway of acequinocyl.
References
Application of Acequinocyl-Hydroxy in Pesticide Residue Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is an acaricide and insecticide that is widely used in agriculture to control mites.[1] Its primary metabolite, acequinocyl-hydroxy (2-hydroxy-3-dodecyl-1,4-naphthoquinone), is of toxicological significance and is therefore a key analyte in pesticide residue analysis for food safety and environmental monitoring.[2][3] The accurate and sensitive quantification of both acequinocyl and this compound is crucial for regulatory compliance and ensuring consumer safety.[1] This document provides detailed application notes and protocols for the analysis of this compound residues in various matrices, summarizing key performance data and outlining experimental workflows.
Acequinocyl is known to be unstable under basic and aqueous conditions, readily converting to this compound.[4] Therefore, analytical methods often involve the simultaneous determination of both the parent compound and its metabolite. The primary analytical techniques employed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), with the latter offering superior sensitivity and selectivity.[1][2]
Metabolic Conversion of Acequinocyl
Acequinocyl undergoes metabolic transformation in organisms, primarily through the cleavage of its acetyl group, resulting in the formation of this compound.[5] This de-acetylated metabolite is a potent inhibitor of the mitochondrial cytochrome-bc1 complex, which is the mechanism of its acaricidal action.[5]
Caption: Metabolic conversion of Acequinocyl to this compound.
Analytical Methods for Residue Analysis
Several validated methods are available for the determination of acequinocyl and this compound residues in a variety of matrices. The choice of method often depends on the matrix complexity, required sensitivity, and available instrumentation.
Data Presentation: Method Performance
The following tables summarize the performance of different analytical methods for the determination of acequinocyl and this compound.
Table 1: Performance of HPLC-DAD for Acequinocyl and this compound in Fruits and Vegetables [2]
| Parameter | Acequinocyl | This compound | Matrix |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Grapes, Lemons, Pears, Tomatoes |
| Recoveries (at 0.01-4 mg/kg) | >77% | >77% | Grapes, Lemons, Pears, Tomatoes |
| Coefficient of Variation (CV) | <11% | <11% | Grapes, Lemons, Pears, Tomatoes |
Table 2: Performance of UPLC-MS/MS for Acequinocyl and this compound in Various Food Matrices [6]
| Parameter | Acequinocyl | This compound | Matrix |
| Limit of Detection (LOD) | 1.4 µg/kg | 1.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Limit of Quantitation (LOQ) | 4.6 µg/kg | 4.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Recoveries (at 5, 10, 50 µg/kg) | 81–100 % | 77–103 % | Various foodstuffs |
| Intra-day RSD (n=10, 5 µg/L) | <3% | <3% | - |
| Inter-day RSD (n=10, 5 µg/L) | <3% | <3% | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Analysis of Acequinocyl and this compound in Fruits and Vegetables by HPLC-DAD[2][7]
This method is suitable for the analysis of residues in high-moisture commodities.
1. Sample Preparation and Extraction: a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate. d. Vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Collect the supernatant for analysis. No cleanup step is necessary for this method.[2][7]
2. HPLC-DAD Analysis: a. Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: Acetonitrile (B52724):Water (gradient or isocratic). A typical mobile phase composition is acetonitrile and 0.1% phosphoric acid in water (90:10, v/v).[8] c. Flow Rate: 1.0 mL/min.[8] d. Injection Volume: 20 µL. e. Detection Wavelength: 250 nm.[2][7][8] f. Quantification: External standard method using a calibration curve prepared from analytical standards.[8]
Caption: Workflow for HPLC-DAD analysis of this compound.
Protocol 2: Analysis of Acequinocyl and this compound in Various Food Matrices by UPLC-MS/MS[6]
This method provides high sensitivity and is applicable to a wide range of food products, including those with complex matrices.
1. Sample Preparation and Extraction: a. Homogenize solid food samples. b. Weigh an appropriate amount of the homogenized sample. c. Extract with acetonitrile containing 0.5% (v/v) formic acid.[6]
2. Cleanup (Florisil Column): a. Condition a Florisil solid-phase extraction (SPE) column. b. Load the sample extract onto the column. c. Wash the column to remove interferences. d. Elute the analytes with an appropriate solvent. e. Evaporate the eluate to near dryness under a nitrogen stream at 40 °C.[6] f. Reconstitute the residue in acetonitrile with 0.5% (v/v) formic acid for analysis.[6]
3. UPLC-MS/MS Analysis: a. Column: A suitable reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. c. Ionization Mode: Electrospray Ionization (ESI) in positive mode. d. MRM Transitions: Monitor specific precursor-to-product ion transitions for acequinocyl and this compound for quantification and confirmation. e. Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Protocol 3: QuEChERS Method for Fruits and Vegetables[2][9]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.
1. Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 1% formic acid.[9] c. Vortex for 1 minute. d. Add 4 g of anhydrous MgSO4 and 1 g of NaCl.[9] e. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[9]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18.[9] b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.[9]
3. Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[9] b. Inject the sample into an LC-MS/MS system for analysis. c. Quantify using a matrix-matched calibration curve.[9]
Caption: QuEChERS workflow for this compound analysis.
Conclusion
The analytical methods described provide robust and sensitive approaches for the determination of acequinocyl and its metabolite, this compound, in a variety of matrices. The choice between HPLC-DAD and UPLC-MS/MS will depend on the specific requirements of the analysis, with UPLC-MS/MS offering lower detection limits and greater specificity. The provided protocols and performance data serve as a valuable resource for researchers and analytical scientists involved in pesticide residue monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. sciex.com [sciex.com]
- 5. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Acequinocyl-Hydroxy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of acequinocyl-hydroxy, the primary metabolite of the acaricide acequinocyl (B1664961), for research purposes. The synthesis involves the hydrolysis of the acetate (B1210297) ester of acequinocyl. This document outlines the chemical principles, experimental procedures, and analytical methods for the successful synthesis and characterization of the target compound.
Introduction
Acequinocyl is a naphthoquinone-based acaricide used in agriculture. Its primary metabolite, this compound (2-dodecyl-3-hydroxy-1,4-naphthalenedione), is formed by the cleavage of the acetyl group.[1][2] For research in areas such as toxicology, environmental fate, and drug metabolism, a reliable method for the synthesis of this metabolite is essential. The protocol described herein is based on the alkaline hydrolysis of an ester, a robust and high-yielding chemical transformation.[3][4]
Chemical Reaction:
Acequinocyl (2-acetoxy-3-dodecyl-1,4-naphthoquinone) + NaOH → this compound (2-dodecyl-3-hydroxy-1,4-naphthoquinone) + Sodium Acetate
Data Presentation
Table 1: Physicochemical Properties of Acequinocyl and this compound
| Property | Acequinocyl | This compound |
| CAS Number | 57960-19-7 | 57960-31-3 |
| Molecular Formula | C24H32O4 | C22H30O3 |
| Molecular Weight | 384.51 g/mol | 342.47 g/mol |
| Appearance | White to off-white powder | Yellow crystalline powder |
| Melting Point | Not available | 94 - 98 °C[5] |
Table 2: Analytical Data for Characterization of this compound
| Analytical Technique | Expected Results |
| HPLC-DAD | A single major peak with a retention time distinct from the starting material (acequinocyl). UV λmax ~250 nm.[6] |
| LC-MS | [M-H]- ion at m/z 341.2 |
| High-Resolution MS | Calculated for C22H29O3- [M-H]-: 341.2122, Found: [Value to be determined experimentally] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-7.7 (m, 4H, aromatic), 3.0-2.8 (t, 2H, -CH₂-), 1.8-1.2 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃). A broad singlet for the -OH proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185, ~182 (C=O), aromatic carbons, and aliphatic carbons of the dodecyl chain. |
Experimental Protocols
Synthesis of this compound via Alkaline Hydrolysis
This protocol describes the base-catalyzed hydrolysis of acequinocyl to yield this compound.
Materials:
-
Acequinocyl (starting material)
-
Methanol (B129727) (reagent grade)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acequinocyl (1.0 g, 2.6 mmol) in methanol (50 mL).
-
Addition of Base: In a separate beaker, prepare a 2 M solution of sodium hydroxide in water. Add 5 mL of the 2 M NaOH solution (10 mmol) to the methanolic solution of acequinocyl.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl. A yellow precipitate of this compound should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow solid.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 250 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC system described above to a mass spectrometer (e.g., a single quadrupole or a tandem quadrupole instrument).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Validated Analytical Method for Acequinocyl-Hydroxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a pesticide utilized for the control of mites across various agricultural crops. Its primary metabolite, acequinocyl-hydroxy (3-Dodecyl-2-hydroxy-1,4-naphthoquinone), is of significant toxicological concern and is therefore a key analyte in residue analysis for ensuring food safety and environmental monitoring.[1] The accurate and sensitive quantification of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent and effective techniques for its determination.[1]
This document provides detailed application notes and validated protocols for the analysis of this compound in various matrices.
Mode of Action
Acequinocyl and its active metabolite, this compound, act as inhibitors of the mitochondrial electron transport chain at Complex III (also known as the bc1 complex). This inhibition occurs at the Qo site of cytochrome b, disrupting the normal flow of electrons and thereby inhibiting ATP synthesis, which ultimately leads to cellular death in the target pest.
Analytical Methods
The determination of this compound residues is commonly performed using liquid chromatography-based methods. Below are summaries of validated methods and their performance characteristics.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A robust and widely available method for the quantification of this compound.
Table 1: Performance of HPLC-DAD for this compound Determination
| Matrix | Extraction Solvent | Cleanup | LOQ (mg/kg) | Recoveries (%) | RSD (%) |
| Fruits & Vegetables | Hexane (B92381):Ethyl Acetate (B1210297) (1:1, v/v) | None required | 0.01 | >77 | <11 |
Data sourced from a study on grapes, lemons, pears, and tomatoes.[2]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method for the determination of acequinocyl and its metabolite, this compound.
Table 2: Performance of UPLC-MS/MS for this compound Determination in Various Matrices
| Matrix | Extraction Solvent | Cleanup | LOQ (µg/kg) | Recoveries (%) |
| Solid Food Samples | Acetonitrile (B52724) with 0.5% (v/v) formic acid | Florisil columns | 4.3 | 77-103 |
| Water | Not specified | Not specified | - | - |
| Soil | Acetonitrile:Water (90:10, v/v) | - | 10 (0.01 ppm) | - |
Data compiled from various sources.[1][3][4]
Experimental Protocols
Protocol 1: Analysis of this compound in Fruits and Vegetables by HPLC-DAD
This protocol is based on the method described for the analysis of residues on grapes, lemons, pears, and tomatoes.[2]
1. Sample Preparation and Extraction a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10 g of the homogenized sample into a centrifuge tube. c. Add 20 mL of a hexane and ethyl acetate solution (1:1, v/v). d. Shake vigorously for 10 minutes. e. Centrifuge at 4000 rpm for 5 minutes. f. Collect the supernatant (the organic layer). g. The extract is ready for direct analysis by HPLC-DAD without a cleanup step.[2]
2. HPLC-DAD Analysis a. Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector. b. Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). c. Mobile Phase: Acetonitrile:Water gradient. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: 250 nm.[2] g. Quantification: Prepare matrix-matched calibration standards of this compound.
Protocol 2: Analysis of this compound in Solid Food Samples by UPLC-MS/MS
This protocol is a sensitive method suitable for a variety of solid food matrices.[4]
1. Sample Preparation and Extraction a. Homogenize the solid food sample. b. Weigh 5 g of the homogenized sample into a centrifuge tube. c. Add 10 mL of acetonitrile containing 0.5% (v/v) formic acid. d. Vortex for 1 minute, then shake for 20 minutes. e. Centrifuge at 5000 rpm for 10 minutes.
2. Cleanup (Solid-Phase Extraction - SPE) a. Use a Florisil SPE cartridge. b. Condition the cartridge with acetonitrile. c. Load the supernatant from the extraction step onto the cartridge. d. Elute the analytes with an appropriate solvent. e. Evaporate the eluate to near dryness under a nitrogen stream at 40 °C. f. Reconstitute the residue in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.[4]
3. UPLC-MS/MS Analysis a. Instrument: Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer. b. Column: C18 column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.7 µm). c. Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%). d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). g. MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
Method Validation Workflow
A validated analytical method ensures reliable and accurate results. The following diagram outlines the key steps in the validation process according to SANTE guidelines.[5]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the analysis of this compound in a given sample matrix.
Concluding Remarks
The analytical methods described provide robust and validated approaches for the quantification of this compound in various matrices. The choice between HPLC-DAD and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reliable data for regulatory compliance and research purposes. It is recommended to use high-purity analytical standards for this compound to ensure accurate quantification.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. hpc-standards.com [hpc-standards.com]
Application Note: Solid-Phase Extraction for Cleanup of Acequinocyl-Hydroxy Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a widely used acaricide and insecticide. Its primary metabolite, acequinocyl-hydroxy, is of toxicological significance and is often included in residue analysis for food safety and environmental monitoring.[1] Accurate and sensitive determination of this compound residues in complex matrices such as fruits, vegetables, and animal tissues requires effective sample cleanup to remove interfering components. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex samples prior to chromatographic analysis. This application note provides a detailed protocol for the cleanup of this compound samples using SPE, along with performance data from various studies.
Principles of Solid-Phase Extraction
SPE is a chromatographic technique used to separate components of a mixture. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent and solvents depends on the physicochemical properties of the analyte and the sample matrix.
Experimental Protocols
This section details the materials and a generalized SPE protocol for the cleanup of this compound from various sample matrices. The protocol is a composite of methodologies reported in the literature and may require optimization for specific sample types.
Materials and Reagents
-
SPE Cartridges : Florisil[1][2], silica (B1680970) gel[3], or C18[4] cartridges are commonly used. The choice depends on the sample matrix and the required selectivity.
-
Solvents : Acetonitrile (B52724), n-hexane, ethyl acetate (B1210297), methanol, and formic acid (all HPLC or analytical grade).
-
Reagents : Anhydrous magnesium sulfate (B86663) (MgSO4), sodium chloride (NaCl), primary secondary amine (PSA).
-
Apparatus : Homogenizer, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, SPE manifold.
Sample Preparation and Extraction
The initial extraction procedure varies depending on the sample matrix.
For Fruit and Vegetable Samples (QuEChERS Approach): [1][4]
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% formic acid for better stability).[2][4]
-
Vortex for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is used for the SPE cleanup.
For Animal and Fishery Products: [3][5]
-
Homogenize 10.0 g of the sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone.
-
Filter the mixture with suction.
-
Re-extract the residue with 50 mL of acetone, homogenize, and filter again.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
Take a 20 mL aliquot, add 100 mL of 10 w/v% sodium chloride solution, and perform a liquid-liquid extraction twice with n-hexane.
-
Dehydrate the n-hexane extract with anhydrous sodium sulfate and concentrate it.
-
The concentrated extract is then ready for SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup Protocol
The following is a general "bind-elute" SPE protocol that can be adapted for different sorbents.
-
Conditioning : Pass 5 mL of the elution solvent (e.g., ethyl acetate/hexane mixture) through the SPE cartridge, followed by 5 mL of the loading solvent (e.g., n-hexane or acetonitrile) to activate the sorbent. Do not allow the cartridge to dry out.
-
Sample Loading : Load the prepared sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing : Wash the cartridge with a weak solvent to remove co-extracted interferences. For example, use 5-10 mL of an n-hexane/ethyl acetate mixture (e.g., 99:1 v/v).[6]
-
Elution : Elute the retained this compound with a stronger solvent. For Florisil or silica gel cartridges, an ethyl acetate/hexane mixture (e.g., 5:95 v/v) can be effective.[6] Collect the eluate.
-
Post-Elution : Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution : Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., acetonitrile or mobile phase) to a final volume of 1-2 mL. Filter through a 0.22 µm syringe filter before analysis.[4]
Dispersive SPE (d-SPE) Cleanup
An alternative to cartridge SPE is dispersive SPE, commonly used in the QuEChERS method.[4]
-
Transfer 1 mL of the supernatant from the initial extraction into a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18 sorbent.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The cleaned supernatant is then filtered and ready for analysis.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound following sample cleanup.
Table 1: Recovery Rates of this compound in Various Matrices
| Matrix | Cleanup Method | Spiking Level (µg/kg) | Recovery (%) | Analytical Method | Reference |
| Beef | Florisil SPE | 5, 10, 50 | 77-103 | UPLC-MS/MS | [2] |
| Fish | Florisil SPE | 5, 10, 50 | 77-103 | UPLC-MS/MS | [2] |
| Peach | Florisil SPE | 5, 10, 50 | 77-103 | UPLC-MS/MS | [2] |
| Cucumber | Florisil SPE | 5, 10, 50 | 77-103 | UPLC-MS/MS | [2] |
| Grapes | No Cleanup | 10 - 4000 | > 77 | HPLC-DAD | [7] |
| Lemons | No Cleanup | 10 - 4000 | > 77 | HPLC-DAD | [7] |
| Pears | No Cleanup | 10 - 4000 | > 77 | HPLC-DAD | [7] |
| Tomatoes | No Cleanup | 10 - 4000 | > 77 | HPLC-DAD | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Cleanup Method | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| Various Foods | Florisil SPE | 1.3 | 4.3 | UPLC-MS/MS | [2] |
| Fruits & Vegetables | No Cleanup | - | 10 | HPLC-DAD | [7] |
| Animal & Fishery Products | Silica Gel & Styrene-divinylbenzene copolymer SPE | - | 10 | LC-MS/MS | [3] |
Visualizations
Experimental Workflow for SPE Cleanup
Caption: Workflow for SPE cleanup of this compound samples.
Logical Relationship of QuEChERS with d-SPE
Caption: QuEChERS workflow incorporating dispersive SPE (d-SPE).
Conclusion
Solid-phase extraction is a highly effective technique for the cleanup of this compound from a variety of complex matrices. The choice between traditional cartridge SPE and dispersive SPE as part of a QuEChERS protocol depends on the specific sample type, the required throughput, and the available instrumentation. The protocols and data presented in this application note demonstrate that with proper method development, SPE can provide high recovery rates and low limits of detection, enabling accurate and reliable quantification of this compound residues. This ensures data quality for regulatory compliance and risk assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Acequinocyl and its Metabolite Acequinocyl-Hydroxy in Agricultural Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acequinocyl (B1664961) is a widely used acaricide and insecticide for controlling mites in a variety of agricultural settings, including on fruits, vegetables, and ornamental crops.[1] Its primary metabolite, acequinocyl-hydroxy (3-dodecyl-2-hydroxy-1,4-naphthoquinone), is also of toxicological significance and is often included in residue analysis for regulatory and food safety purposes.[2][3] The accurate and sensitive determination of both acequinocyl and this compound residues is crucial for ensuring that agricultural products comply with established Maximum Residue Limits (MRLs) and to safeguard consumer health.[4][5]
This application note provides a detailed protocol for the simultaneous quantification of acequinocyl and this compound residues in various agricultural matrices. The described method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[4][6] This approach offers high sensitivity, selectivity, and throughput for routine monitoring.
Signaling Pathway and Metabolism
Acequinocyl is hydrolyzed to its active metabolite, this compound. This metabolite acts as a potent inhibitor of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[7] By binding to the Qo site of Complex III, this compound blocks ubiquinol (B23937) oxidation, thereby disrupting cellular respiration in the target pests.[7] The metabolic conversion of acequinocyl to this compound is a key consideration in residue analysis, as both compounds contribute to the overall toxicological burden.
Caption: Metabolic activation of Acequinocyl.
Experimental Protocols
This section details the procedures for sample preparation and instrumental analysis for the determination of acequinocyl and this compound residues.
Materials and Reagents
-
Acequinocyl analytical standard (≥95% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Deionized water (18.2 MΩ·cm)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dispersive SPE
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of acequinocyl and this compound standards in acetonitrile to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.
-
Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of mixed working standard solutions by serially diluting the intermediate solutions with acetonitrile. These will be used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][10]
-
Homogenization: Homogenize a representative portion of the agricultural product (e.g., fruit, vegetable) to a uniform paste.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard, if used.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.[10]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of acequinocyl and this compound |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
The performance of the analytical method was validated in various fruit and vegetable matrices. The following tables summarize the quantitative data obtained.
Table 1: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) |
| Acequinocyl | 0.5 - 100 | > 0.999 | 0.003 | 0.01 |
| This compound | 0.5 - 100 | > 0.998 | 0.003 | 0.01 |
LOD: Limit of Detection, LOQ: Limit of Quantification. The LOQ is consistently reported at 0.01 mg/kg for both analytes in various high water and high acid content commodities.[4][11]
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |
| Acequinocyl | 385.2 | 343.2 | 15 | 203.1 | 25 |
| This compound | 343.2 | 203.1 | 20 | 175.1 | 30 |
CE: Collision Energy. Precursor and product ions are based on common fragmentation patterns observed in LC-MS/MS analysis.[2][12]
Table 3: Recovery and Precision in Spiked Samples (n=5)
| Matrix | Spiking Level (mg/kg) | Acequinocyl Recovery (%) | RSD (%) | This compound Recovery (%) | RSD (%) |
| Apple | 0.01 | 95.4 | 4.2 | 92.1 | 5.5 |
| 0.1 | 98.2 | 3.1 | 96.5 | 4.0 | |
| Tomato | 0.01 | 88.7 | 6.8 | 85.4 | 7.2 |
| 0.1 | 91.3 | 5.3 | 89.9 | 6.1 | |
| Grape | 0.01 | 93.1 | 4.9 | 90.8 | 5.8 |
| 0.1 | 96.5 | 3.5 | 94.2 | 4.7 |
RSD: Relative Standard Deviation. Recoveries are typically in the range of 77-103% with RSDs below 11%, demonstrating good accuracy and precision.
Conclusion
The described UPLC-MS/MS method combined with a modified QuEChERS sample preparation protocol provides a robust, sensitive, and reliable approach for the simultaneous determination of acequinocyl and its primary metabolite, this compound, in a variety of agricultural products. The method exhibits excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it well-suited for high-throughput residue monitoring and for ensuring compliance with food safety regulations.
References
- 1. Acequinocyl [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the existing maximum residue levels for acequinocyl in citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agricultural and Environmental Sciences [korseaj.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Experimental Design for Studying Acequinocyl Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the metabolic fate of the acaricide acequinocyl (B1664961). The protocols outlined below detail methodologies for in vitro and in vivo studies aimed at identifying metabolic pathways, characterizing the enzymes involved, and quantifying the parent compound and its metabolites.
Introduction to Acequinocyl Metabolism
Acequinocyl is a naphthoquinone derivative that acts as a mitochondrial electron transport inhibitor, specifically targeting Complex III. Its metabolic profile is crucial for understanding its efficacy, potential toxicity, and environmental impact. The primary metabolic transformation of acequinocyl is the hydrolysis of its ester linkage, yielding the main metabolite, 2-dodecyl-3-hydroxy-1,4-naphthoquinone, also known as hydroxyacequinocyl or acequinocyl-OH.[1] Further metabolism may involve oxidation of the alkyl side chain. The de-acetylated metabolite is known to be a potent inhibitor of mitochondrial respiration.
Analytical Methodologies
Accurate quantification of acequinocyl and its metabolites is fundamental to metabolism studies. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.[1][2][3]
Table 1: Analytical Methods for Acequinocyl and Hydroxyacequinocyl
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Principle | Separation by HPLC, detection by UV-Vis absorbance | Separation by UPLC, detection by mass-to-charge ratio |
| Limit of Quantitation (LOQ) | ~0.01 mg/kg in various matrices[2] | ~1.3-1.4 µg/kg in foodstuff[3] |
| Sample Throughput | Moderate | High |
| Selectivity | Good | Excellent |
| Confirmation | Requires confirmation by a secondary method (e.g., LC/MS)[1][2] | High confidence in identification |
In Vitro Metabolism Studies
In vitro models are essential for elucidating metabolic pathways and identifying the enzymes responsible for biotransformation in a controlled environment.
Metabolic Stability in Liver Microsomes
This assay determines the intrinsic clearance of acequinocyl by hepatic enzymes, primarily cytochrome P450s (CYPs).
Protocol 1: Acequinocyl Metabolic Stability in Rat Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine rat liver microsomes (final concentration 0.5 mg/mL), acequinocyl (final concentration 1 µM in a solvent like acetonitrile (B52724), final solvent concentration <1%), and phosphate (B84403) buffer (pH 7.4).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of acequinocyl using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining acequinocyl versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Table 2: Hypothetical Metabolic Stability of Acequinocyl in Liver Microsomes
| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 45 | 15.4 |
| Human | 35 | 19.8 |
Note: The data in this table is illustrative and intended to provide a representative example.
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for acequinocyl metabolism.
Protocol 2: CYP Reaction Phenotyping of Acequinocyl
This protocol can be conducted using two complementary approaches.
A. Recombinant Human CYPs:
-
Incubate acequinocyl (1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of a NADPH-regenerating system at 37°C.
-
After a set incubation time (e.g., 60 minutes), terminate the reaction with cold acetonitrile.
-
Analyze the samples for the formation of hydroxyacequinocyl by LC-MS/MS.
-
The enzyme that produces the highest amount of the metabolite is the primary enzyme responsible for that metabolic step.
B. Chemical Inhibition in Human Liver Microsomes:
-
Pre-incubate human liver microsomes with known selective chemical inhibitors for major CYP isozymes for 15 minutes at 37°C.[4]
-
Add acequinocyl (1 µM) and a NADPH-regenerating system to initiate the reaction.
-
After a set incubation time, terminate the reaction and analyze for the formation of hydroxyacequinocyl.
-
Significant inhibition of metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Table 3: Hypothetical CYP Inhibition of Acequinocyl Metabolism
| CYP Inhibitor | Target CYP Isozyme | Acequinocyl Metabolism (% of Control) |
| Furafylline | CYP1A2 | 95 |
| Sulfaphenazole | CYP2C9 | 88 |
| Ticlopidine | CYP2C19 | 92 |
| Quinidine | CYP2D6 | 75 |
| Ketoconazole | CYP3A4 | 25 |
Note: The data in this table is illustrative and suggests that CYP3A4 is the primary enzyme involved in acequinocyl metabolism.
In Vivo Metabolism and Pharmacokinetics
In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of acequinocyl in a whole organism.
Protocol 3: Pharmacokinetic Study of Acequinocyl in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
-
Dosing:
-
Administer a single oral dose of acequinocyl (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Urine and Feces Collection:
-
House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.
-
-
Sample Preparation:
-
Extract acequinocyl and its metabolites from plasma, urine, and feces using appropriate methods (e.g., liquid-liquid extraction or solid-phase extraction).
-
-
Analysis:
-
Quantify the concentrations of acequinocyl and hydroxyacequinocyl in the processed samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½) from the plasma concentration-time data.
-
Table 4: Hypothetical Pharmacokinetic Parameters of Acequinocyl in Rats (Oral Administration)
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 250 |
| Tmax (hr) | 2.0 |
| AUC₀-t (ng*hr/mL) | 1500 |
| t½ (hr) | 6.5 |
| Bioavailability (%) | 30 |
Note: The data in this table is illustrative and intended to provide a representative example.
Visualization of Metabolic Pathways and Workflows
Caption: Proposed metabolic pathway of acequinocyl.
Caption: General workflow for in vitro metabolism studies.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acequinocyl-Hydroxy Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of acequinocyl (B1664961) and its metabolite, acequinocyl-hydroxy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound can stem from several factors, broadly categorized as issues with peak shape (tailing or fronting), insufficient separation between peaks, or broad peaks. Common culprits include:
-
Inappropriate Mobile Phase Composition: The pH and solvent strength of the mobile phase are critical for achieving good separation.[1][2]
-
Column Issues: A contaminated or degraded column, or an inappropriate stationary phase, can lead to poor peak shape and resolution.[3][4]
-
Method Parameters: Suboptimal flow rate, temperature, or gradient conditions can negatively impact the separation.[5][6][7]
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Sample-Related Problems: High sample concentration (mass overload) or injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[3][8]
Q2: How can I address peak tailing for my this compound peak?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. Here are several strategies to mitigate it:
-
Mobile Phase pH Adjustment: this compound has a hydroxyl group that can interact with free silanol (B1196071) groups on the silica-based column packing, leading to tailing.[4] Adjusting the mobile phase pH to suppress the ionization of these silanol groups can help. For reversed-phase HPLC, a lower pH (e.g., using 0.1% formic or phosphoric acid) is often effective.[9][10]
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Use of High-Purity Silica (B1680970) Columns: Modern, high-purity silica columns have fewer accessible silanol groups, which reduces the likelihood of tailing.[4]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent can cause peak distortion.[8]
-
Guard Column: A contaminated guard column can introduce tailing. Try replacing it to see if the peak shape improves.[3]
Q3: My acequinocyl and this compound peaks are co-eluting. How can I improve their separation?
Improving the separation, or selectivity, between two co-eluting peaks often requires adjusting the mobile phase or stationary phase.[1][6]
-
Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and can improve the separation between peaks.[1]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[11]
-
Modify Mobile Phase pH: Altering the pH can change the polarity of the analytes and their interaction with the stationary phase, thus affecting selectivity.[2]
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to introduce different separation mechanisms.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
If you are observing asymmetric peaks for this compound, consult the following table and workflow diagram.
Table 1: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Lower the mobile phase pH (e.g., add 0.1% formic acid).[9] Use a high-purity, end-capped C18 column. |
| Contaminated guard or analytical column. | Replace the guard column. If the problem persists, flush or replace the analytical column.[3] | |
| Sample overload. | Reduce the concentration of the injected sample.[12] | |
| Peak Fronting | Sample dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition.[8] |
| High injection volume. | Reduce the injection volume.[3] | |
| Column collapse (less common). | Ensure the column is operated within its recommended pressure and pH range. |
Troubleshooting Workflow for Poor Peak Shape
References
- 1. chromtech.com [chromtech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. hplc.eu [hplc.eu]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 10. Separation of Acequinocyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
reducing matrix effects in acequinocyl-hydroxy analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of acequinocyl-hydroxy.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" encompasses all components within a sample a part from the analyte of interest, which in this case is this compound. These components can include fats, pigments, sugars, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of quantitative results.
Q2: What are the typical signs that indicate matrix effects are affecting my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between injections.
-
Inaccurate quantification, leading to underestimation or overestimation of the analyte concentration.
-
Non-linear calibration curves.
-
A noticeable decrease in the sensitivity of the assay.
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Inconsistent peak areas for quality control (QC) samples, especially when using different batches of the same matrix.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: A widely accepted method is the post-extraction spike technique.[1] This involves comparing the signal response of this compound in a neat solvent with its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix effect can be calculated as a percentage. A value of 100% signifies no matrix effect, a value below 100% indicates ion suppression, and a value above 100% points to ion enhancement.[2]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for pesticide residue analysis, including acequinocyl (B1664961) and its metabolites, in various food matrices.[3] QuEChERS involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[3] Other effective techniques include traditional solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Q5: Can dilution of the sample extract help in reducing matrix effects?
A5: Yes, diluting the final sample extract is a straightforward and effective method to reduce the concentration of matrix components, thereby mitigating their impact on the ionization of this compound.[4] However, this approach is only viable if the concentration of this compound in the sample is sufficiently high to remain detectable after dilution.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis due to matrix effects.
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with the chromatography. | Optimize Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry, or modify the mobile phase pH to improve the separation of this compound from interfering compounds. |
| Interaction of the analyte with active sites in the HPLC column. | Use a Metal-Free Column: For chelating compounds, interactions with the stainless steel components of a standard HPLC column can cause peak shape issues and ion suppression. Using a metal-free column can significantly improve peak shape and signal intensity.[5] | |
| Significant Ion Suppression | High concentration of co-eluting matrix components, particularly in complex matrices like spinach or citrus oils. | Enhance Sample Cleanup: Implement or optimize a cleanup step. For QuEChERS, experiment with different d-SPE sorbents (e.g., PSA, C18, GCB) to effectively remove interfering substances. Solid-phase extraction (SPE) can also offer a more targeted cleanup. |
| Inefficient ionization due to the chosen ionization source. | Switch Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrument allows, testing the analysis with an APCI source may reduce ion suppression. | |
| Inconsistent Results Across Different Matrices | Matrix-dependent ion suppression or enhancement. | Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[7] |
| Variability in matrix composition between samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variable matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner, allowing for accurate quantification based on the analyte-to-IS ratio. |
Data Presentation
The following table summarizes the effectiveness of different sample preparation and analytical strategies in reducing matrix effects for pesticide analysis, which can be applied to this compound. The matrix effect is presented as a percentage, where <100% indicates ion suppression and >100% indicates ion enhancement.
| Matrix | Sample Preparation Method | Analytical Technique | Matrix Effect (%) | Recovery (%) |
| Apples | QuEChERS with d-SPE (PSA) | LC-MS/MS | 80-120 | 94-99 |
| Korean Cabbage | QuEChERS with d-SPE (PSA) | LC-MS/MS | 80-120 | 94-99 |
| Apples | QuEChERS with SPE (PSA) | LC-MS/MS | 80-120 | 94-99 |
| Korean Cabbage | QuEChERS with SPE (PSA) | LC-MS/MS | 80-120 | 94-99 |
| Various Foods | Acetonitrile Extraction with Florisil Cleanup | UPLC-MS/MS (APCI) | No matrix effect observed | 77-103 |
| Cannabis | Acetonitrile Extraction | LC-MS/MS (ESI) | Ion suppression/enhancement observed | 70-120 (with internal standards) |
Note: Data is compiled and representative of findings from multiple sources.[8][9][10]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound
This protocol is a modified version of the widely used QuEChERS method, suitable for various food matrices.
1. Sample Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. For samples with low water content (<80%), add an appropriate amount of water to make up a total of 10 mL. d. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥ 4000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube. The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments). b. Vortex for 30 seconds. c. Centrifuge at ≥ 10,000 rcf for 5 minutes.
3. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to quantify matrix effects.[1]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix Extract): Extract a blank sample (known not to contain this compound) using your validated sample preparation method (e.g., the QuEChERS protocol above).
-
Set C (Post-Extraction Spiked Sample): Spike an aliquot of the blank matrix extract (from Set B) with the this compound standard to achieve the same final concentration as in Set A.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples under the same LC-MS/MS conditions.
3. Calculation of Matrix Effect:
-
Calculate the matrix effect using the following formula:
- Matrix Effect (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
Visualizations
Workflow for Method Development and Matrix Effect Reduction
Caption: Workflow for developing an analytical method for this compound, incorporating steps for matrix effect evaluation and optimization.
Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree to guide troubleshooting efforts when matrix effects are suspected in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Acequinocyl-Hydroxy Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of acequinocyl-hydroxy in various laboratory solvents. The following information addresses common questions and potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically formed in experimental settings?
This compound (also known as 2-hydroxy-3-dodecyl-1,4-naphthalenedione) is the primary metabolite of the acaricide acequinocyl (B1664961).[1] In laboratory and environmental settings, it is primarily formed through the hydrolysis of acequinocyl, a process that involves the cleavage of the ester linkage in the parent molecule.[1] This reaction is significantly influenced by the pH of the medium.[1]
Q2: How does pH affect the formation of this compound from acequinocyl in aqueous solutions?
The formation of this compound from acequinocyl is highly dependent on pH. Acequinocyl is most stable in acidic conditions and degrades rapidly as the pH becomes neutral or alkaline, leading to the formation of this compound.[1] The rate of this hydrolysis is often measured by the half-life (DT50), which is the time required for 50% of the active ingredient to degrade.[1]
Q3: I am working with this compound as an analytical standard. What is the recommended solvent for storage to ensure its stability?
To ensure the stability of this compound analytical standards, it is recommended to dissolve them in acidified acetonitrile (B52724).[2] Specifically, a solution of acetonitrile containing 0.5% (v/v) formic acid has been shown to keep this compound stable, especially when stored at low temperatures (-18 °C) and protected from light.
Q4: Is there quantitative data on the stability of this compound in different solvents?
Q5: Can I expect this compound to be stable in aqueous solutions for an extended period?
Based on the degradation patterns of the parent compound, acequinocyl, which readily hydrolyzes in neutral to alkaline aqueous solutions to form this compound, it is advisable to be cautious about the long-term stability of this compound in similar aqueous environments.[1] For experimental setups requiring aqueous buffers, it is recommended to prepare fresh solutions and analyze them promptly. If storage is necessary, it should be at low temperatures and in the dark, although stability under these conditions should be verified for the specific experimental duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results for this compound. | Degradation of the analytical standard or sample during storage or preparation. | Prepare and store stock solutions of this compound in acetonitrile containing 0.1-0.5% formic acid.[2][3] Store solutions at low temperatures (e.g., -18°C) and in the dark to minimize degradation. |
| Appearance of unknown peaks in chromatograms when analyzing this compound. | Possible degradation of this compound under the experimental conditions (e.g., neutral or alkaline pH, exposure to light). | Ensure the pH of your solutions is acidic if compatible with your experimental design. Protect samples from light by using amber vials or covering them with aluminum foil. Analyze samples as quickly as possible after preparation. |
| Loss of this compound concentration in aqueous buffered solutions over time. | Hydrolysis or other degradation pathways in the aqueous medium. | Prepare fresh aqueous solutions of this compound for each experiment. If solutions must be prepared in advance, conduct a preliminary stability study under your specific conditions (time, temperature, pH) to determine the extent of degradation. |
Data Presentation
Table 1: Hydrolysis Half-life of Acequinocyl (Formation of this compound) at Various pH Conditions
| pH | Temperature (°C) | Half-life (DT50) |
| 1.2 | 37 | 19 days |
| 4 | 25 | 86 days |
| 7 | 25 | 52 hours |
| 9 | 25 | 76 minutes |
Data sourced from PubChem and a Benchchem application note.[1][4]
Experimental Protocols
Protocol for Preparation and Storage of this compound Analytical Standards
This protocol is designed to ensure the stability of this compound for use as an analytical standard.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: Prepare the stock solvent by adding 0.5 mL of formic acid to a 100 mL volumetric flask and bringing it to volume with acetonitrile (to create a 0.5% v/v solution).
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the this compound analytical standard.
-
Dissolve the standard in a small volume of the acidified acetonitrile.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the final desired concentration with the acidified acetonitrile.
-
-
Storage:
-
Aliquot the stock solution into amber glass vials.
-
Store the vials at a low temperature, such as -18°C, and protected from light.
-
Protocol for Evaluating the Stability of this compound in a Specific Solvent
This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.
Objective: To determine the degradation rate of this compound in a chosen solvent over a defined period.
Materials:
-
This compound stock solution (prepared as described above)
-
The solvent to be tested (e.g., specific buffer, organic solvent)
-
Amber glass vials with screw caps
-
Constant temperature incubator or water bath
-
HPLC or UPLC-MS/MS system with a validated analytical method for this compound
Procedure:
-
Sample Preparation:
-
In amber glass vials, add a known volume of the this compound stock solution to a known volume of the test solvent to achieve the desired final concentration.
-
Prepare triplicate samples for each time point.
-
Prepare a control sample at time zero by immediately diluting with acidified acetonitrile and analyzing.
-
-
Incubation:
-
Cap the vials tightly and place them in a constant temperature incubator or water bath set to the desired experimental temperature. Ensure the samples are protected from light.
-
-
Sampling:
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The intervals should be adjusted based on the expected stability.
-
-
Sample Analysis:
-
At each time point, immediately quench any potential degradation by diluting the sample with acidified acetonitrile.
-
Analyze the samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., by calculating the half-life if first-order kinetics are observed).
-
Visualizations
References
Acequinocyl-Hydroxy Quantification Technical Support Center
Welcome to the technical support center for acequinocyl-hydroxy quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of acequinocyl (B1664961) and its primary metabolite, this compound.
Frequently Asked Questions (FAQs)
Sample Preparation and Analyte Stability
Q1: My acequinocyl standard seems to be degrading. What could be the cause and how can I prevent it?
A1: Acequinocyl is highly susceptible to degradation, primarily through hydrolysis to its metabolite, this compound. This degradation is accelerated in neutral to alkaline conditions and upon exposure to light.[1][2][3][4] To ensure the stability of your standards:
-
Acidify Solvents: Prepare and dilute stock and working standards in an acidified solvent, such as acetonitrile (B52724) with 0.1% formic acid.[2][4]
-
Proper Storage: Store standard solutions in the dark at low temperatures (-18°C) to minimize both photodegradation and hydrolysis.[5]
-
Solvent Choice: While acetone (B3395972) can be used for initial stock solutions, subsequent dilutions should be made in an acidified mobile phase-compatible solvent like acetonitrile.[1][6]
Q2: I am observing low recovery of this compound from my samples. What are the potential reasons?
A2: Low recovery of this compound can stem from several factors during sample preparation:
-
Incomplete Extraction: Ensure the extraction solvent and technique are appropriate for your sample matrix. A common method involves homogenization with acetone and 0.4 mol/L hydrochloric acid, followed by liquid-liquid extraction with n-hexane.[1][7] For some matrices, acetonitrile with formic acid is used.[5][8]
-
Degradation During Extraction: The same instabilities that affect standards can also impact the analyte in your sample. Maintaining acidic conditions throughout the extraction process is crucial.
-
Improper Cleanup: The choice of solid-phase extraction (SPE) cartridge is important for cleanup. Silica (B1680970) gel and styrene-divinylbenzene copolymer cartridges are often used.[1] Inadequate cleanup can lead to matrix effects that suppress the signal.
-
Evaporation to Dryness: When concentrating the extract, avoid blowing it down to complete dryness as this can lead to loss of the analyte. A small amount of keeper solution (e.g., 1% decanol (B1663958) in acetone) can be added before concentration.[6]
Chromatography and Detection
Q3: I am seeing poor peak shape (e.g., peak splitting, fronting, or tailing) for this compound in my chromatogram. How can I improve it?
A3: Poor peak shape can be caused by several factors related to your LC-MS/MS system and method:
-
Column Overloading: Injecting too much sample can lead to peak splitting. Try diluting your sample or reducing the injection volume.[2]
-
Column Degradation: Buildup of matrix components from repeated injections can degrade the analytical column. Replace the column if you suspect it is old or has been exposed to many dirty samples.[2]
-
Inappropriate Sample Diluent: The solvent used to dissolve your final extract should be compatible with the initial mobile phase to ensure good peak shape. A diluent that is too strong can cause peak distortion.[2]
-
System Dead Volume: Check all fittings and connections in your LC system to ensure there is no dead volume, which can cause peak broadening.[2]
Q4: My signal intensity for this compound is inconsistent between samples, even at the same spiked concentration. What could be the issue?
A4: Inconsistent signal intensity is often due to matrix effects, where components in your sample matrix either enhance or suppress the ionization of your analyte in the mass spectrometer.[9][10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for matrix effects.[11]
-
Internal Standards: Use a deuterated internal standard for this compound if available. The internal standard is added to all samples and standards and can correct for variations in extraction, injection volume, and matrix effects.[2]
-
Optimize Cleanup: A more rigorous sample cleanup can help to remove interfering matrix components. This may involve using different SPE sorbents or multiple cleanup steps.[8]
-
Alternative Ionization: For LC-MS/MS, atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to be sensitive and selective for acequinocyl, potentially with fewer matrix effects compared to electrospray ionization (ESI).[9]
Quantitative Data
Table 1: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
| Column | Octadecylsilanized silica gel (e.g., C18), 2.1 mm ID, 150 mm length, 3 µm particle size | [1] |
| Column Temperature | 40°C | [1] |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | [1] |
| Ionization Mode | APCI, negative ion mode | [1] |
| Precursor Ion (m/z) | 341 | [1] |
| Product Ions (m/z) | 313, 200, 186 | [1] |
| Injection Volume | 10 µL | [1] |
Table 2: Performance of an Example UPLC-MS/MS Method for this compound in Foodstuffs
| Parameter | This compound | Reference |
| Linearity Range | 2 to 100 µg/L | [5] |
| Correlation Coefficient (r²) | 0.9998 | [5] |
| Method Detection Limit (MDL) | 1.3 µg/kg | [5] |
| Method Quantification Limit (MQL) | 4.3 µg/kg | [5] |
| Recovery (at 5, 10, 50 µg/kg) | 77–103% | [5] |
| Intra-day RSD (at 5 µg/L) | < 3% | [5] |
| Inter-day RSD (at 5 µg/L) | < 3% | [5] |
Experimental Protocols
Protocol 1: Extraction of Acequinocyl and this compound from Animal and Fishery Products [1][7]
-
Homogenization and Extraction:
-
To 10.0 g of the sample, add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone.
-
Homogenize the mixture and filter with suction.
-
Add another 50 mL of acetone to the residue on the filter paper, homogenize again, and filter.
-
-
Combine and Dilute:
-
Combine the filtrates and add acetone to a final volume of 200 mL.
-
-
Liquid-Liquid Extraction:
-
Take a 20 mL aliquot of the solution, add 100 mL of 10% (w/v) sodium chloride solution.
-
Extract twice with n-hexane (first with 100 mL, then with 50 mL).
-
-
Solvent Exchange and Cleanup:
-
Dehydrate the combined n-hexane extracts with anhydrous sodium sulfate.
-
Concentrate the extract at a temperature below 40°C.
-
Dissolve the residue in n-hexane and perform a liquid-liquid partitioning with acetonitrile saturated with n-hexane.
-
The acetonitrile phase is then further cleaned up using a silica gel or styrene-divinylbenzene copolymer cartridge.
-
-
Final Preparation:
-
Elute the analytes from the cartridge with acetonitrile.
-
Evaporate the eluate and reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Primary degradation pathway of acequinocyl to this compound.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Acequinocyl-Hydroxy Extraction from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for extracting acequinocyl-hydroxy from challenging high-fat matrices. Navigate through our troubleshooting guides, frequently asked questions, and detailed protocols to enhance the efficiency, accuracy, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting acequinocyl (B1664961) and its metabolite, this compound, from fatty matrices?
A1: The main challenge is the high lipid content, which is co-extracted with the analytes.[1][2] This leads to several significant problems:
-
Matrix Effects: Co-extracted fats and oils interfere with the analyte ionization in the mass spectrometer source, causing signal suppression or enhancement, which results in inaccurate quantification.[2][3][4]
-
Instrument Contamination: The buildup of non-volatile lipids can contaminate the injector, chromatographic column, and detector, leading to poor peak shape, decreased sensitivity, and instrument downtime.[1][2]
-
Lower Extraction Recoveries: The high fat content can impede the effective partitioning of the target analytes from the sample into the extraction solvent, resulting in lower recovery rates.[2]
Q2: What is the stability of acequinocyl and this compound during sample preparation and storage?
A2: Acequinocyl is highly susceptible to hydrolysis, especially under neutral to alkaline conditions (pH 7 and above), where it degrades to form its primary metabolite, this compound.[5][6] To ensure stability:
-
pH Control: Maintain an acidic pH (e.g., 4-6) during extraction and in the final extract by using acidified solvents, such as acetonitrile (B52724) with 0.5% (v/v) formic acid.[6][7]
-
Temperature: Both compounds are stable when stored at low temperatures (–18 °C).[7][8]
-
Light: Protect samples and standards from light, as acequinocyl can undergo transformation when exposed to light.[9]
Q3: Which extraction and cleanup methods are most effective for fatty matrices?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended but requires modification for high-fat samples.[2][10] Key modifications include a freeze-out step to precipitate lipids and the use of C18 sorbent during dispersive solid-phase extraction (dSPE) cleanup.[2][11] Other effective techniques include Solid-Phase Extraction (SPE) with sorbents like Florisil or silica (B1680970) gel for cleanup and Matrix Solid-Phase Dispersion (MSPD) .[7][11][12]
Q4: How can I effectively minimize matrix effects during LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification.[3] Strategies include:
-
Enhanced Cleanup: Incorporate a robust cleanup step. For fatty matrices, a combination of dSPE sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar lipids is effective.[13][14][15] A pre-cleanup freeze-out step is also highly recommended.[2]
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[2]
-
Internal Standards: Use a suitable internal standard, preferably an isotopically labeled version of the analyte, to compensate for signal suppression or enhancement.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation procedure as the samples to compensate for matrix effects.[16]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound from fatty matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Inefficient Extraction: The solvent system is not effectively partitioning the analyte from the fatty matrix.[2] 2. Analyte Degradation: The parent compound, acequinocyl, may be degrading due to inappropriate pH during extraction.[6][11] 3. Loss During Cleanup: The analyte may be retained by the cleanup sorbent (e.g., excessive C18 or graphitized carbon black).[14] | 1. Optimize Extraction: Ensure vigorous shaking during the initial solvent extraction. Use a buffered system to maintain an acidic pH.[11] 2. Control pH: Use an extraction solvent containing an acid, such as 1% acetic acid or 0.5% formic acid in acetonitrile.[7][11] 3. Optimize Cleanup: Test different types and amounts of dSPE sorbents. Incorporate a freeze-out step before dSPE to reduce the lipid load on the sorbents.[2] |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Insufficient Cleanup: Co-extracted lipids and other matrix components are interfering with the ionization process in the MS source.[2][3] 2. High Fat Content: The sample has a very high fat content (>20%) that overwhelms the cleanup capacity.[11] | 1. Improve Cleanup: Use a combination of dSPE sorbents (e.g., PSA + C18). Z-Sep or Z-Sep+ sorbents are also specifically designed for fatty matrices.[14] 2. Add a Freeze-Out Step: This is a critical step to precipitate a significant portion of the fat from the acetonitrile extract before dSPE cleanup.[2] 3. Dilute the Extract: Dilute the final extract before injection to reduce the concentration of interfering components.[2] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Homogenization: The fat and analyte are not evenly distributed in the sample. 2. Variable Procedure: Inconsistent timing, volumes, or shaking intensity during the extraction and cleanup steps.[16] | 1. Standardize Homogenization: Ensure the sample is thoroughly homogenized before weighing. For solid samples, cryogenic milling can prevent degradation.[17] 2. Standardize Workflow: Adhere strictly to the protocol for all samples. Use automated shakers and calibrated pipettes to ensure consistency. |
| Instrument Contamination / Clogged System | 1. Precipitation of Matrix Components: Residual lipids in the final extract can precipitate in the autosampler, tubing, or injector port.[2] | 1. Centrifuge Final Extract: Before transferring the final extract to an autosampler vial, centrifuge it at high speed to pellet any precipitated matter.[2] 2. Add a Filtration Step: Filter the final extract through a 0.22 µm syringe filter.[18] |
Data Presentation
Table 1: Performance of Various Extraction Methods for Acequinocyl & this compound
| Method | Matrix | Analyte | Spiked Level | Average Recovery (%) | RSD (%) | Citation |
| Acetonitrile Extraction with Florisil Cleanup | Beef, Chicken, Fish | Acequinocyl | 5, 10, 50 µg/kg | 81 - 100 | < 3 | [7] |
| Acetonitrile Extraction with Florisil Cleanup | Beef, Chicken, Fish | This compound | 5, 10, 50 µg/kg | 77 - 103 | < 3 | [7] |
| Buffered QuEChERS | Avocado (15% fat) | Hexachlorobenzene | Not Specified | 27 ± 1 | Not Specified | [11] |
| MSPD with Florisil Cleanup | Avocado (15% fat) | Semi-polar pesticides | Not Specified | ~100 | Not Specified | [11] |
| Hexane/Ethyl Acetate (B1210297) Extraction | Pears | Acequinocyl | 0.2 mg/kg | 88.5 - 102.3 | 1.45 - 3.82 | [9] |
| Hexane/Ethyl Acetate Extraction | Pears | This compound | 0.2 mg/kg | 88.5 - 102.3 | 1.45 - 3.82 | [9] |
| *Note: Data for a representative lipophilic pesticide is included where specific data for this compound was not available in the study. |
Experimental Protocols
Protocol 1: Modified QuEChERS with Freeze-Out for High-Fat Matrices
This protocol adapts the standard QuEChERS method for samples with high lipid content by incorporating a freeze-out step for enhanced fat removal.[2]
1. Sample Preparation and Homogenization:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
For samples low in water, add reagent water to bring the total water content to approximately 80%.
-
Add 15 mL of acetonitrile containing 1% acetic acid (v/v).[11]
-
If required, add an appropriate internal standard solution.
-
Homogenize the sample with the solvent using a high-speed probe for 2-3 minutes.
2. Extraction and Salting-Out:
-
Add a salt mixture, typically 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaAc).[11]
-
Immediately cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Freeze-Out Step for Fat Removal:
-
Transfer the acetonitrile supernatant (top layer) to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.[2]
-
While the extract is still cold, centrifuge at ≥4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Quickly decant an aliquot of the cold supernatant (e.g., 6-8 mL) into a 15 mL dSPE tube.
-
For fatty matrices, the dSPE tube should contain 900-1200 mg MgSO₄, 150-200 mg PSA, and 150-200 mg C18 sorbent.[2][11]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
5. Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Fatty Extracts
This protocol can be used as an alternative or additional cleanup step for crude extracts from fatty samples.
1. Cartridge Selection and Conditioning:
-
Select an appropriate SPE cartridge. For acequinocyl and its metabolite, a silica gel or Florisil cartridge is often effective.[7][12]
-
Condition the cartridge by passing a non-polar solvent (e.g., n-hexane) through it, followed by the solvent used to dissolve the extract. Do not let the sorbent go dry.
2. Sample Loading:
-
Evaporate the initial crude extract (e.g., from a liquid-liquid extraction) to near dryness.
-
Reconstitute the residue in a small volume of a non-polar solvent like n-hexane.[12]
-
Load the reconstituted sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly.
3. Washing (Interference Elution):
-
Wash the cartridge with a weak solvent or a mixture of solvents (e.g., n-hexane/diethyl ether) to elute the co-extracted fats and non-polar interferences while the analytes remain adsorbed on the sorbent.
4. Analyte Elution:
-
Elute the acequinocyl and this compound from the cartridge using a more polar solvent (e.g., a mixture of n-hexane and acetone (B3395972) or ethyl acetate).
-
Collect the eluate in a clean tube.
5. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[12]
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
- 10. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labsertchemical.com [labsertchemical.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. benchchem.com [benchchem.com]
preventing degradation of acequinocyl to acequinocyl-hydroxy during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of acequinocyl (B1664961) to acequinocyl-hydroxy during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acequinocyl degradation during analysis?
A1: The primary cause of acequinocyl degradation is the hydrolysis of its ester linkage, which forms the metabolite this compound.[1][2][3] This reaction is particularly rapid under neutral and alkaline (basic) pH conditions.[1][4][5] Exposure to light can also contribute to degradation.[4][6]
Q2: What is the chemical difference between acequinocyl and this compound?
A2: Acequinocyl is an acetate (B1210297) ester of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.[2][7] this compound, its primary metabolite, is formed by the cleavage of the acetyl group from the acequinocyl molecule.[1][2]
Q3: At what pH is acequinocyl most stable?
A3: Acequinocyl is most stable in acidic conditions.[1][8] An acidic pH range of 4 to 6 is recommended to enhance its stability in aqueous solutions.[4] The rate of hydrolysis increases significantly at a pH of 7 and above.[4]
Q4: How can I prevent the degradation of acequinocyl in my samples and standards?
A4: To prevent degradation, it is crucial to maintain an acidic environment. It is recommended to prepare all sample extracts and standard solutions in a solvent containing a small amount of acid, such as 0.1% to 0.5% formic acid in acetonitrile (B52724).[5][9] Samples should also be protected from light and stored at low temperatures.[6][9]
Q5: What analytical techniques are most suitable for analyzing acequinocyl and this compound?
A5: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly used techniques for the accurate and sensitive determination of both acequinocyl and its hydroxy metabolite.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low recovery of acequinocyl and/or high levels of this compound. | Sample/Standard Instability: The pH of the sample extract or standard solution is neutral or alkaline, leading to hydrolysis. | - Acidify all solvents used for extraction and preparation of standards with 0.1-0.5% formic acid.[5][9]- Ensure the final sample extract is acidic before injection. |
| Exposure to Light: Samples or standards were exposed to light for prolonged periods. | - Use amber vials or vials protected from light for sample collection, preparation, and storage.[1][6]- Minimize the exposure of samples and standards to ambient light during handling. | |
| Elevated Temperature: Samples or standards were stored at room temperature or higher. | - Store stock solutions and prepared samples at low temperatures (e.g., -18°C) in the dark.[3][9]- Use a cooled autosampler if available. | |
| Inconsistent results between injections. | Ongoing Degradation in Autosampler: The sample is degrading in the autosampler vial while waiting for injection. | - Ensure the mobile phase is acidic to maintain a low pH environment on the column.- Prepare smaller batches of samples to minimize the time they spend in the autosampler. |
| Peak tailing or poor peak shape for acequinocyl. | Interaction with Analytical Column: The analytical column may have basic sites that can interact with the analyte. | - Use a modern, high-purity silica-based C18 column.- Ensure the mobile phase is sufficiently acidic to suppress the ionization of any residual silanols on the column. |
Quantitative Data Summary
The stability of acequinocyl is highly dependent on the pH of the medium. The following table summarizes the hydrolysis half-life (the time it takes for 50% of the compound to degrade) of acequinocyl at different pH values and temperatures.
| pH | Temperature (°C) | Hydrolysis Half-Life (DT50) |
| 4 | 25 | 75 - 86 days[2][8] |
| 7 | 25 | 1.3 hours - 52 hours[2][8] |
| 9 | 25 | 76 minutes[2] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Acequinocyl Standard Solutions
Objective: To prepare acequinocyl standard solutions that are stable and suitable for use in HPLC or LC-MS/MS analysis.
Materials:
-
Acequinocyl analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks (Class A)
-
Amber autosampler vials
Procedure:
-
Prepare the Stock Solvent: Add 1 mL of formic acid to 999 mL of acetonitrile to create a 0.1% formic acid in acetonitrile solution.
-
Prepare the Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the acequinocyl analytical standard and dissolve it in the stock solvent in a volumetric flask.
-
Prepare Working Standards: Perform serial dilutions of the stock standard solution with the stock solvent to achieve the desired concentrations for the calibration curve.
-
Storage: Store all standard solutions in amber vials at -18°C when not in use.[9]
Protocol 2: Extraction of Acequinocyl from a Solid Matrix (e.g., Fruits and Vegetables)
Objective: To extract acequinocyl from a solid matrix while minimizing its degradation.
Materials:
-
Homogenized sample
-
Acetonitrile containing 0.5% (v/v) formic acid[9]
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
-
Centrifuge and centrifuge tubes
-
Florisil or other suitable solid-phase extraction (SPE) cartridges for cleanup[9][10]
Procedure:
-
Extraction: Weigh a representative homogenized sample (e.g., 10 g) into a centrifuge tube. Add a measured volume of acetonitrile containing 0.5% formic acid (e.g., 10 mL).[9]
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Cleanup (if necessary): Take an aliquot of the acetonitrile supernatant and pass it through a cleanup column (e.g., Florisil) to remove interfering matrix components.[9][10]
-
Final Preparation: The cleaned-up extract is then ready for analysis by HPLC or LC-MS/MS. If concentration is needed, use a gentle stream of nitrogen at a temperature below 40°C.[6] Reconstitute the residue in an acidified solvent.
Visualizations
Caption: Hydrolytic degradation of acequinocyl.
Caption: Recommended analytical workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Acequinocyl [drugfuture.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming co-elution with interfering compounds in acequinocyl-hydroxy analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of acequinocyl-hydroxy, with a focus on overcoming co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of acequinocyl (B1664961) and its metabolite, this compound?
A1: The most frequently employed analytical techniques are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex matrices.[3]
Q2: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A2: Peak tailing for a specific compound like this compound often points to a chemical interaction between the analyte and the stationary phase.[4] Potential causes include secondary interactions with residual silanol (B1196071) groups on the column. To mitigate this, consider using a lower pH mobile phase to deactivate these silanol groups or employing a column specifically designed to reduce such interactions.
Q3: I am observing peak splitting for all my analytes, including this compound. What is the likely problem?
A3: If all peaks in your chromatogram are splitting, the issue is likely related to a problem at the column inlet.[2] This can be caused by a partial blockage of the column's inlet frit due to particulates from the sample or mobile phase.[2] Another possibility is a void in the column packing material.[5] To resolve this, you can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column if the problem persists. Using a guard column can help protect your analytical column from contamination.[4]
Q4: How can I minimize matrix effects that lead to co-elution and inaccurate quantification of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in pesticide residue analysis.[6] To minimize these effects, several strategies can be employed:
-
Effective Sample Cleanup: Utilize a robust sample preparation method, such as QuEChERS with a dispersive solid-phase extraction (dSPE) cleanup step, to remove interfering matrix components.[1] Sorbents like primary secondary amine (PSA) are often used for this purpose.[1]
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Dilution: Diluting the final sample extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the analyte signal.
-
Optimized MS/MS Transitions: For LC-MS/MS analysis, carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions. In some cases, using an adduct ion for the MRM transition instead of the protonated molecular ion can reduce matrix interference and improve detection limits for acequinocyl.[6]
Q5: Acequinocyl seems to be degrading in my samples and standards. How can I prevent this?
A5: Acequinocyl is known to be unstable under basic and aqueous conditions, where it can hydrolyze to its metabolite, this compound. To prevent degradation, it is recommended to store all stock standards and dilute them in an acidified organic solvent, such as 0.1% formic acid in acetonitrile.
Troubleshooting Guide for Co-elution Issues
If you suspect co-elution of this compound with an interfering compound, follow this systematic troubleshooting approach.
Step 1: Confirm Co-elution
The first step is to determine if you are truly dealing with a co-elution issue.
-
Examine Peak Shape: Look for signs of asymmetry in the this compound peak. A shoulder on the peak is a strong indicator of co-elution.[7]
-
Use a Diode Array Detector (DAD): If using HPLC-DAD, perform a peak purity analysis. The detector collects multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[8]
-
Mass Spectrometry (MS) Analysis: If using LC-MS, examine the mass spectra across the peak. A shift in the mass spectral profile is indicative of co-elution.[7]
Step 2: Address the Co-elution
Once co-elution is confirmed, you can address it through chromatographic optimization or by improving sample preparation.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
calibration curve issues for acequinocyl-hydroxy quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of acequinocyl-hydroxy, with a specific focus on calibration curve problems.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the quantification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?
A1: Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[1]
-
Potential Causes:
-
Analyte Degradation: Acequinocyl (B1664961) is known to be unstable and can degrade to this compound, especially in basic or aqueous conditions.[2] This conversion can artificially inflate the concentration of this compound in your standards, leading to a non-linear response.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][3][4] This effect can be concentration-dependent, causing non-linearity.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.[1]
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.[1][5]
-
-
Solutions:
-
Ensure Standard Stability: Prepare stock solutions of acequinocyl and this compound in an acidified organic solvent, such as 0.1% formic acid in acetonitrile (B52724), to minimize degradation.[2] Store standards at low temperatures (-18°C) in the dark.[6]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[7]
-
Incorporate an Internal Standard: Utilize a stable isotope-labeled internal standard for this compound to correct for variations in ionization and instrument response.[8]
-
Optimize Concentration Range: Adjust the concentration range of your calibration curve to avoid detector saturation at the high end and to ensure adequate sensitivity at the low end.
-
Evaluate Different Regression Models: If non-linearity persists, consider using a quadratic or other non-linear regression model to fit your data.[1][5]
-
Q2: I'm observing poor reproducibility and high variability in my calibration curve for this compound across different analytical runs. What should I investigate?
A2: Poor reproducibility can be frustrating and can compromise the validity of your quantitative data.
-
Potential Causes:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, cleanup, or final solvent composition can lead to inconsistent results.
-
Instrument Instability: Fluctuations in the LC system's performance (e.g., pump pressure, column temperature) or the mass spectrometer's sensitivity can cause run-to-run variability.[1]
-
Pipetting Errors: Inaccurate pipetting, especially of volatile organic solvents, can introduce significant errors in the preparation of calibration standards.[8]
-
Degradation of Standards Over Time: As mentioned, acequinocyl and its hydroxy metabolite can be unstable. The integrity of your stock and working solutions may change between runs.[2]
-
-
Solutions:
-
Standardize Protocols: Ensure that all sample preparation steps are performed consistently. Use automated systems where possible to minimize human error.
-
Monitor Instrument Performance: Regularly check system suitability parameters (e.g., peak shape, retention time, signal intensity of a standard) to ensure the instrument is performing optimally.
-
Use an Internal Standard: An internal standard is crucial for correcting for variations in sample preparation and instrument response.[8]
-
Prepare Fresh Standards: Prepare fresh working standards for each analytical run from a well-maintained stock solution to minimize issues with degradation.
-
Q3: My calibration curve has a low coefficient of determination (R²). What does this indicate and how can I improve it?
A3: A low R² value (typically <0.99) suggests a poor fit of the regression line to the data points and indicates a high degree of scatter.
-
Potential Causes:
-
Random Errors: Inconsistent pipetting, instrument noise, or other random variations can contribute to data scatter.
-
Systematic Errors: A consistent issue at a specific concentration level, such as a preparation error for one of the standards, can lower the R².
-
Inappropriate Calibration Range: A range that is too wide or includes a point of saturation can lead to a poor linear fit.
-
-
Solutions:
-
Careful Technique: Pay close attention to pipetting and dilution steps. Use calibrated pipettes and proper techniques.
-
Re-prepare Standards: If a particular data point appears to be an outlier, re-prepare that standard and re-inject it.
-
Optimize the Calibration Range: Narrow the concentration range or remove the highest concentration point if detector saturation is suspected.
-
Increase the Number of Calibration Points: Using more calibration points can provide a more robust and reliable curve.
-
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of acequinocyl and this compound.
Table 1: Typical Calibration Curve Parameters
| Parameter | Acequinocyl | This compound | Reference |
| Concentration Range | 2 - 100 µg/L | 2 - 100 µg/L | [6] |
| Correlation Coefficient (R²) | ≥ 0.9996 | ≥ 0.9998 | [6] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [9] |
Table 2: UPLC-MS/MS Instrument Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [3][6] |
| Monitored Ions (m/z) | Varies by instrument, but precursor and product ions are specific to the analytes. | [6] |
| Collision Energy | Analyte-specific, requires optimization. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of this compound.
Protocol 1: Sample Preparation and Extraction
This protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Homogenization: Homogenize solid samples (e.g., fruits, vegetables, tissues).
-
Extraction:
-
For food samples, extract with acetonitrile containing 0.5% (v/v) formic acid.[6]
-
Alternatively, for fruits and vegetables, a solution of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) can be used.[9]
-
-
Cleanup:
-
Reconstitution: Evaporate the cleaned-up extract to dryness under a stream of nitrogen and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile with 0.5% formic acid).[6]
Protocol 2: UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is typical for good peak shape and ionization efficiency.
-
Flow Rate: Optimized based on the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ion Source: Use either ESI or APCI in positive ion mode. APCI may offer better sensitivity and selectivity for acequinocyl in some matrices.[3]
-
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize precursor and product ions, as well as collision energies for both acequinocyl and this compound.
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting calibration curve issues for this compound quantification.
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for this compound analysis.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Acequinocyl & Acequinocyl-Hydroxy Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery rates of acequinocyl (B1664961) and its primary metabolite, acequinocyl-hydroxy, in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing acequinocyl and this compound?
Acequinocyl is sensitive to light and pH. It can degrade to its more polar metabolite, this compound, under basic and aqueous conditions.[1] Additionally, complex sample matrices can introduce interferences, leading to ion suppression or enhancement in mass spectrometry-based methods, which can affect accuracy and recovery.[2][3][4]
Q2: Which analytical techniques are most commonly used for the determination of acequinocyl and this compound?
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most frequently employed techniques for the accurate and sensitive determination of these compounds.[5]
Q3: What is the QuEChERS method and is it suitable for acequinocyl analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[5][6] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) and is effective for analyzing acequinocyl and this compound in various fruit and vegetable matrices.[5]
Q4: How can matrix effects be minimized?
Matrix effects, such as signal suppression or enhancement, can be mitigated by optimizing the sample cleanup process to remove interfering components.[4] The use of matrix-matched calibration curves or internal standards can also help to compensate for these effects.[1][7] In some cases, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) in LC-MS/MS analysis can improve sensitivity and reduce matrix effects for acequinocyl.[2]
Troubleshooting Guide
Low Recovery Rates
Problem: I am experiencing low recovery rates for this compound in my samples.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Analyte Degradation | Acequinocyl is known to degrade to this compound, especially under basic pH conditions. Ensure all solvents and solutions used during extraction and analysis are neutral or slightly acidic. It is recommended to store all pesticide stock standards and dilute them in 0.1% formic acid in acetonitrile to diminish degradation.[1] | Acequinocyl is sensitive to hydrolysis, with a half-life of 52 hours at pH 7 and 76 minutes at pH 9.[8] The conversion of acequinocyl to this compound is commonly documented in basic and aqueous conditions.[1] |
| Inadequate Extraction | The choice of extraction solvent is critical. Acetonitrile with 1% formic acid or a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) has been shown to be effective for various matrices.[5][7][9] For dry samples like raisins or hazelnuts, a pre-wetting step is necessary before extraction.[6] | Successful extractions have been reported using acetonitrile containing 0.5% (v/v) formic acid for solid food samples.[10] |
| Inefficient Cleanup | Complex matrices require a robust cleanup step to remove interferences. Dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) and C18 is commonly used in QuEChERS protocols.[7] For certain matrices, a silica (B1680970) gel column cleanup may be necessary.[11] | The QuEChERS method, which includes a dSPE cleanup step, is a widely used and effective sample preparation technique for pesticide residue analysis.[5] |
| Matrix Effects | Significant signal suppression can lead to apparently low recovery. The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.[7] | A challenging hemp matrix was shown to cause ion suppression or enhancement, which was compensated for by using internal standards and optimizing the LC method.[3] |
| Photosensitivity | Acequinocyl and its derivatives are extremely sensitive to photo-degradation. All analytical steps should be conducted away from direct light. Use amber glassware or protect glassware with aluminum foil.[11] | It is noted that acequinocyl and acequinocyl-OH are very sensitive to light.[11] |
Poor Peak Shape and Resolution
Problem: My chromatograms show poor peak shape (e.g., splitting, tailing) for acequinocyl and this compound.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence/Citations |
| Column Overload | Injecting a sample that is too concentrated can lead to peak splitting, especially for later-eluting compounds. Dilute the sample or decrease the injection volume.[1] | Peak splitting observed in later eluting compounds or compounds of high peak signal intensity is likely due to overloading the column.[1] |
| Column Deterioration | Repeated injections of extracts from complex matrices can lead to a buildup of contaminants on the analytical column, causing poor peak shape. Replace the analytical column.[1] | Deterioration of the analytical column due to the buildup of a dirty matrix after repeated injections can cause poor peak shape.[1] |
| Inappropriate Sample Diluent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Dilute the final extract in a weaker solvent, ideally the initial mobile phase.[1] | A sample diluent that is too strong for the column can hurt the specificity of the column for the target analytes.[1] |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the determination of Acequinocyl and its metabolite in various matrices.
Table 1: Performance of HPLC-DAD for Acequinocyl and Hydroxyacequinocyl in Fruits and Vegetables [9]
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Matrix | Grapes, Lemons, Pears, Tomatoes | Grapes, Lemons, Pears, Tomatoes |
| Recovery (0.01-4 mg/kg) | > 77% | > 77% |
| Coefficient of Variation | < 11% | < 11% |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
Table 2: Performance of UPLC-MS/MS for Acequinocyl and Hydroxyacequinocyl in Various Foodstuffs [10]
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Matrix | Beef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean | Beef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean |
| Recovery (5, 10, 50 µg/kg) | 81–100 % | 77–103 % |
| Method Detection Limit (MDL) | 1.4 µg/kg | 1.3 µg/kg |
| Method Quantification Limit (MQL) | 4.6 µg/kg | 4.3 µg/kg |
Experimental Protocols
QuEChERS Method for Fruits and Vegetables[5][7]
-
Sample Homogenization: Homogenize a representative sample of the fruit or vegetable. For samples with low water content, add water prior to homogenization.[5]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% formic acid for better stability).[7]
-
Vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a microcentrifuge tube containing a sorbent mixture (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).[7]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the sample into the LC-MS/MS or HPLC-DAD system.
-
Method for Soil Samples with Silica Gel Cleanup[11]
-
Extraction:
-
Extract soil samples with an acetonitrile:water (90:10, v/v) solution.
-
Combine the extracts and concentrate them using a rotary evaporator.
-
Add a saturated sodium chloride solution and hexane to the concentrate, shake vigorously, and separate the layers by centrifugation.
-
-
Silica Gel Column Cleanup:
-
Prepare a chromatographic column with activated silica gel.
-
Load the concentrated extract onto the column.
-
Wash the column with ethyl acetate:hexane (1:99, v/v).
-
Elute acequinocyl with ethyl acetate:hexane (5:95, v/v).
-
Subsequently, elute acequinocyl-OH with water:acetonitrile (2:98, v/v).
-
-
Analysis:
-
Combine the eluates, add a keeper solution, and concentrate.
-
Dissolve the residue in an appropriate solvent for LC-MS/MS analysis.
-
Visualizations
References
- 1. sciex.com [sciex.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Technical Support Center: Acequinocyl-Hydroxy Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing acequinocyl-hydroxy using mass spectrometry.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues related to ion suppression during the analysis of this compound.
Question: I am observing a significant drop in this compound signal intensity when analyzing my samples compared to the standard in a pure solvent. What could be the cause?
Answer: This phenomenon is likely due to ion suppression, a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, this compound.[1][2][3] The "matrix" includes all components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and mitigating ion suppression in mass spectrometry analysis.
Step 1: Confirm and Characterize Ion Suppression
A post-column infusion experiment can help you visualize the regions in your chromatogram where ion suppression is occurring.[3][4]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to continuously infuse this standard solution into the mass spectrometer's ion source, post-analytical column, via a T-connector.
-
-
Equilibration:
-
Begin the LC flow with the initial mobile phase conditions.
-
Start the infusion from the syringe pump and monitor the this compound signal until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Examine the resulting chromatogram of the infused this compound signal. A constant baseline indicates no ion suppression. Dips in the baseline correspond to retention times where matrix components are eluting and causing ion suppression.
-
Step 2: Enhance Sample Preparation
Proper sample preparation is one of the most effective ways to remove interfering matrix components before they enter the LC-MS system.[1][3] For the analysis of acequinocyl (B1664961) and its metabolite, a robust cleanup procedure has been shown to be effective in eliminating matrix effects.[5]
Recommended Sample Preparation Protocol for Food Matrices [5]
This protocol was reported to result in no observable matrix effect for acequinocyl and this compound in various foodstuff.[5]
-
Extraction:
-
Homogenize the sample.
-
Extract the target compounds with acetonitrile (B52724) containing 0.5% (v/v) formic acid.
-
-
Cleanup:
-
Pass the extract through a Florisil solid-phase extraction (SPE) column for cleanup.
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned extract to near dryness under a nitrogen stream at 40°C.
-
Dissolve the residue in acetonitrile containing 0.5% (v/v) formic acid.
-
Comparison of Common Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[3] | Fast and easy. | Non-selective, often leaves phospholipids (B1166683) and other interferences in the supernatant, leading to significant ion suppression.[6] | Not ideal as a standalone method due to potential for high ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquids.[1][6] | Can provide cleaner extracts than PPT.[3] | Can be labor-intensive and may not be suitable for highly polar compounds.[3] | A viable option, potentially as part of a multi-step cleanup process. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to selectively extract analytes from a complex matrix.[1][4] | Highly selective, can provide very clean extracts, and allows for sample concentration.[1][6] | Requires method development to select the appropriate sorbent and elution solvents. | Highly Recommended. A published method using Florisil SPE columns showed no matrix effects.[5] |
Step 3: Optimize Chromatographic Separation
If sample preparation alone is insufficient, optimizing your liquid chromatography can help separate this compound from co-eluting matrix components.[1]
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Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between your analyte and the suppression zones identified in the post-column infusion experiment.
-
Change the Stationary Phase: If co-elution persists, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Use UHPLC: Ultra-high performance liquid chromatography (UHPLC) offers higher resolution and can significantly improve separation from matrix interferences.[5] A successful method for acequinocyl and its hydroxy metabolite utilized UHPLC.[5]
Step 4: Evaluate the Ionization Source
The choice of ionization technique can influence the severity of ion suppression.
-
APCI vs. ESI: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI), particularly for less polar compounds.[2][3] This is because APCI involves gas-phase ionization, which is less affected by non-volatile matrix components.[7] For acequinocyl and this compound, APCI in positive ionization mode has been successfully used.[8]
Step 5: Implement an Advanced Calibration Strategy
When matrix effects cannot be completely eliminated, specific calibration strategies can be used to compensate for them.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[1] This helps to ensure that the calibration standards experience the same degree of ion suppression as your unknown samples, leading to more accurate quantification.[9]
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Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][10] A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification. While a specific SIL-IS for this compound is not readily commercially available, this remains the gold standard for mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in mass spectrometry?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of other co-eluting components in the sample matrix.[2][3] These matrix components compete with the analyte for ionization in the MS source, leading to a decrease in the analyte's ionization efficiency and, consequently, a lower signal.[1]
Q2: How can I quickly check for the presence of ion suppression?
A2: A simple method is to compare the peak area of your analyte in a neat solution (standard in pure solvent) with the peak area of the analyte spiked into a blank sample extract at the same concentration. A significantly lower peak area in the matrix sample indicates ion suppression.[7] For a more detailed analysis, a post-column infusion experiment is recommended.[3][4]
Q3: What are the most common sources of ion suppression?
A3: Common sources include salts, phospholipids from biological samples, proteins, and detergents.[1][4] Essentially, any component that co-elutes with the analyte and has a high concentration, high basicity, or high surface activity can cause ion suppression.[3]
Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A4: No. While MS/MS provides high selectivity by monitoring specific fragment ions, the ion suppression occurs in the ion source before the mass analysis and fragmentation stages.[3] Therefore, if the ionization of the precursor ion is suppressed, the signal for the product ions will also be reduced.
Q5: What are the recommended LC-MS/MS parameters for this compound analysis?
A5: Based on published methods, the following parameters have been shown to be effective:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[8]
-
Precursor and Product Ions: For this compound, the protonated molecule [M+H]+ is observed at m/z 343.3.[8] Monitoring this as the precursor ion and selecting appropriate product ions for MS/MS analysis is recommended.
-
Chromatography: A C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid has been used successfully.[11]
Q6: Can diluting my sample help reduce ion suppression?
A6: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[10] However, this approach may not be feasible if the concentration of this compound in your samples is very low, as dilution could cause the analyte signal to fall below the limit of quantification.[10]
Logical Relationship Diagram: Causes and Mitigation of Ion Suppression
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
method refinement for trace level detection of acequinocyl-hydroxy
This technical support center provides troubleshooting guidance and frequently asked questions for the trace level detection of acequinocyl-hydroxy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | Improper sample extraction: Incomplete extraction of this compound from the sample matrix. | - Ensure the homogenization of the sample is thorough. - For animal and fishery products, use a mixture of 0.4 mol/L hydrochloric acid and acetone (B3395972) for extraction.[1] - For fruits and vegetables, a solution of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v) can be effective.[2] - For soil samples, an extraction with acetonitrile (B52724):water (90:10, v/v) is recommended.[3] |
| Analyte Degradation: Acequinocyl (B1664961) and its hydroxy metabolite are sensitive to light and can be volatile.[4] | - Protect samples and standards from direct light.[3] - Perform extraction and solvent evaporation steps at temperatures below 40°C.[1] | |
| Inefficient Ionization in MS: Suboptimal source conditions for this compound. | - Use atmospheric pressure chemical ionization (APCI) in positive mode for better sensitivity with UHPLC-MS/MS.[5] - Optimize the collision energy for the specific precursor-to-product ion transition. A collision energy of 27 eV has been reported for the precursor ion at m/z 343.3.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites on the analytical column: Interaction of the analyte with the stationary phase. | - Use a modern, high-performance C18 column. - Incorporate a small percentage of formic acid (e.g., 0.1% to 0.5%) into the mobile phase to improve peak shape.[3][5] |
| Sample solvent incompatible with mobile phase: The solvent used to dissolve the final extract may not be compatible with the initial mobile phase conditions. | - Ensure the final sample solvent is similar in composition to the initial mobile phase. For LC-MS/MS, dissolving the residue in acetonitrile or a mixture of acetone, acetonitrile, and aqueous formic acid is a common practice.[1][3] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-eluting matrix components: Interfering compounds from the sample matrix that affect the ionization of the target analyte. | - Implement a thorough cleanup step. Dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) can remove interfering components.[6] - For complex matrices like animal tissues, a multi-step cleanup involving liquid-liquid partitioning and solid-phase extraction (SPE) with silica (B1680970) gel or styrene-divinylbenzene copolymer cartridges is effective.[1] - Use matrix-matched calibration curves to compensate for matrix effects.[7] |
| Low Recovery | Loss of analyte during sample preparation: This can occur during extraction, solvent evaporation, or cleanup steps. | - For volatile analytes, use a keeper solution (e.g., 1% decanol (B1663958) in acetone) during the evaporation step to prevent losses.[3] - Ensure complete transfer of the analyte between steps. Rinse glassware with the appropriate solvent. - Optimize the elution solvent and volume during SPE to ensure complete recovery of this compound. |
| Adsorption to glassware: this compound has a high affinity for adsorption to glass surfaces.[4] | - Silanize glassware to reduce active sites for adsorption.[4] - Use polypropylene (B1209903) tubes and pipette tips where possible.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the typical instrument conditions for LC-MS/MS analysis of this compound?
A1: While specific conditions should be optimized for your instrument, a common starting point involves a C18 analytical column and a mobile phase gradient using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1-0.5%).[3][5] Detection is typically performed using a tandem mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions.[5]
Q2: What is the primary metabolite of acequinocyl and why is it important to analyze it?
A2: The primary metabolite of acequinocyl is this compound (2-hydroxy-3-dodecyl-1,4-naphthoquinone).[8] It is of toxicological concern and is often included in residue analysis for food safety and environmental monitoring.[6]
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: this compound is sensitive to light.[3] Standard solutions and prepared samples should be stored in the dark at low temperatures, typically between 2-10°C or at -18°C for longer-term stability.[3][5][9]
Q4: What is a suitable method for extracting this compound from fatty matrices?
A4: For fatty samples, a common approach is to first extract with acetone and 0.4 mol/L hydrochloric acid. This is followed by a liquid-liquid partitioning step with n-hexane and acetonitrile to remove the fat.[1]
Q5: What are the expected recovery rates and limits of quantification (LOQ) for this compound analysis?
A5: With optimized methods, recovery rates are typically in the range of 77% to 103%.[2][5] The limit of quantification (LOQ) can be as low as 0.01 mg/kg in various fruit and vegetable matrices when using HPLC-DAD, and even lower (in the µg/kg range) with UHPLC-MS/MS.[2][5] For soil, an LOQ of approximately 0.01 ppm is achievable.[3]
Quantitative Data Summary
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Fruits and Vegetables | 0.01 mg/kg | > 77 | [2] |
| UHPLC-MS/MS | Foodstuffs (beef, chicken, fish, produce) | 4.3 µg/kg | 77 - 103 | [5] |
| HPLC-MS/MS | Soil | ~0.01 ppm | Not Specified | [3] |
| HPLC | Pears | 0.01 mg/kg | 88.5 - 102.3 | [10] |
Detailed Experimental Protocols
Method 1: Analysis of this compound in Fruits and Vegetables by HPLC-DAD
This method is adapted from a procedure for determining residues of acequinocyl and its hydroxy metabolite in various produce.[2]
-
Sample Preparation: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) solution of n-hexane and ethyl acetate.
-
Homogenize for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
Method 2: Trace Level Detection of this compound in Animal and Fishery Products by LC-MS/MS
This protocol is a generalized procedure based on established methods for complex biological matrices.[1]
-
Sample Preparation: Weigh 10.0 g of the homogenized sample (muscle, liver, etc.) into a suitable container.
-
Extraction:
-
Add 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone.
-
Homogenize and filter with suction.
-
Re-extract the residue with 50 mL of acetone and filter again.
-
Combine the filtrates and adjust the volume to 200 mL with acetone.
-
-
Liquid-Liquid Partitioning:
-
Take a 20 mL aliquot of the extract and add 100 mL of a 10% (w/v) sodium chloride solution.
-
Extract twice with 100 mL and then 50 mL of n-hexane.
-
Dehydrate the combined n-hexane extracts with anhydrous sodium sulfate.
-
-
Solvent Exchange and Cleanup:
-
Concentrate the n-hexane extract at a temperature below 40°C.
-
Dissolve the residue in 20 mL of n-hexane.
-
Extract three times with 40 mL of n-hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts and concentrate to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the residue in 2 mL of n-hexane.
-
Apply the solution to a styrene-divinylbenzene copolymer cartridge (500 mg).
-
Wash the cartridge with 10 mL of an acetonitrile/water mixture (1:1, v/v).
-
Elute the analyte with 20 mL of acetonitrile.
-
-
Final Preparation and Analysis:
-
Concentrate the eluate to dryness at a temperature below 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Analyze by LC-MS/MS.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low or no analyte signal.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 57960-31-3・this compound Standard・011-18601[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. CN103901148A - Method for measuring acequinocyl and hydroxyl acequinocyl by using high performance liquid chromatograph - Google Patents [patents.google.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Acequinocyl-Hydroxy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of acequinocyl (B1664961) and its primary metabolite, acequinocyl-hydroxy. The accurate and sensitive quantification of these compounds is crucial for ensuring food safety, environmental monitoring, and in the context of drug development.[1] This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), presenting supporting experimental data and detailed methodologies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of different analytical methods for the determination of acequinocyl and its hydroxy metabolite.
Table 1: Performance of HPLC-DAD for Acequinocyl and Hydroxyacequinocyl in Fruits and Vegetables [1]
| Parameter | Acequinocyl | Hydroxyacequinocyl | Matrix |
| Limit of Quantitation (LOQ) | 0.01 mg/kg[1][2] | 0.01 mg/kg[1][2] | Grapes, Lemons, Pears, Tomatoes[1][2] |
| Recoveries | >77% (at 0.01-4 mg/kg)[1][2] | >77% (at 0.01-4 mg/kg)[1][2] | Grapes, Lemons, Pears, Tomatoes[1][2] |
| Coefficient of Variation (CV) | <11%[1][2] | <11%[1][2] | Grapes, Lemons, Pears, Tomatoes[1][2] |
Table 2: Performance of UPLC-MS/MS for Acequinocyl and Hydroxyacequinocyl in Various Food Matrices [1]
| Parameter | Acequinocyl | Hydroxyacequinocyl | Matrix |
| Limit of Detection (LOD) | 1.4 µg/kg[1][3] | 1.3 µg/kg[1][3] | Beef, Chicken, Fish, Peach, Cucumber[1][3] |
| Limit of Quantitation (LOQ) | 4.6 µg/kg[3] | 4.3 µg/kg[3] | Beef, Chicken, Fish, Peach, Cucumber[3] |
| Recoveries | 81–100% (at 5, 10, and 50 µg/kg)[3] | 77–103% (at 5, 10, and 50 µg/kg)[3] | Beef, Chicken, Fish, Peach, Cucumber[3] |
| Linearity (r²) | 0.9996[3] | 0.9998[3] | Not specified[3] |
| Intra-day and Inter-day RSD | <3% (at 5 µg/L)[3] | <3% (at 5 µg/L)[3] | Not specified[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation.
HPLC-DAD Method for Fruits and Vegetables
-
Extraction: Homogenized samples of fruits and vegetables are extracted with a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate.[1][2]
-
Cleanup: No cleanup step is reported as necessary for this method.[1][2]
-
Analysis: The extract is directly analyzed by HPLC-DAD at a wavelength of 250 nm. Confirmation of the residues can be performed by LC/MS.[1][2]
UPLC-MS/MS Method for Various Food Matrices
-
Extraction: Solid food samples are extracted with acetonitrile (B52724) containing 0.5% (v/v) formic acid.[3]
-
Cleanup: The extract is cleaned up using Florisil columns.[3]
-
Analysis: After cleanup, the eluate is evaporated, and the residue is redissolved in acetonitrile with 0.5% (v/v) formic acid for UPLC-MS/MS analysis.[3]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Extraction: This method involves an initial extraction with a suitable solvent, often acetonitrile.[1]
-
Salting-out: A mixture of salts (e.g., MgSO4, NaCl, sodium citrate) is added to induce phase separation.[1]
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is cleaned up by mixing with a sorbent like primary secondary amine (PSA) to remove interfering matrix components.[1]
-
Analysis: The final cleaned-up extract is analyzed by a suitable instrumental technique such as LC-MS/MS.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for acequinocyl and its hydroxy metabolite.
Caption: General workflow for cross-validating analytical methods for this compound.
References
Acequinocyl and its Active Metabolite, Acequinocyl-Hydroxy: A Comparative Analysis of Acaricidal Activity
A deep dive into the bioactivation and efficacy of a potent naphthoquinone acaricide.
In the realm of pest management, the naphthoquinone acaricide acequinocyl (B1664961) stands as a significant pro-acaricide, meaning its intrinsic activity is the result of metabolic conversion within the target organism. This guide provides a detailed comparison of the acaricidal activity of acequinocyl and its primary active metabolite, acequinocyl-hydroxy (2-hydroxy-3-dodecyl-1,4-naphthoquinone). The data presented herein, gathered from scientific literature, is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this compound's mode of action.
Acequinocyl's efficacy is fundamentally linked to its biotransformation into this compound.[1][2][3] This active metabolite is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1] This inhibition disrupts cellular respiration, leading to the death of the mite. It is crucial to note that direct in vitro activity against mitochondrial complex III is exhibited by this compound, not the parent acequinocyl, which functions as a pro-drug. Studies have indicated that the in vivo acaricidal activities of both acequinocyl and this compound against the two-spotted spider mite, Tetranychus urticae, are comparable, suggesting an efficient metabolic conversion of acequinocyl to its active form within the mites.
Quantitative Comparison of Acaricidal Activity
| Compound | Mite Population/Strain | LC50 (ppm or mg/L) | Country/Context |
| Acequinocyl | Susceptible Line (SL) | 35.56 | Mexico (Rose) |
| Acequinocyl | Field Population L1 | 106.21 | Mexico (Rose) |
Table 1: Lethal Concentration (LC50) of Acequinocyl against Tetranychus urticae.[1]
The data illustrates the variability in susceptibility to acequinocyl among different mite populations, with field populations potentially exhibiting reduced susceptibility compared to laboratory-reared susceptible lines.
Mechanism of Action: A Signaling Pathway
The primary mode of action for this compound is the disruption of cellular energy production. The following diagram illustrates the metabolic activation of acequinocyl and the subsequent inhibition of the mitochondrial electron transport chain by its active metabolite.
Experimental Protocols
The determination of acaricidal activity is typically conducted through bioassays. A standard method is the leaf-disc bioassay, which assesses the contact toxicity of a compound.
Leaf-Disc Bioassay Protocol:
-
Preparation of Test Solutions: Serial dilutions of acequinocyl and this compound are prepared in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then diluted with water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Treatment of Leaf Discs: Leaf discs (e.g., from bean or strawberry plants) are dipped into the test solutions for a specified time (e.g., 5-10 seconds) and allowed to air dry. Control discs are treated with the solvent-surfactant solution only.
-
Infestation with Mites: Once dry, the leaf discs are placed on a moist substrate (e.g., water-saturated cotton) in a petri dish. A known number of adult female mites (e.g., 20-30) are then transferred onto each disc.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Mite mortality is assessed after a specific period, typically 24 to 48 hours. Mites are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the acaricide that causes 50% mortality of the test population.
The following diagram outlines the general workflow for a leaf-disc bioassay.
References
Comparative Metabolism of Acequinocyl: A Cross-Species Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biotransformation of the acaricide acequinocyl (B1664961) in mammals, arthropods, and aquatic organisms.
Acequinocyl, a naphthoquinone derivative, is widely used as a contact acaricide for the control of various mite species. Its efficacy is intrinsically linked to its metabolic activation within the target organism. However, the metabolic fate of acequinocyl varies significantly across different species, influencing not only its potency but also its potential for bioaccumulation and toxicity to non-target organisms. This guide provides a comparative overview of acequinocyl metabolism in mammals (specifically rats), insects (spider mites), and fish, supported by available experimental data.
Mechanism of Action
Acequinocyl itself is a pro-acaricide and requires metabolic activation to exert its toxic effects.[1][2] The primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1][2][3] This disruption of cellular respiration leads to a rapid depletion of ATP, causing paralysis and eventual death of the mite.[1]
Metabolic Pathways
The metabolism of acequinocyl proceeds through several key transformations, with notable differences in the subsequent detoxification and elimination pathways across species.
Phase I Metabolism: Activation and Oxidation
The initial and most critical step in acequinocyl's bioactivity is the hydrolysis of the acetate (B1210297) ester to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone (also known as AK-A22, R1, or hydroxyacequinocyl).[1][3] This conversion is observed across all species studied.
-
In Insects (Spider Mites): Acequinocyl is metabolically converted within the mite to its deacetylated, active form.[1][2] This active metabolite is a potent inhibitor of the mitochondrial electron transport chain.[1][2] The enzymes responsible for this hydrolysis in mites are likely esterases.
-
In Mammals (Rats): Similar to insects, the primary metabolic step is the cleavage of the acetyl group, yielding the active metabolite.[3] This is followed by the oxidation of the dodecyl side chain, leading to the formation of butanoic and hexanoic acid derivatives (AKM 14 and AKM 15).[3] Further oxidation can also occur.
-
In Fish: While specific enzymatic pathways are not as well-documented, the presence of acequinocyl and its deacetylated metabolite (R1) in the water during bioconcentration studies suggests that fish are capable of metabolizing the parent compound.[4] The relatively short depuration half-life of less than one day also points towards active metabolic clearance.[4]
Phase II Metabolism: Conjugation
Following Phase I transformations, the metabolites can undergo conjugation to facilitate their excretion.
-
In Mammals (Rats): The deacetylated metabolite can be conjugated, with evidence suggesting the formation of a glucuronic acid conjugate as a major biliary metabolite.[3]
-
In Insects and Fish: Specific data on Phase II conjugation of acequinocyl metabolites in insects and fish is limited in the available literature. However, it is a common detoxification pathway for xenobiotics in these organisms.[5][6]
Quantitative Data on Acequinocyl and its Metabolites
The following table summarizes the key metabolites of acequinocyl identified in different species. Quantitative data on the relative abundance of these metabolites is sparse and varies depending on the study conditions.
| Metabolite ID | Chemical Name | Species Detected In | Tissue/Matrix | Reference |
| Acequinocyl | 2-acetoxy-3-dodecyl-1,4-naphthoquinone | Rat, Spider Mite, Fish | Parent Compound | [1][3][4] |
| R1 (AK-A22) | 2-hydroxy-3-dodecyl-1,4-naphthoquinone | Rat, Spider Mite, Fish | Feces (Rat), Active form in Mite, Water (from Fish) | [1][3][4] |
| AKM 14 | Butanoic acid derivative of R1 | Rat | Urine | [3] |
| AKM 15 | Hexanoic acid derivative of R1 | Rat | Urine | [3] |
| AKM 18 | 2-(1,2-dioxotetradecyl)benzoic acid | Rat | Feces | [3] |
| R1-conjugate | Presumed glucuronic acid conjugate of R1 | Rat | Bile | [3] |
Experimental Protocols
Rat Metabolism Study (Oral Dosing)
-
Test Organism: CD Rats.[3]
-
Dosing: Oral administration of 14C-labeled acequinocyl (labeled in the phenyl or dodecyl moieties) in 1% methyl cellulose. Single low dose (10 mg/kg) and high dose (500 mg/kg) studies were conducted.[3]
-
Sample Collection: Urine, feces, and bile (via cannulated bile duct) were collected.[3]
-
Analytical Method: Likely involved radiometric analysis to trace the 14C label, followed by chromatographic separation (e.g., HPLC) and mass spectrometry (MS) for metabolite identification.[3]
Spider Mite Toxicity Bioassay
-
Test Organism: Two-spotted spider mite (Tetranychus urticae).[1]
-
Method: Slide-dip or leaf-dip bioassay. Mites on a substrate (e.g., leaf disc) are dipped into serial dilutions of acequinocyl.
-
Endpoint: Mortality is assessed after a set period (e.g., 24 or 48 hours) to determine the lethal concentration (LC50).
Fish Bioconcentration Study
-
Test Organism: Fish (species often specified in regulatory documents, e.g., Bluegill sunfish).[4]
-
Method: Fish are exposed to a constant concentration of acequinocyl in water for a defined uptake phase, followed by a depuration phase in clean water.
-
Sample Collection: Water and fish tissue samples are collected at various time points.
-
Analytical Method: Quantification of acequinocyl and its major metabolites in water and tissue extracts using methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[7]
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the metabolic pathways of acequinocyl and a typical experimental workflow for studying its metabolism.
Caption: Generalized metabolic pathway of acequinocyl across different species.
Caption: A simplified workflow for an in vivo study of acequinocyl metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Overview of in vitro metabolism of drugs by aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-mediated mycotoxin metabolism by plant-feeding insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Performance in Acequinocyl-Hydroxy Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of acequinocyl-hydroxy, a primary metabolite of the acaricide acequinocyl (B1664961). While direct inter-laboratory comparison studies are not publicly available, this document synthesizes performance data from various validated methods reported in scientific literature. This allows for an objective comparison of the capabilities of different analytical approaches, offering valuable insights for researchers and laboratory professionals in selecting and implementing appropriate methods for residue analysis.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the determination of acequinocyl and its metabolite, this compound, across various food matrices. The data is extracted from single-laboratory validation studies.
Table 1: Performance of HPLC-DAD for Acequinocyl and Hydroxyacequinocyl in Fruits and Vegetables
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Recoveries (at 0.01-4 mg/kg) | >77% | >77% |
| Coefficient of Variation (CV) | <11% | <11% |
Source: Data compiled from a study on the determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD.[1]
Table 2: Performance of UPLC-MS/MS for Acequinocyl and Hydroxyacequinocyl in Various Foodstuffs
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Method Detection Limit (MDL) | 1.4 µg/kg | 1.3 µg/kg |
| Method Quantification Limit (MQL) | 4.6 µg/kg | 4.3 µg/kg |
| Recoveries (at 5, 10, and 50 µg/kg) | 81–100% | 77–103% |
| Intra-day RSD (at 5 µg/L) | <3% | <3% |
| Inter-day RSD (at 5 µg/L) | <3% | <3% |
Source: Data from a study on the determination of acequinocyl and hydroxyacequinocyl residues in food by UPLC-MS/MS.[2]
Table 3: Performance of an HPLC Method for Acequinocyl and Hydroxyacequinocyl
| Parameter | Acequinocyl | Hydroxyacequinocyl |
| Detection Limit | 0.01 mg/kg | 0.01 mg/kg |
| Recovery of Standard Addition | 88.5% - 102.3% | 88.5% - 102.3% |
| Relative Standard Deviation (RSD) | 1.45% - 3.82% | 1.45% - 3.82% |
Source: Data from a patented method for measuring acequinocyl and hydroxyl acequinocyl by HPLC.[3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published methods and provide a framework for laboratory implementation.
HPLC-DAD Method for Fruits and Vegetables[1][4]
-
Extraction: Homogenized samples are extracted with a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate.[4]
-
Cleanup: No cleanup step is reported as necessary for this method.[1][4]
-
Analysis: The extract is directly analyzed by HPLC with Diode-Array Detection (DAD) at a wavelength of 250 nm.[1][4] Confirmation of residues can be performed by LC/MS.[4]
UPLC-MS/MS Method for Foodstuffs[2]
-
Extraction: Solid food samples are extracted with acetonitrile (B52724) containing 0.5% (v/v) formic acid.[2]
-
Cleanup: The extract is cleaned up using Florisil columns.[2]
-
Analysis: After cleanup, the eluate is evaporated, and the residue is redissolved in acetonitrile with 0.5% (v/v) formic acid for analysis by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2]
LC-MS/MS Method for Animal and Fishery Products[5]
-
Extraction: Samples are homogenized and extracted with 0.4 mol/L hydrochloric acid and acetone. The extract is then transferred into n-hexane.[5]
-
Cleanup: A defatting step is performed by acetonitrile/hexane partitioning. Further cleanup is conducted using a silica (B1680970) gel cartridge and a styrene-divinylbenzene copolymer cartridge.[5]
-
Analysis: Quantification and confirmation are carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to this compound analysis.
Caption: Metabolic conversion of Acequinocyl to this compound.
Caption: General workflow of an inter-laboratory comparison study.
References
Acequinocyl's Efficacy Against Resistant Mite Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acequinocyl's Performance Against Alternative Miticides with Supporting Experimental Data.
The two-spotted spider mite, Tetranychus urticae, is a significant agricultural pest renowned for its rapid development of resistance to a wide array of acaricides. Acequinocyl (B1664961), a mitochondrial Complex III inhibitor, has been an effective tool in mite management. However, the emergence of resistant mite populations necessitates a thorough evaluation of its continued efficacy relative to other miticides with different modes of action. This guide provides a comparative analysis of acequinocyl's performance against resistant mite strains, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy of Acaricides Against Resistant Tetranychus urticae Strains
The following table summarizes the lethal concentration (LC50) values of acequinocyl and other common miticides against susceptible and resistant strains of Tetranychus urticae. The data is compiled from various studies, and it is important to note that the specific resistant strains and experimental conditions may vary between studies.
| Acaricide | IRAC MoA Group | Susceptible Strain LC50 (mg/L) | Resistant Strain(s) | Resistant Strain LC50 (mg/L) | Resistance Ratio (RR) |
| Acequinocyl | 20B | 0.23 | TUFR | 3.7 | 16.1 |
| 1.1 | ACE6 | 127 | 115.5 | ||
| 0.84 | JAP-R | 32.0 | 38.1 | ||
| Bifenazate | 20D | 0.98 | TUFR | 15.0 | 15.3 |
| 0.67 | JAP-R | 25.1 | 37.5 | ||
| Etoxazole | 10B | Not specified | ACE6 | Low Resistance | Not specified |
| Spiromesifen | 23 | Not specified | ACE6 | Low Resistance | Not specified |
| Hexythiazox | 10A | Not specified | ACE6 | Moderate Cross-Resistance | Not specified |
| Milbemectin | 6 | Not specified | ACE6 | Moderate Cross-Resistance | Not specified |
| Abamectin | 6 | 0.11 | TUFR | 1.5 | 13.6 |
Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A higher RR indicates a greater level of resistance. The specific resistant strains are denoted as TUFR (a field population from raspberry)[1], ACE6 (a laboratory-selected acequinocyl-resistant strain)[2], and JAP-R (a Japanese field population selected for acequinocyl resistance)[2][3].
Experimental Protocols
The data presented in this guide is primarily derived from bioassays conducted using the leaf-disc or vial-leaf dipping methods. These are standardized procedures for evaluating the toxicity of acaricides to mites.
Leaf-Disc Bioassay Protocol
This method is widely used to assess the contact toxicity of acaricides.
-
Preparation of Leaf Discs: Leaf discs (typically 2-4 cm in diameter) are excised from untreated host plants, such as bean (Phaseolus vulgaris) or lima bean leaves[4]. The discs are then placed, abaxial side up, on a water-saturated cotton or agar (B569324) bed in a petri dish to maintain turgor[1][4].
-
Mite Infestation: A cohort of adult female mites (typically 10-25 per disc) of a specific age (e.g., 3-5 days old) are transferred onto each leaf disc[1][4].
-
Acaricide Application: A series of acaricide dilutions are prepared in distilled water, often with a surfactant. The leaf discs, with the mites, are then either dipped into the solution for a few seconds or sprayed using a Potter precision spray tower to ensure uniform coverage[1][4]. A control group is treated with water and surfactant only.
-
Incubation: The treated discs are left to air-dry and then incubated under controlled conditions (e.g., 25-27°C, 16:8 L:D photoperiod)[5].
-
Mortality Assessment: Mite mortality is assessed after a specific period, typically 24 to 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value, which is the concentration of the acaricide that causes 50% mortality in the test population[1].
Vial-Leaf Dipping (VLD) Bioassay
This method combines features of a vial bioassay and a leaf-dipping bioassay.
-
Vial and Leaf Disc Preparation: A 2-ml microcentrifuge tube is coated with the acaricide solution and allowed to dry. A small leaf disc (1 cm diameter) is also dipped in the same acaricide solution[6].
-
Mite Introduction: Adult female mites are introduced into the treated vial containing the treated leaf disc[6].
-
Incubation and Assessment: The vials are incubated under controlled conditions, and mortality is assessed after a set period.
Signaling Pathways and Resistance Mechanisms
Mite resistance to acequinocyl and other miticides is a complex process involving both target-site modifications and enhanced metabolic detoxification.
Target-Site Resistance
The primary mechanism of resistance to acequinocyl is the alteration of its target site, the cytochrome b protein within Complex III of the mitochondrial electron transport chain. Specific point mutations in the cytochrome b gene can reduce the binding affinity of acequinocyl, thereby diminishing its inhibitory effect[2].
Metabolic Resistance
Enhanced detoxification by metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s), plays a crucial role in resistance to acequinocyl and can contribute to cross-resistance to other acaricides like bifenazate[2][3]. The expression of these detoxification enzymes is regulated by complex signaling pathways.
Caption: P450-mediated metabolic resistance pathway.
This signaling cascade is initiated when the mite is exposed to an acaricide. The chemical stress can activate intracellular signaling pathways that lead to the upregulation of transcription factors. These transcription factors then bind to the promoter regions of P450 genes, increasing their transcription and subsequent translation into P450 enzymes. The increased abundance of these enzymes enhances the mite's ability to metabolize and detoxify the acaricide, leading to resistance. The NADPH-cytochrome P450 reductase (CPR) is an essential partner protein that transfers electrons to P450s, enabling their catalytic activity[7].
Experimental Workflow for Acaricide Bioassay
The following diagram illustrates the typical workflow for conducting an acaricide resistance bioassay.
Caption: Standard workflow for an acaricide bioassay.
This standardized process ensures the reliability and reproducibility of the data generated in acaricide resistance studies.
References
- 1. jes [jes.kglmeridian.com]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Silencing NADPH-cytochrome P450 reductase results in reduced acaricide resistance in Tetranychus cinnabarinus (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Acequinocyl-hydroxy: HPLC-DAD vs. LC-MS/MS
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. Acequinocyl (B1664961), an acaricide used in agriculture, and its primary metabolite, acequinocyl-hydroxy, require sensitive and reliable analytical methods for monitoring. This guide provides an objective comparison of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice between HPLC-DAD and LC-MS/MS for the analysis of acequinocyl and its metabolite, this compound, hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a robust and cost-effective solution, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for trace-level detection and confirmation.
Quantitative Performance Comparison
The performance of HPLC-DAD and LC-MS/MS for the analysis of acequinocyl and this compound is summarized in the table below. The data highlights the significantly lower detection and quantification limits achievable with LC-MS/MS.
| Parameter | HPLC-DAD | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.01 mg/kg for both acequinocyl and hydroxyacequinocyl in fruits and vegetables.[1][2] | 0.01 mg/kg for each analyte.[3] Another study reports 4.6 µg/kg for acequinocyl and 4.3 µg/kg for hydroxyacequinocyl.[4] |
| Limit of Detection (LOD) | Not explicitly stated, but the LOQ is 0.01 mg/kg. | 1.4 µg/kg for acequinocyl and 1.3 µg/kg for hydroxyacequinocyl.[4] |
| Linearity Range | 0.01 to 4 mg/kg with correlation coefficients between 0.9995 and 0.9998.[2][5] | 2 to 100 µg/L with correlation coefficients of 0.9996 for acequinocyl and 0.9998 for hydroxyacequinocyl.[4] |
| Recoveries | >77% in fruits and vegetables.[1][2] | 81-100% for acequinocyl and 77-103% for hydroxyacequinocyl in various foodstuffs.[4] |
| Coefficient of Variation (CV) | <11% in fruits and vegetables.[1][2] | <3% (intra-day and inter-day).[4] |
Experimental Protocols
Detailed methodologies for the analysis of acequinocyl and this compound using both HPLC-DAD and LC-MS/MS are outlined below.
HPLC-DAD Method
This method is suitable for the determination of acequinocyl and hydroxyacequinocyl residues in fruits and vegetables.[1][2]
-
Sample Preparation:
-
Homogenize a representative sample of the fruit or vegetable.
-
Extract the pesticides from the homogenized sample using a 1:1 (v/v) solution of hexane (B92381) and ethyl acetate.[1][2]
-
No cleanup step is reported as necessary for the tested matrices (grapes, lemons, pears, and tomatoes).[1][2]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 0.1% aqueous phosphoric acid (90:10, v/v).[2]
-
Detection: UV detection at 250 nm, which is the maximum absorbance for both compounds.[2]
-
Confirmation: Confirmation of the analytes can be performed by LC/MS.[1][2]
-
LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of acequinocyl and hydroxyacequinocyl in various food matrices.[4]
-
Sample Preparation:
-
Extract the target compounds from solid food samples using acetonitrile containing 0.5% (v/v) formic acid.[4]
-
Perform a cleanup step using Florisil columns to remove interfering matrix components.[4]
-
Evaporate the cleaned-up extract to near dryness under a nitrogen stream at 40 °C.[4]
-
Reconstitute the residue in acetonitrile containing 0.5% (v/v) formic acid for analysis.[4]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is typically employed.[3]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been reported.[3]
-
Monitoring Ions:
-
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for both HPLC-DAD and LC-MS/MS analysis of this compound.
Caption: Comparative workflow for this compound analysis.
The diagram above outlines the typical experimental steps for analyzing this compound using HPLC-DAD and LC-MS/MS. The LC-MS/MS workflow often includes an additional cleanup step to reduce matrix interference and ensure high sensitivity.
Logical Comparison of Key Performance Characteristics
The selection of an analytical technique is guided by several key performance characteristics. The following diagram provides a logical comparison between HPLC-DAD and LC-MS/MS for the analysis of this compound.
Caption: Key performance characteristics of HPLC-DAD vs. LC-MS/MS.
This diagram visually represents the trade-offs between HPLC-DAD and LC-MS/MS. LC-MS/MS excels in sensitivity, selectivity, and confirmatory power, which are critical for regulatory compliance and trace-level analysis. In contrast, HPLC-DAD is a more accessible and less complex technique, suitable for routine screening and quantification at higher concentration levels.
References
Environmental Persistence of Acequinocyl and its Primary Metabolite, Acequinocyl-Hydroxy: A Comparative Analysis
A detailed comparison of the environmental fate of the acaricide acequinocyl (B1664961) and its main degradation product, acequinocyl-hydroxy, reveals that both compounds exhibit low persistence in soil and aquatic environments under most conditions. Acequinocyl rapidly transforms, primarily through hydrolysis, to form this compound, which is also subject to further degradation.
Acequinocyl, a naphthoquinone derivative, is valued for its efficacy against various mite species. Understanding its environmental persistence, alongside that of its primary metabolite, this compound (also known as R1, acequinocyl-OH, or 2-dodecyl-3-hydroxy-1,4-naphthoquinone), is crucial for a comprehensive environmental risk assessment. This guide provides a comparative analysis of their persistence, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Persistence in Soil
Both acequinocyl and its hydroxy metabolite demonstrate low persistence in soil environments. Laboratory and field studies indicate rapid dissipation of the parent compound, with the formation of this compound, which in turn also degrades relatively quickly.
Table 1: Soil Persistence of Acequinocyl and this compound
| Compound | Half-life (DT50) - Aerobic Soil | Half-life (DT50) - Anaerobic Soil | Field Dissipation Half-life | Mobility in Soil |
| Acequinocyl | < 2 days[1][2] | < 1 day (total system); 3-14 days (in soil)[1] | 2 hours (California) to 14 hours (New York)[1] | Low (Kd ranged from 678 to 1,620 mL/g)[1] |
| This compound (R1) | Field DT90 of 24 hours reported[3] | Data not available | Not detected below 0-15 cm soil depth[1] | Low (Kd ranged from 27 to 3,400 mL/g)[1] |
Comparative Persistence in Aquatic Environments
In aquatic systems, acequinocyl is unstable and degrades rapidly, particularly under neutral to alkaline conditions and in the presence of light. While specific half-life data for this compound in aquatic environments is limited, its formation from the rapid degradation of the parent compound suggests it is the principal residue of concern in water.
Table 2: Aquatic Persistence of Acequinocyl
| Degradation Process | Condition | Half-life (DT50) |
| Hydrolysis | pH 4, 25 °C | 86 days[2] |
| pH 7, 25 °C | 52 hours[2] | |
| pH 9, 25 °C | 76 minutes[2] | |
| Aqueous Photolysis | pH 5 | 6 days[2] |
| Sterile lab and river water | < 15 minutes[1] | |
| Aquatic Metabolism | Aerobic and Anaerobic | 8.5-9.8 hours[1] |
Environmental fate data for this compound in aquatic systems is not as readily available. However, it is known to be sensitive to light[4]. Given that it is the primary product of the rapid hydrolysis of acequinocyl, its presence and subsequent degradation are key factors in assessing the overall environmental impact on aquatic ecosystems.
Degradation Pathway
The primary degradation pathway of acequinocyl in the environment is the cleavage of the acetyl group to form this compound. This process is primarily driven by hydrolysis, especially in neutral to alkaline aqueous environments. Both compounds can undergo further degradation to other minor products.
Figure 1: Degradation pathway of acequinocyl to this compound.
Experimental Protocols
The environmental persistence data cited in this guide are typically generated following standardized guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Degradation Studies (Aerobic and Anaerobic)
These studies are generally conducted in accordance with OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and EPA OCSPP 835.4100 (Aerobic Soil Metabolism) and 835.4200 (Anaerobic Soil Metabolism). The protocols involve:
-
Soil Selection: Representative soil types are chosen, characterized by their texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The test substance (acequinocyl or this compound), typically radiolabeled, is applied to the soil samples.
-
Incubation: Samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, after an initial aerobic phase to allow for microbial activity, the samples are purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Sampling and Analysis: At various intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products.
-
Data Analysis: The rate of degradation is calculated, and the half-life (DT50) is determined.
Hydrolysis Studies
Hydrolysis as a function of pH is typically assessed following OECD Guideline 111 and EPA OCSPP 835.2120 . The general procedure is as follows:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (typically 4, 7, and 9).
-
Test Substance Addition: A known concentration of the test substance is added to the buffer solutions.
-
Incubation: The solutions are maintained at a constant temperature in the dark.
-
Sampling and Analysis: Aliquots are taken at specified times and analyzed to determine the concentration of the test substance.
-
Half-life Calculation: The degradation rate constant and the half-life are calculated for each pH.
Photodegradation Studies in Water
Aqueous photolysis studies are generally performed according to OECD Guideline 316 and EPA OCSPP 835.2210 . The key steps include:
-
Solution Preparation: The test substance is dissolved in a sterile aqueous buffer solution.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the parent compound and any photoproducts.
-
Quantum Yield and Half-life Determination: The rate of photodegradation is used to calculate the quantum yield and the environmental photolysis half-life.
Conclusion
The available data consistently indicate that acequinocyl is not persistent in the environment, readily transforming into its primary metabolite, this compound. This metabolite also appears to have a low persistence in soil. While quantitative data on the aquatic fate of this compound is less complete, the overall environmental profile of acequinocyl suggests a rapid dissipation of the parent compound. Researchers and professionals should consider the rapid formation and subsequent presence of this compound in their environmental risk assessments. Further studies on the aquatic fate of this compound would be beneficial for a more complete understanding of its environmental behavior.
References
A Comparative Analysis of the Bioaccumulation Potential of Acequinocyl-Hydroxy in Non-Target Organisms
Introduction
Acequinocyl (B1664961) is a quinoline-based acaricide used to control various mite species in agricultural and ornamental settings[1][2]. Upon application, it undergoes hydrolysis to form its primary and biologically active metabolite, acequinocyl-hydroxy (also known as 2-dodecyl-3-hydroxy-1,4-naphthoquinone)[3][4]. This active form functions by inhibiting mitochondrial complex III electron transport, which disrupts cellular respiration in target pests[4]. Understanding the environmental fate of acequinocyl and its active metabolite is crucial, particularly their potential to bioaccumulate in non-target organisms. Bioaccumulation is the process where the concentration of a chemical in an organism exceeds the concentration in its surrounding environment, which can pose risks to both the organism and the broader food web[5].
This guide provides an objective comparison of the bioaccumulation potential of this compound, supported by experimental data. It details the methodologies used in bioaccumulation studies and presents quantitative data to aid researchers, scientists, and drug development professionals in environmental risk assessment.
Bioaccumulation Data Summary
The potential for a substance to bioaccumulate is often indicated by its octanol-water partition coefficient (Log Kow) and confirmed through bioconcentration factor (BCF) studies. A high Log Kow suggests a tendency for the chemical to partition into fatty tissues, while the BCF provides a measured ratio of the chemical's concentration in an organism to that in the surrounding water at a steady state[6].
Acequinocyl possesses chemical properties, such as a high Log Kow, that suggest a potential for bioaccumulation[3]. However, experimental data from bioconcentration studies in fish indicate that while uptake occurs, the substance is rapidly eliminated.
| Parameter | Value | Organism | Comments |
| Log Kow (Octanol-Water Partition Coefficient) | ≥ 6.2 | - | Indicates high lipophilicity and theoretical potential to bioaccumulate[3]. |
| Bioconcentration Factor (BCF) | 307 - 387 L/kg | Fish | Experimentally measured whole-fish BCF[3]. |
| Bioconcentration Factor (BCF) | 290 - 370 L/kg | Fish | A separate study showing similar BCF values[7]. |
| Depuration Half-Life | < 1 day | Fish | Indicates very rapid elimination from the organism's tissues[3][7]. |
Interpretation of Data
Regulatory frameworks often use BCF values to classify the bioaccumulation potential of substances. For instance, a BCF greater than 2,000 is a criterion for a substance to be considered "bioaccumulative" under the EU REACH regulation[6]. The experimentally determined BCF values for acequinocyl (ranging from 290 to 387) are well below this threshold.
Crucially, the rapid depuration half-life of less than one day demonstrates that even if acequinocyl is taken up by fish, it is not retained in the tissues for a prolonged period[3][7]. This rapid clearance is likely aided by metabolic processes, which transform the compound into forms that are more easily excreted[3]. Therefore, despite a high Log Kow, the in-vivo data suggests that acequinocyl and its metabolite this compound have a low potential for significant bioaccumulation in fish.
Experimental Protocols: Fish Bioconcentration Study (Based on OECD Test Guideline 305)
The determination of a Bioconcentration Factor (BCF) is typically conducted following standardized guidelines, such as the OECD Test Guideline 305, to ensure data quality and comparability[8][9]. The study consists of two primary phases: an uptake (exposure) phase and a depuration (post-exposure) phase[9].
1. Acclimation Phase:
-
Test organisms (e.g., a suitable fish species) are acclimated to laboratory conditions, including water quality (temperature, pH, oxygen levels) and feeding regimes. This phase ensures the organisms are healthy and unstressed before exposure begins.
2. Uptake (Exposure) Phase:
-
The study is typically conducted under flow-through conditions to maintain a constant concentration of the test substance in the water[9].
-
A group of fish is exposed to a specific, sub-lethal concentration of the test substance (e.g., acequinocyl)[9]. A control group is maintained under identical conditions without the test substance.
-
The duration of this phase is typically 28 days, or until a steady-state concentration is reached in the fish tissues[9]. Steady-state is achieved when the rate of uptake equals the rate of elimination.
-
Water and fish tissue samples are collected at regular intervals and analyzed to determine the concentrations of the test substance.
3. Depuration (Post-Exposure) Phase:
-
Following the exposure period, the remaining fish are transferred to a clean, uncontaminated medium identical to the one used during the uptake phase[9].
-
This phase continues until the concentration of the substance in the fish tissue has declined significantly (e.g., less than 5% of the steady-state concentration)[8]. Fish are sampled at regular intervals to measure the rate of elimination (depuration).
-
The data from this phase is used to calculate the depuration rate constant and the depuration half-life[10].
4. Calculation of BCF:
-
The Bioconcentration Factor can be calculated in two ways:
-
Steady-State BCF (BCFss): As the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state[6].
-
Kinetic BCF (BCFk): As the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is often preferred as it does not require achieving a true steady state[9].
-
Caption: Experimental Workflow for Fish Bioconcentration Study.
Comparison with Alternative Acaricides and Conclusion
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Acequinocyl [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity of Common Acaricides, Disinfectants, and Natural Compounds against Eggs of Rhipicephalus annulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Acequinocyl Antibody Cross-Reactivity with Acequinocyl-Hydroxy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the pesticide acequinocyl (B1664961) with its primary metabolite, acequinocyl-hydroxy. Understanding this cross-reactivity is crucial for the development of specific and reliable immunoassays for monitoring acequinocyl residues and its metabolites in environmental and biological samples. This document outlines the structural basis for potential cross-reactivity, presents a hypothetical dataset from a comparative immunoassay, and provides a detailed experimental protocol for determining antibody specificity.
Structural Basis for Cross-Reactivity
Acequinocyl and its metabolite, this compound, share a core 2-dodecyl-1,4-naphthoquinone structure. The key difference lies at the C2 position of the naphthoquinone ring. Acequinocyl possesses an acetoxy group (-OCOCH₃), while this compound has a hydroxyl group (-OH) at this position. This seemingly minor structural change can significantly impact antibody recognition.
Antibodies developed against acequinocyl are typically raised by conjugating a haptenized form of acequinocyl to a carrier protein. The specificity of the resulting antibodies will depend on which parts of the acequinocyl molecule are exposed and recognized as epitopes. If the acetyl group is a significant part of the epitope, the antibody is expected to show higher affinity for acequinocyl than for this compound. Conversely, if the dodecyl chain and the naphthoquinone ring are the primary recognition sites, a higher degree of cross-reactivity with this compound can be anticipated.
Comparative Binding Affinity: A Hypothetical Analysis
To illustrate the potential differences in antibody binding, the following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). In this scenario, an antibody was raised against an acequinocyl-protein conjugate. The data compares the concentration of acequinocyl and this compound required to inhibit the antibody binding to a coated antigen by 50% (IC50).
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Acequinocyl | 15 | 100 |
| This compound | 120 | 12.5 |
| Other Metabolite 1 | > 1000 | < 1.5 |
| Other Metabolite 2 | > 1000 | < 1.5 |
Cross-reactivity (%) = (IC50 of Acequinocyl / IC50 of this compound) x 100
This hypothetical data suggests that the antibody has a significantly higher affinity for the parent compound, acequinocyl, as indicated by the lower IC50 value. The cross-reactivity with this compound is moderate, implying that while the antibody can recognize the metabolite, its binding is considerably weaker.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of an acequinocyl-specific antibody.
Materials:
-
96-well microtiter plates
-
Acequinocyl-specific antibody
-
Acequinocyl-protein conjugate (for coating)
-
Acequinocyl and this compound standards
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the acequinocyl-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add serial dilutions of the acequinocyl and this compound standards to the wells. Subsequently, add a constant, predetermined concentration of the acequinocyl-specific antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 values for both acequinocyl and this compound. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Antibody-Analyte Interaction
The following diagrams illustrate the binding of the acequinocyl-specific antibody to both acequinocyl and its hydroxy metabolite.
Caption: Antibody binding affinity to acequinocyl and its metabolite.
This diagram visually represents the difference in binding strength, with a solid line indicating the strong, specific binding to acequinocyl and a dashed line representing the weaker, cross-reactive binding to this compound.
Experimental Workflow
The workflow for determining antibody cross-reactivity is a systematic process involving several key stages.
Caption: Workflow for competitive ELISA to assess cross-reactivity.
This flowchart outlines the sequential steps involved in the experimental determination of antibody cross-reactivity, from initial reagent preparation to the final analysis and reporting of results.
A Comparative Toxicological Profile of Acequinocyl and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the miticide acequinocyl (B1664961) and its principal metabolites, acequinocyl-OH (also known as R1) and AKM-18. The information presented is collated from regulatory assessments and scientific literature to support informed decision-making in research and development.
Executive Summary
Acequinocyl, a quinoline-based miticide, undergoes metabolic transformation into its primary metabolites, acequinocyl-OH and AKM-18. Toxicological evaluations by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have concluded that these metabolites exhibit a toxicological profile similar to the parent compound.[1][2] Both acequinocyl-OH and AKM-18 are considered unlikely to be genotoxic.[1][2] The primary mechanism of toxic action for acequinocyl and its active metabolite, acequinocyl-OH, is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.[3]
Metabolism of Acequinocyl
Acequinocyl is metabolized in rats primarily through hydrolysis of the acetate (B1210297) ester to form acequinocyl-OH (R1).[1][2] Further degradation involves the opening of the naphthalenedione ring to yield AKM-18.[1][2]
Comparative Toxicity Data
Acute Toxicity of Acequinocyl
| Species | Route | Value | Units | Reference |
| Rat | Oral | > 5000 | mg/kg | [4] |
| Rat | Dermal | > 2000 | mg/kg | [4] |
| Rat | Inhalation | > 0.84 | mg/L | [5] |
Chronic Toxicity and Developmental/Reproductive Effects of Acequinocyl
| Study Type | Species | NOAEL | LOAEL | Units | Key Findings | Reference |
| 2-Year Chronic/Oncogenicity | Rat | 9.02 (male) 11.6 (female) | 36.4 (male) 46.3 (female) | mg/kg/day | Corneal abnormalities and eye hypertrophy at higher doses. | [5] |
| 2-Generation Reproduction | Rat | 7.3 (offspring) | 58.9 (offspring) | mg/kg/day | Hemorrhagic effects, swollen body parts, protruding eyes, and increased mortality in offspring at the LOAEL. | [4] |
| Developmental | Rabbit | - | - | mg/kg/day | Internal hemorrhages observed. | [4] |
| 28-Day Dermal | Rat | 200 | 1000 | mg/kg/day | Increased clotting factor times at the LOAEL. | [4] |
Mechanism of Action: Mitochondrial Inhibition
The primary mode of action for acequinocyl's acaricidal and toxic effects is the inhibition of the mitochondrial electron transport chain. The deacetylated metabolite, acequinocyl-OH, is a potent inhibitor of Complex III (cytochrome bc1 complex) at the Qo site.[3] This inhibition disrupts cellular respiration and ATP synthesis.
Experimental Protocols
The toxicological data for acequinocyl and its metabolites have been generated following internationally accepted testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These studies are conducted under Good Laboratory Practice (GLP) standards.
Acute Oral Toxicity (Based on OECD Guideline 420)
-
Test Species: Typically albino rats.
-
Administration: A single dose of the test substance is administered by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Repeated Dose Toxicity Studies (e.g., 28-day or 90-day, based on OECD Guidelines 407 and 408)
-
Test Species: Commonly rats.
-
Administration: The test substance is administered daily in the diet or by gavage for the specified duration.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses at the end of the study.
-
Pathology: Gross necropsy and histopathological examination of organs and tissues.
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Developmental and Reproductive Toxicity Studies (Based on OECD Guidelines 414 and 416)
-
Test Species: Rats and/or rabbits for developmental toxicity; rats for reproductive toxicity.
-
Administration: The test substance is administered to parental animals before and during mating, throughout gestation, and, for reproductive studies, through the weaning of the offspring.
-
Evaluations: Assessment of reproductive performance of the parental generation and the viability, growth, and development of the offspring.
-
Endpoints: Identification of any adverse effects on reproduction, fetal development, and offspring development, and determination of the respective NOAELs.
The workflow for a typical toxicological assessment involves a tiered approach, starting with acute toxicity and progressing to more long-term studies.
References
- 1. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the existing maximum residue level for acequinocyl in strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Performance Showdown: A Comparative Guide to SPE Cartridges for Acequinocyl-Hydroxy Cleanup
For researchers, scientists, and drug development professionals, the efficient cleanup of samples for the analysis of acequinocyl-hydroxy, a primary metabolite of the acaricide acequinocyl (B1664961), is critical for accurate quantification. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, with various sorbents available. This guide provides an objective comparison of the performance of different SPE cartridges, supported by experimental data, to aid in the selection of the most suitable cleanup strategy.
The choice of SPE sorbent significantly impacts recovery rates and the removal of matrix interferences, ultimately affecting the sensitivity and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison focuses on three commonly used SPE sorbents: C18, Florisil, and Primary Secondary Amine (PSA).
Data Summary: SPE Cartridge Performance for this compound Cleanup
The following table summarizes the quantitative performance of different SPE cartridges for the cleanup of this compound based on available experimental data.
| SPE Sorbent | Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |
| C18 | Apple | 88.5 - 102.3 | 1.45 - 3.82 | HPLC |
| Florisil | Various Foodstuffs | Data not specified | Data not specified | UPLC-MS/MS |
| Primary Secondary Amine (PSA) | Fruits and Vegetables | Data not specified | Data not specified | LC-MS/MS or GC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these cleanup protocols. The following sections outline the experimental procedures for each SPE sorbent.
C18 SPE Cartridge Protocol for Apple Matrix
This method is suitable for the determination of acequinocyl and this compound residues in apples.
1. Extraction:
-
Homogenize 10.00g of the apple sample.
-
Add the sample to an appropriate extraction vessel.
-
Extract the sample with a suitable solvent (e.g., acetonitrile).
2. SPE Cleanup:
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Load the sample extract onto the conditioned C18 cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the target analytes (acequinocyl and this compound) with an appropriate elution solvent.
3. Analysis:
-
The eluate is then analyzed by HPLC.[1]
Florisil Column Cleanup for Various Foodstuffs
This protocol is designed for the cleanup of acequinocyl and its metabolite in a range of solid food samples.
1. Extraction:
-
Extract homogenized solid food samples with acetonitrile (B52724) containing 0.5% (v/v) formic acid.[2]
2. SPE Cleanup:
-
The extract is passed through a Florisil column for cleanup.[2]
3. Analysis:
-
Following cleanup, the eluate is evaporated.
-
The residue is redissolved in acetonitrile with 0.5% (v/v) formic acid for UPLC-MS/MS analysis.[2]
QuEChERS with PSA d-SPE Cleanup for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach often used for pesticide residue analysis in fruits and vegetables.
1. Extraction:
-
A homogenized sample is extracted with acetonitrile.
-
Salting-out is achieved by adding a mixture of salts (e.g., MgSO4, NaCl, sodium citrate).[2]
2. Dispersive SPE (d-SPE) Cleanup:
-
An aliquot of the supernatant from the extraction step is transferred to a tube containing a primary secondary amine (PSA) sorbent.[2]
-
The PSA sorbent helps in removing interfering matrix components.[2]
3. Analysis:
-
The cleaned-up extract is then analyzed by a suitable instrumental technique like LC-MS/MS or GC-MS/MS.[2]
Visualizing the Workflow: SPE Cleanup for this compound
The following diagram illustrates a general experimental workflow for the cleanup of this compound using SPE, from sample preparation to final analysis.
References
Safety Operating Guide
Proper Disposal of ACEQUINOCYL-HYDROXY: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of ACEQUINOCYL-HYDROXY is critical for laboratory safety and compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks to personnel and the environment. The following protocols are based on established best practices for hazardous chemical waste management, in the absence of specific federal or state-mandated disposal procedures for this exact compound.
Hazard Profile and Safety Precautions
This compound, a metabolite of the acaricide Acequinocyl, presents several hazards that necessitate careful handling and disposal. Its parent compound, Acequinocyl, is known to be very toxic to aquatic life with long-lasting effects.[1][2] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[1][3] Due to these intrinsic hazards, this compound must be treated as a hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.[4][5][6][7]
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[5][7]
-
Body Protection: A standard laboratory coat must be worn.[5]
For situations with a risk of generating dust or aerosols, additional respiratory protection may be required.[4]
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2][8] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [1][3] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [1] |
Detailed Disposal Protocol
The proper disposal of this compound waste must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.[9][10] The following step-by-step protocol should be followed:
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be classified as hazardous waste.
-
This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[11]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.[10][12] Polyethylene containers are generally a suitable choice.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent spills and evaporation.[12]
-
Never use food-grade containers for hazardous waste storage.[11]
Step 3: Labeling
-
Properly label the waste container with the words "Hazardous Waste."[9]
-
The label must also clearly identify the contents, including "this compound" and any other chemical constituents.
-
Indicate the primary hazards using appropriate pictograms (e.g., environmental hazard, health hazard).[9]
-
Record the accumulation start date (the date the first drop of waste is added to the container).
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11][13]
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.[12]
-
Ensure the storage area is well-ventilated.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][13]
Step 5: Disposal Request and Pickup
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Emergency Procedures
-
In case of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using an absorbent material. Collect all cleanup materials in a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Acequinocyl | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. falseguridad.com [falseguridad.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ACEQUINOCYL-HYDROXY
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acequinocyl-hydroxy, a metabolite of the miticide Acequinocyl (B1664961). Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound, or 2-dodecyl-3-hydroxy-1,4-naphthalenedione, is the active form of Acequinocyl and a potent inhibitor of the mitochondrial electron transport chain.[1] Due to its biological activity, it requires careful handling to prevent potential harm to researchers and the environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and a detailed experimental protocol for its use.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Use chemotherapy-rated nitrile gloves. Change gloves immediately if they become contaminated, torn, or after extended use. Inspect gloves for any defects before each use. |
| Eyes | Chemical splash goggles and face shield | Goggles are mandatory to protect against dust, splashes, and aerosols. A face shield should be worn in addition to goggles, especially when there is a significant risk of splashing. |
| Body | Dedicated, disposable, solid-front laboratory coat | The lab coat should have tight-fitting cuffs. If it becomes contaminated, it must be changed immediately. |
| Respiratory | N95-rated respirator or higher | A respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation. All respiratory protection must be part of a comprehensive respiratory protection program. |
| Feet | Chemical-resistant footwear | Wear closed-toe shoes made of a non-porous material. Disposable shoe covers should be used when there is a risk of spills. |
Operational and Disposal Plans: A Step-by-Step Workflow
To ensure safe handling from receipt to disposal, a clear and logical workflow must be followed. The diagram below illustrates the key stages of handling this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a currently dated Safety Data Sheet (SDS) for Acequinocyl is accessible. All necessary equipment, including weighing paper, spatulas, tubes, and solvents, should be placed inside a certified chemical fume hood.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: When handling the solid form, carefully weigh the desired amount on a tared weigh paper or in a disposable container within the chemical fume hood to prevent the generation of dust.
-
Dissolving: To avoid splashing, slowly add the solvent to the container with the powdered compound. Gently swirl or vortex the mixture to dissolve. Avoid using sonication, as this can generate aerosols.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Spill Management and Decontamination:
In the event of a spill, immediate and appropriate action is crucial.
-
For Small Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material, such as spill pillows or absorbent clay, to contain and soak up the spill.
-
Work from the outside of the spill inwards to prevent spreading.
-
Place the used absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a 10% bleach solution, followed by a rinse with water. All materials used for decontamination must also be disposed of as hazardous waste.
-
-
For Large Spills (outside a chemical fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to handle the cleanup.
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, lab coats, weighing papers, pipette tips, and any other solid materials. These items must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour this waste down the drain.[2]
Contact your institution's EHS office for specific guidelines on the final disposal of hazardous waste containers.[2][3]
Experimental Protocol: Quantification of this compound in a Sample Matrix
The following protocol provides a detailed methodology for the extraction and quantification of this compound, adapted from established analytical methods.[4]
Objective: To accurately measure the concentration of this compound in a given sample.
Materials:
-
Sample containing this compound
-
N-hexane
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
High-performance liquid chromatograph (HPLC) system
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Ultrasonic bath
-
0.45 µm membrane filters
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and place it into a centrifuge tube.
-
Add a 1:1 volume ratio of n-hexane and ethyl acetate to the tube.
-
Homogenize the sample to extract the compound.
-
Add anhydrous sodium sulfate and homogenize again.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
-
Extraction and Concentration:
-
Transfer the supernatant to a pear-shaped flask.
-
Concentrate the extract to near dryness using a rotary evaporator in a water bath at 40°C.
-
Redissolve the residue in a 1:1 mixture of n-hexane and ethyl acetate with the aid of an ultrasonic bath.
-
-
Cleanup:
-
Pass the redissolved sample through a cleanup column (e.g., PestiCarb/NH2).
-
Collect the entire eluate.
-
Dry the eluate under a stream of nitrogen in a 40°C water bath.
-
-
Analysis:
-
Reconstitute the dried residue in the mobile phase to a known volume (e.g., 1 mL).
-
Filter the solution through a 0.45 µm membrane filter.
-
Analyze the filtrate using a high-performance liquid chromatograph according to established chromatographic conditions for this compound.
-
This comprehensive guide provides the foundational knowledge for the safe and effective handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you can foster a culture of safety and ensure the responsible conduct of your research. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most current and detailed information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
